4,5-Dicaffeoylquinic acid

Catalog No.
S622082
CAS No.
14534-61-3
M.F
C25H24O12
M. Wt
516.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dicaffeoylquinic acid

CAS Number

14534-61-3

Product Name

4,5-Dicaffeoylquinic acid

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1

InChI Key

UFCLZKMFXSILNL-PSEXTPKNSA-N

SMILES

Array

Synonyms

3,4-di-O-caffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,4-DICQA, isochlorogenic acid B, methyl 3,5-di-O-caffeoyl quinate, methyl-3,5-di-O-caffeoylquinate

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

The exact mass of the compound 3,4-Dicaffeoylquinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of quinic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity and Nomenclature of 4,5-DCQA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifiers and chemical properties for 4,5-Dicaffeoylquinic acid.

Property Description
IUPAC Name (1R,3R,4S,5R)-3,4-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,5-dihydroxycyclohexane-1-carboxylic acid [1] [2]
Common Synonyms 4,5-Di-O-caffeoylquinic acid; Isochlorogenic acid C; Isochlorogenic acid B [1] [3] [4]
CAS Number 57378-72-0 [1] [4] [2]
Chemical Formula C₂₅H₂₄O₁₂ [1] [4] [2]
Average Molecular Weight 516.45 g/mol [1] [4] [2]
Chemical Structure An ester of quinic acid, with two caffeoyl groups attached at the 4 and 5 positions of the cyclohexane ring [1].

The Family of Dicaffeoylquinic Acid (DCQA) Isomers

Dicaffeoylquinic acids are esters composed of one quinic acid and two caffeic acid moieties. Due to the different positions on the quinic acid ring where the caffeoyl groups can esterify, there are six possible constitutional isomers [5] [6]:

  • 1,3-DCQA (Cynarin)
  • 1,4-DCQA
  • 1,5-DCQA
  • 3,4-DCQA (Isochlorogenic acid A)
  • 3,5-DCQA (Isochlorogenic acid B)
  • 4,5-DCQA (Isochlorogenic acid C)

It is critical to note a common point of confusion in the literature: 4,5-DCQA is consistently identified as Isochlorogenic acid C [3] [4]. However, some public databases incorrectly list it as "Isochlorogenic acid b" due to outdated or misapplied nomenclature [1] [2]. Researchers should verify the specific isomeric structure based on analytical data rather than relying solely on common names.

The relationships between these isomers and the specific identity of 4,5-DCQA are outlined in the diagram below.

G Start Quinic Acid Core DCQA_Family Dicaffeoylquinic Acid (DCQA) Family (6 possible isomers) Start->DCQA_Family Iso1 1,3-DCQA (Cynarin) DCQA_Family->Iso1 Iso2 1,4-DCQA DCQA_Family->Iso2 Iso3 1,5-DCQA DCQA_Family->Iso3 Iso4 3,4-DCQA (Isochlorogenic acid A) DCQA_Family->Iso4 Iso5 3,5-DCQA (Isochlorogenic acid B) DCQA_Family->Iso5 Iso6 4,5-DCQA (Isochlorogenic acid C) DCQA_Family->Iso6

Relationship of 4,5-DCQA within the DCQA isomer family, highlighting its correct common name.

Pharmacological Profile and Key Quantitative Data

Pre-clinical studies have revealed a broad pharmacological profile for DCQAs, including 4,5-DCQA. The following table consolidates key experimental activities and effective concentrations/doses.

Pharmacological Activity Experimental Model / Assay Key Findings / Mechanism of Action Effective Concentration/Dose
Anti-inflammatory LPS-stimulated RAW264.7 macrophage cells [7] Inhibition of Nitric Oxide (NO) production Data quantified via HPLC [7]
Anti-inflammatory In vitro and in vivo models [5] [6] Decreased NF-κB activation Point of Departure (PoD) data available [5] [6]
Antioxidant In vitro and in vivo models [5] [6] Activation of the Nrf2 pathway; Reduction of oxidative stress Point of Departure (PoD) data available [5] [6]
Anti-melanogenesis α-MSH-stimulated B16F1 murine melanoma cells [8] 84% inhibition of melanogenesis (greater than arbutin). Downregulates MITF, tyrosinase, TRP1, and DCT. Inhibits cAMP/CREB pathway. 25 μM [8]
Anti-melanogenesis Cell-free tyrosinase assay [8] Direct inhibition of tyrosinase enzyme activity. Activity similar to arbutin at 25 μM [8]
Antiviral In vitro HIV-1 assay [4] Inhibition of HIV-1 integrase and HIV-1 replication. IC₅₀: 0.13-0.3 μg/mL (integrase); EC₅₀: 2 μg/mL (replication) [4]
Antioxidant DPPH free radical scavenging assay [4] Direct free radical scavenging activity. IC₅₀: 19.8 μM [4]
Pharmacokinetics Oral administration in rats (extracts) [5] [6] Low oral bioavailability (f): ~0.8-1.7% cmax: ~0.05-0.07 μg/mL [5] [6]

The multifaceted mechanisms of 4,5-DCQA, particularly in anti-melanogenesis, involve a coordinated inhibition of key signaling pathways and enzymes, as summarized in the following workflow.

G Stimulus α-MSH Stimulus AC Adenylyl Cyclase Stimulus->AC cAMP cAMP Production AC->cAMP CREB CREB Phosphorylation cAMP->CREB MITF MITF Expression CREB->MITF MelanogenicEnzymes Melanogenic Enzymes (Tyrosinase, TRP1, DCT) MITF->MelanogenicEnzymes Melanin Melanin Synthesis MelanogenicEnzymes->Melanin Inhibitor 4,5-DCQA Inhibitor->AC Molecular Docking Inhibition Inhibitor->MelanogenicEnzymes Direct Inhibition

Mechanism of 4,5-DCQA inhibition of melanogenesis, showing dual action on signaling and enzymes.

Experimental Protocols and Analytical Methods

For researchers aiming to work with 4,5-DCQA, here are detailed methodologies for key experiments as cited in the literature.

Mass Spectrometric Analysis for Isomer Differentiation
  • Objective: To differentiate between DCQA isomers like 3,5-DCQA and 4,5-DCQA.
  • Recommended Method: Electrospray Ionization (ESI) in negative ion mode [9].
  • Protocol Details:
    • Sample Preparation: Dissolve purified DCQA samples in a suitable solvent (e.g., methanol).
    • Analysis: Inject samples into the LC-ESI-MS system. Negative ion mode provides more structural information and allows for isomer differentiation.
    • Key Differentiating Factor: While Electron Ionization (EI) and Fast Atom Bombardment (FAB) provide molecular mass information, they offer limited ability to distinguish isomers. ESI is the recommended method as it provides fragmentation patterns that enable clear differentiation [9].
Protocol for Anti-melanogenesis Activity Assay
  • Objective: To evaluate the inhibitory effect of 4,5-DCQA on melanin synthesis in cells.
  • Cell Line: B16F1 murine melanoma cells.
  • Procedure [8]:
    • Cell Stimulation: Stimulate B16F1 cells with α-Melanocyte-Stimulating Hormone (α-MSH) to induce melanogenesis.
    • Compound Treatment: Co-treat the stimulated cells with 4,5-DCQA (e.g., at 25 µM) for a specified period.
    • Melanin Measurement: After incubation, lyse the cells and measure the melanin content spectrophotometrically.
    • Protein Analysis: Use Western blotting to analyze the expression levels of key proteins like MITF, tyrosinase, TRP1, and DCT.
    • Pathway Investigation: To probe the mechanism, assess the compound's effect on intracellular cAMP levels and CREB phosphorylation.
Protocol for Biotransformation by Human Intestinal Flora
  • Objective: To study the metabolic fate of 4,5-DCQA or its derivatives in the gut.
  • Procedure [7]:
    • Preparation of Intestinal Flora: Prepare an anaerobic bacterial suspension from fresh human fecal samples.
    • Incubation: Anaerobically incubate 4,5-DCQA methyl ester (or the parent compound) with the bacterial suspension at 37°C for up to 24 hours.
    • Sample Analysis: At designated time points, extract the incubation mixture.
    • Analysis and Identification: Use HPLC for quantification. Identify the structures of biotransformation products (e.g., de-esterified products, reduced derivatives) using spectroscopic methods (IR, MS, NMR).

Research Implications and Future Directions

The data indicates that 4,5-DCQA is a promising multi-target bioactive compound. Its role in respiratory diseases is of particular interest, as DCQA-containing herbal extracts are traditionally used for this purpose. The pre-clinical data showing anti-inflammatory effects via NF-κB inhibition and antioxidant activity via the Nrf2 pathway provide a scientific basis for this traditional use [5] [6]. However, the low oral bioavailability noted in pharmacokinetic studies presents a challenge for drug development [5] [6]. This highlights the need for further research into formulation strategies, such as the use of prodrugs or novel delivery systems, to improve its systemic exposure and efficacy.

References

Quantitative 4,5-DCQA Content in Asteraceae Plants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the concentration of 4,5-DCQA found in various Asteraceae plants, detailing the specific plant part used and the extraction method to aid in your experimental design.

Plant Species Plant Part Extraction Solvent 4,5-DCQA Content Reference / Source
Ligularia fischeri (from Nonsan, Korea) Leaves & Stems 50% Ethanol 11.25 mg/g (Freeze-dried weight) [1] [2]
Ligularia fischeri (from Nonsan, Korea) Leaves & Stems 30% Ethanol 11.79 mg/g (Freeze-dried weight) [1] [2]
Ligularia fischeri (from Nonsan, Korea) Leaves & Stems 100% Distilled Water 3.38 mg/g (Freeze-dried weight) [1] [2]
Artemisia umbrosa (Wild Mugwort) Leaves or Whole Plant Not Specified (Total content in crude extract) 3.7% (Total dicaffeoylquinic acids, predominantly 1,5-, 3,5-, and 4,5-DCQA) [3]
Pluchea indica Leaves 50% Ethanol (Ultrasound Extraction) Identified among six caffeoylquinic acid derivatives [4]
Tolpis barbata Aerial Parts Not Specified Identified as a major phenolic compound [5]
Pseudoconyza viscosa Ethanolic Extract Ethanol Identified via HPLC; shown to have significant antioxidant potential via molecular docking [6]

Detailed Experimental Protocols

For reliable isolation and quantification of 4,5-DCQA, here are two validated experimental workflows you can adapt.

Protocol 1: HPLC-MS/MS Analysis for Quantification

This method, used for Ligularia fischeri, is ideal for precise quantification and validation [1] [2].

  • Sample Preparation:

    • Extraction: Use 5 g of freeze-dried, powdered leaves/stems. Extract with 50 mL of solvent (e.g., 30% or 50% ethanol) in a water bath at 60°C for 72 hours.
    • Post-processing: Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant and concentrate using a rotary evaporator (100 rpm, 45°C) to remove ethanol. Finally, lyophilize the extract to a powder.
    • For HPLC: Re-dissolve the sample powder in methanol to a concentration of 1 mg/mL. Filter through a 0.45 μm PVDF syringe filter before injection.
  • HPLC-MS/MS Conditions:

    • Apparatus: Shimadzu Nexera Lite LC-40D HPLC system coupled with a Sciex X500R Q-TOF mass spectrometer.
    • Column: Prontosil C18 column (250 mm × 4.6 mm, 5 μm).
    • Mobile Phase:
      • Solvent A: Deionized water with 0.1% formic acid.
      • Solvent B: Acetonitrile with 0.1% formic acid.
    • Gradient Elution: | Time (min) | % Solvent B | |------------|-------------| | 0 | 10% | | 10 | 15% | | 20 | 20% | | 30 | 25% | | 40 | 40% | | 50 | 70% | | 60 | 95% | | 70 | 95% |
    • Flow Rate: 0.5 mL/min.
    • Detection: UV/DAD at 284 nm.
    • MS Parameters: ESI-positive ion mode; mass scan range m/z 100-2000; source temperature 500°C; spray voltage 5500 V.
Protocol 2: General Extraction and Purification

This broader method, outlined for Artemisia umbrosa, is a good starting point for obtaining a crude extract rich in 4,5-DCQA [3].

G Start Plant Material (Leaves/Whole Parts) Grind Grind to Powder Start->Grind Extract Extract with Solvent Grind->Extract Separate Solid-Liquid Separation Extract->Separate CrudeExtract Crude Extract (Contains CQAs) Separate->CrudeExtract Purify Further Purification CrudeExtract->Purify Final High-Purity Caffeoylquinic Acids Purify->Final

(Caption: Workflow for the general extraction and purification of 4,5-DCQA from plant material.)

Bioactive Potential & Research Applications

4,5-DCQA is a compound of high interest due to its multifaceted bioactivity, which supports its potential in drug development [7]:

  • Antioxidant & Neuroprotective: Functions as an excellent antioxidant and exhibits neuroprotective properties, including inhibition of amyloid-β protein aggregation, which is relevant to Alzheimer's disease research.
  • Antiviral: Shows anti-HIV activity by effectively inhibiting HIV-1 reverse transcriptase.
  • Anti-inflammatory: Contributes to anti-inflammatory effects, as seen in related dicaffeoylquinic acids.

Recent computational studies on Pseudoconyza viscosa suggest that dicaffeoylquinic acid has a significant binding potential to human peroxiredoxin 5, a key antioxidant enzyme, underscoring its therapeutic promise [6].

Key Research Considerations

  • Optimize Extraction: Ethanol concentrations around 30-50% often yield higher 4,5-DCQA amounts compared to pure water, offering a balance between efficiency and environmental safety [1] [2].
  • Account for Variability: The content of 4,5-DCQA can be significantly influenced by the plant's geographical origin and growing conditions [1]. Using standardized, authenticated plant material is crucial for reproducible results.
  • Leverage Elicitors: Biotic elicitors like yeast extract have been shown to enhance the synthesis of caffeoylquinic acids in other Asteraceae plants (e.g., Arnica montana), suggesting a viable strategy to increase 4,5-DCQA yield in vitro [8].

References

4,5-O-dicaffeoylquinic acid spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) Data

The table below summarizes the ¹H and ¹³C NMR data for 4,5-O-dicaffeoylquinic acid and a related malonyl derivative, as reported in the search results.

Table 1: NMR Spectroscopic Data (δ in ppm) | Atom Position | 4,5-O-Dicaffeoylquinic Acid [1] | 1,5-Dicaffeoyl-3-malonylquinic Acid (4) [2] | | :--- | :--- | :--- | | | δH (500 MHz) | δC (125 MHz) | δH (500 MHz) | δC (125 MHz) | | 1 | - | - | - | 78.7 | | 2 | - | - | 2.41, m (ov) | 31.7 | | 3 | - | - | 5.32, q (4.1) | 71.7 | | 4 | - | - | 3.87, dd (8.8, 3.4) | 68.7 | | 5 | - | - | 5.19, td (9.1, 4.1) | 69.8 | | 6 | - | - | 2.44, m (ov); 1.95, dd (13.1, 9.9) | 35.6 | | COOH | - | - | - | 172.0 | | Caffeoyl Arm 1 H-2" | 7.04 | - | - | - | | Caffeoyl Arm 1 H-5" | 6.79 | - | - | - | | Caffeoyl Arm 1 H-6" | - | - | - | - | | Caffeoyl Arm 1 H-7" | 6.27, d (15.9) | - | - | - | | Caffeoyl Arm 1 H-8" | 7.52, d (15.9) | - | - | - | | Caffeoyl Arm 2 H-2" | 7.01 | - | - | - | | Caffeoyl Arm 2 H-5" | 6.78 | - | - | - | | Caffeoyl Arm 2 H-6" | - | - | - | - | | Caffeoyl Arm 2 H-7" | 6.20, d (15.9) | - | - | - | | Caffeoyl Arm 2 H-8" | 7.46, d (15.9) | - | - | - |

  • Notes on NMR Data:
    • Solvent: The data for compound 4 was recorded in DMSO-d6 [2].
    • Coupling Constants: The values in parentheses are coupling constants in Hz (J) [2]. For example, dd = doublet of doublets.
    • Caffeoyl Protons: The data from [1] confirms the presence of two distinct caffeoyl arms, each showing characteristic trans-olefinic proton patterns (doublets with J ~15.9 Hz for H-7" and H-8").
    • Data Gap: The search results provide full data for a malonyl-dicaffeoylquinic acid derivative but not the complete carbon and proton assignments for the parent 4,5-O-dicaffeoylquinic acid itself.

Mass Spectrometry (MS) Data

The following table collates the mass spectrometry information found for 4,5-O-dicaffeoylquinic acid.

Table 2: Mass Spectrometry Data

Parameter Data
Molecular Formula C₂₅H₂₄O₁₂ [3] [4]
Exact Mass (Monoisotopic) 516.1268 Da [4]
HRESIMS (Negative) m/z 601.1198 [M–H]⁻ (for 1,5-Dicaffeoyl-3-malonylquinic acid, C₂₈H₂₅O₁₅) [2]
Ionization Methods NSI (Nanospray Ionization) [3]
Available Tandem Data MS1, MS2, MS3, and MS4 spectra are available in curated databases [3].

Other Spectroscopic and Physical Data

Table 3: Additional Physico-chemical Properties

Property Data
Optical Rotation [α]²⁸D -170 (c in MeOH) [4]
UV/Vis (MeOH) λmax 335 nm (for compound 4) [2]
Predicted logP 2.05 - 2.16 [4]
Predicted Water Solubility 0.12 g/L [4]

Experimental Protocols from Search Results

The methodologies below are based on the techniques used to characterize this class of compounds in the provided literature.

  • NMR Analysis [2] [1]

    • Instrument: Bruker Avance series spectrometers (e.g., 500 or 700 MHz).
    • Sample Preparation: Compounds were dissolved in deuterated solvents (DMSO-d6 or buffer with 10% D₂O). Temperature control was used (295 K or 328 K).
    • Experiments: Standard 1D (¹H, ¹³C) and 2D spectra (NOESY, ROESY, ¹H,¹³C-HSQC, TOCSY) were crucial for full signal assignment and stereochemical determination.
  • HPLC-UV-HR-MS/MS Analysis [2]

    • HPLC System: Reversed-phase (RP) HPLC (e.g., Dionex Ultimate 3000).
    • Detection: Combined UV-Vis diode array detection (DAD) and high-resolution mass spectrometry (HR-MS) with an Orbitrap mass analyzer.
    • Application: This hyphenated technique was used for the initial discovery, differentiation of isomers based on fragmentation patterns, and quantification.
  • Stability and Biotransformation Studies [5]

    • Incubation: Compounds were anaerobically incubated with human intestinal flora (HIF) at 37°C to simulate metabolic conversion.
    • Analysis: Time-course studies were conducted using analytical HPLC to monitor the degradation of the parent compound and the formation of metabolites.

Visualization: Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical integrated workflow for the structural characterization of complex natural products like 4,5-O-dicaffeoylquinic acid, based on the methodologies described.

Start Plant Extract HPLC HPLC-UV Profiling Start->HPLC Prep Preparative HPLC Isolation HPLC->Prep MS HR-MS/MS Analysis Prep->MS NMR NMR Spectroscopy (1D & 2D) Prep->NMR Struct Structure Elucidation MS->Struct Molecular Formula & Fragmentation NMR->Struct C/H Connectivity & Stereochemistry

This workflow shows how hyphenated techniques (HPLC-MS) and NMR work together to isolate and fully characterize a compound.

Key Insights for Researchers

  • Embrace Hyphenated Techniques: The combination of HPLC with HR-MS/MS is a powerful tool for identifying and differentiating between complex isomers like the various dicaffeoylquinic acids directly from crude extracts [2].
  • Value of 2D NMR: For unambiguous structural determination, especially of stereoisomers, comprehensive 2D NMR experiments (such as ROESY/NOESY and HMBC) are indispensable [2] [1].
  • Consider Compound Stability: Be aware that these compounds can undergo isomerization under certain pH conditions, such as during simulated digestion, which may affect biological testing and interpretation of results [6].

References

historical use of plants containing 4,5-DCQA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DCQAs and Historical Use

Dicaffeoylquinic acids (DCQAs) are a group of polyphenolic compounds found in various medicinal plants worldwide. The historical use of plants containing these compounds, particularly the 4,5-DCQA isomer, is deeply rooted in treating respiratory diseases such as acute and chronic bronchitis [1].

These compounds are recognized as crucial active substances in multi-constituent herbal extracts, contributing to their therapeutic benefits through anti-inflammatory, antioxidative, and antimicrobial effects [1]. While the specific historical record for 4,5-DCQA alone is limited, its presence is a key marker for the bioactivity of several traditionally used plants.

Plants Containing 4,5-DCQA and Their Traditional Use

The table below lists plants where 4,5-DCQA has been identified and connects them to their historical and traditional applications.

Plant Species Traditional Use / Medicinal Application Relevance to 4,5-DCQA
Echinacea species & Hedera helix (Ivy) Treatment of respiratory diseases worldwide [1]. DCQAs are an important group of substances for the pharmacological activity of these plant-derived extracts [1].
Ligularia fischeri Traditionally used for bronchial diseases, anti-aging, and constipation [2] [3]. Contains 4,5-DCQA; content varies by region and extraction solvent [2] [3].
Inula salicina (Willow-leaved yellowhead) Used in folk medicine for angina, skin rashes, warts, and as a wound healing agent [4]. 4,5-DCQA is one of the main dicaffeoylquinic acids identified in the plant [4].
Artemisia afra A popular herbal medicine in Southern Africa used for a wide variety of ailments, including diabetes [5]. 4,5-DCQA is one of the several DCQA isomers identified and tested for antidiabetic activity in infusions [5].
Cephalaria uralensis Traditionally used in Europe and Asia for inflammatory and skin ailments [6]. 4,5-DCQA was isolated and shown to have strong membrane-integration capacity and antioxidant potential [6].

Quantitative Analysis of 4,5-DCQA in Plant Materials

Standardizing content is critical for developing reproducible herbal medicines. The following table summarizes quantitative data from a study on Ligularia fischeri, demonstrating how region and extraction solvent impact 4,5-DCQA yield [2] [3].

Source Region (for Ligularia fischeri) Solvent Used for Extraction Content of 4,5-DCQA (mg/g of raw material)
Nonsan 100% Distilled Water 3.38 mg/g
Nonsan 30% Ethanol 11.79 mg/g
Nonsan 50% Ethanol 11.25 mg/g
Hamyang 50% Ethanol 1.85 mg/g
Hoengseong 50% Ethanol 3.13 mg/g
Jeongseon 50% Ethanol 1.17 mg/g
Yangsan 50% Ethanol 2.21 mg/g

Pharmacological Mechanisms and Bioactivity

Pre-clinical studies indicate that DCQAs, including 4,5-DCQA, exert their effects through multiple cellular mechanisms. The diagram below summarizes the key pharmacological pathways and effects relevant to respiratory and inflammatory diseases.

G DCQA 4,5-DCQA / DCQAs Mech1 ↓ NF-κB Activation (Reduces Inflammation) DCQA->Mech1 Mech2 Activates Nrf2 Pathway (Reduces Oxidative Stress) DCQA->Mech2 Mech3 Antioxidant Activity (Free Radical Scavenging) DCQA->Mech3 Mech4 Membrane-Active Properties (Potential Antimicrobial) DCQA->Mech4 Mech5 α-Glucosidase Inhibition (Antidiabetic Potential) DCQA->Mech5 Effect1 Anti-inflammatory Effect Mech1->Effect1 Effect2 Cytoprotective Effect Mech2->Effect2 Mech3->Effect2 Effect3 Antimicrobial Effect Mech4->Effect3 Effect4 Blood Glucose Control Mech5->Effect4

Key pharmacological pathways of DCQAs.

  • Anti-inflammatory and Antioxidant Effects: DCQAs are reported to decrease the activation of the NF-κB pathway (a key regulator of inflammation) and activate the Nrf2 pathway, which is a master regulator of the cellular antioxidant response [1]. This dual action is highly relevant for treating inflammatory respiratory conditions like bronchitis.
  • Direct Antioxidant Capacity: In a study on Cephalaria uralensis, 4,5-DCQA was isolated and demonstrated strong free-radical scavenging ability in antioxidant assays [6].
  • Antimicrobial and Membrane Activity: The same study noted that 4,5-DCQA caused the largest increase in monolayer surface pressure among tested compounds, indicating a strong tendency to integrate with lipid bilayers [6]. This membrane-perturbing activity could underlie the traditional use of these plants for skin and microbial ailments.
  • Antidiabetic Activity: In Artemisia afra infusions, 1,5-DCQA and 3,5-DCQA showed better α-glucosidase inhibition than the drug acarbose [5]. While 4,5-DCQA was also identified, its specific inhibitory activity was not separately highlighted, suggesting a need for further targeted research.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are detailed methodologies for two key bioassays cited in the literature.

α-Glucosidase Inhibition Assay

This protocol was used to evaluate the antidiabetic potential of DCQAs from Artemisia afra [5].

  • Principle: Measures the inhibition of the α-glucosidase enzyme, which breaks down carbohydrates into glucose. Inhibitors can lower post-prandial blood sugar levels.
  • Reagents: α-Glucosidase from Saccharomyces cerevisiae; p-Nitrophenyl α-D-glucopyranoside (pNPG) as substrate; phosphate buffer (20 mM, pH 6.9); test compounds (e.g., 1,5-DCQA, 3,5-DCQA).
  • Procedure:
    • Pre-incubate 100 µL of α-glucosidase solution (1 U/mL) with 50 µL of the test compound (e.g., 1 mg/mL in suitable solvent) in a 96-well plate for 10 minutes at 37°C.
    • Start the reaction by adding 50 µL of 3 mM pNPG solution in phosphate buffer.
    • Incubate the reaction mixture at 37°C for 20 minutes.
    • Measure the absorbance of the released yellow-colored p-nitrophenol at 405 nm using a microplate reader.
  • Analysis: Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_negative_control - Abs_sample) / Abs_negative_control] * 100 where acarbose and distilled water are used as positive and negative controls, respectively.
DPPH Radical Scavenging Assay

This method is widely used to determine the antioxidant activity of plant extracts and pure compounds [7] [6].

  • Principle: Measures the ability of an antioxidant to donate hydrogen to the stable, purple-colored DPPH• radical, converting it to a yellow-colored diphenylpicrylhydrazine, which is measured spectrophotometrically.
  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution in methanol; Trolox (as a standard antioxidant); test samples.
  • Procedure:
    • Prepare a 0.1 mM DPPH solution in methanol.
    • Mix a fixed volume of the test sample (or standard) with the DPPH solution. For instance, in the study on Eleutherococcus senticosus, the EtOAc fraction (rich in phenolic acids) was tested [7].
    • Shake the mixture and incubate in the dark at room temperature for 30 minutes.
    • Measure the absorbance of the solution at 517 nm against a methanol blank.
  • Analysis: Calculate the percentage of DPPH scavenging activity. The results are often expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals), which can be determined from a dose-response curve.

Research Gaps and Future Directions

While the pharmacological profile of DCQAs is promising, several gaps remain for a comprehensive whitepaper:

  • Human Clinical Data: The current evidence is largely based on in vitro and pre-clinical animal studies [1]. Clinical trials are needed to confirm efficacy and safety in humans.
  • Detailed Pharmacokinetics: More research is required on the absorption, distribution, metabolism, and excretion (ADME) of individual DCQA isomers [1].
  • Synergistic Effects: Many traditional remedies use whole plant extracts. The synergistic or antagonistic interactions between DCQAs and other plant constituents (e.g., triterpenes, saponins) warrant further investigation [1].

References

Solubility and Storage of 4,5-Dicaffeoylquinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key physicochemical and handling data for 4,5-diCQA, collated from commercial laboratory chemical suppliers and research literature.

Property Details / Value Context / Conditions Source
Molecular Weight 516.45 g/mol - [1] [2]
CAS Number 57378-72-0 - [1] [2]
Solubility (DMSO) 100 mg/mL (193.63 mM) - [1]
Solubility (DMSO) ~41.4 mg/mL - [2]
Solubility (Ethanol) ~14.77 mg/mL - [2]
Solubility (Water) Insoluble - [2]
Recommended Storage -20°C Solid powder; protect from light [1] [3]
Solution Stability -80°C for 6 months; -20°C for 1 month In DMSO; avoid repeated freeze-thaw cycles [1]

Stability Profile and Degradation Pathways

4,5-diCQA, like other caffeoylquinic acids (CQAs), is susceptible to degradation influenced by environmental factors. Its stability has been studied both in isolation and as part of complex plant extracts.

The stability of 4,5-diCQA and its related isomers is governed by specific chemical pathways that are activated under stress conditions. The diagram below illustrates the primary degradation routes and their triggers.

G 4,5-diCQA 4,5-diCQA Isomerization Isomerization 3,4-diCQA\n3,5-diCQA 3,4-diCQA 3,5-diCQA Isomerization->3,4-diCQA\n3,5-diCQA Hydrolysis Hydrolysis Mono-CQAs\nCaffeic Acid Mono-CQAs Caffeic Acid Hydrolysis->Mono-CQAs\nCaffeic Acid Other Products Other Products Cis-isomers\nMethylated Derivatives Cis-isomers Methylated Derivatives Other Products->Cis-isomers\nMethylated Derivatives High Temperature High Temperature High Temperature->Isomerization High Temperature->Hydrolysis Light Irradiation Light Irradiation Light Irradiation->Isomerization Light Irradiation->Other Products Microwave Radiation Microwave Radiation Microwave Radiation->Isomerization Microwave Radiation->Other Products

Key Factors Affecting Stability
  • Temperature: A critical stability study found that 4,5-diCQA is more stable than other diCQA isomers like 3,4-diCQA and 3,5-diCQA. However, after 7 days at room temperature (25°C), a significant degradation of 10.08% was still observed. In contrast, storage at 4°C resulted in much higher stability over the same period [4].
  • Light: Exposure to light is a major destabilizing factor. Studies recommend storing standard substances and samples in brown glass to mitigate photo-degradation [4].
  • Extraction Conditions: Modern assisted extraction techniques can induce degradation. For example, Microwave-Assisted Solvent Extraction (MASE) has been shown to cause the degradation of dicaffeoylquinic acids like 1,3-diCQA, leading to the formation of various derivatives including 4,5-diCQA, caffeic acid, and cis-isomers [5].

Experimental Protocols for Stability Assessment

The methodologies below, adapted from recent literature, provide a framework for systematically evaluating the stability of 4,5-diCQA.

Protocol for Thermal and Photo-Stability Study [4]

This protocol uses HPLC to monitor the degradation of 4,5-diCQA under different storage conditions.

  • Objective: To evaluate the impact of temperature and light on the stability of 4,5-diCQA in solution.
  • Materials: Standard 4,5-diCQA; transparent and brown glass vials; HPLC system with a C18 column (e.g., Hypersil BDS C18); mobile phase such as methanol and water with 0.5% acetic acid.
  • Method:
    • Prepare standard solutions of 4,5-diCQA.
    • Dispense aliquots into transparent and brown glass vials.
    • Store sets of vials at different temperatures (e.g., 4°C and 25°C).
    • Analyze samples in triplicate at time zero and daily for up to 7 days using HPLC.
    • Use a gradient elution (e.g., 0.5% acetic acid in water and methanol) with a flow rate of 1 mL/min and detection at 326 nm.
  • Data Analysis: Calculate the percentage of 4,5-diCQA remaining by comparing peak areas over time with the initial area. This quantifies degradation rates for each condition.
Protocol for Simulating Extraction-Induced Degradation [5]

This method assesses the stability of 4,5-diCQA under conditions that mimic harsh extraction processes.

  • Objective: To identify degradation products formed from 4,5-diCQA under simulated Microwave-Assisted Solvent Extraction (MASE).
  • Materials: Standard 4,5-diCQA; microwave reaction system; HPLC-PDA or LC-MS system.
  • Method:
    • Dissolve the 4,5-diCQA standard in a solvent like 60% methanol in water.
    • Subject the solution to microwave radiation under varying conditions (e.g., 50% and 100% generator power for 30 and 60 minutes).
    • Analyze the treated solutions using HPLC-PDA.
  • Data Analysis: Identify degradation products by comparing chromatograms of treated and untreated standards. Key products to monitor include:
    • Isomers: 3,4-diCQA and 3,5-diCQA.
    • Hydrolysis Products: Mono-caffeoylquinic acids (e.g., 3-CQA, 4-CQA) and caffeic acid.
    • Other Derivatives: Cis-isomers (e.g., cis-5-CQA) and methylated compounds like caffeic acid methyl ester.

Key Recommendations for Researchers

  • Storage: For long-term stability, store 4,5-diCQA as a solid powder at -20°C in the dark. For stock solutions in DMSO, aliquot and store at -80°C and avoid repeated freeze-thaw cycles [1].
  • Handling: When working with solutions, minimize exposure to room temperature and light. Use amberized vials for all liquid preparations.
  • Experimental Design: Be aware that the biological activity observed in a crude extract may be due to a mixture of native compounds and their degradation products. The diagram below outlines a modern approach to rapidly identify true bioactive compounds like 4,5-diCQA from complex mixtures.

G Plant Extract Plant Extract Fractionation Fractionation Plant Extract->Fractionation HRMS Fingerprinting HRMS Fingerprinting Fractionation->HRMS Fingerprinting Bioassay Bioassay Fractionation->Bioassay e.g., MC65 Cell Viability Computational Correlation Computational Correlation HRMS Fingerprinting->Computational Correlation Bioassay->Computational Correlation Bioactive Annotation Bioactive Annotation Computational Correlation->Bioactive Annotation Identifies 4,5-diCQA

References

4,5-Dicaffeoylquinic Acid (4,5-DCQA) in Traditional Medicine: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as isochlorogenic acid B, is a prominent polyphenolic compound belonging to the dicaffeoylquinic acid (DCQA) family. These compounds are esters formed between quinic acid and two caffeic acid molecules. As a secondary metabolite, 4,5-DCQA is a key bioactive constituent in numerous medicinal plants employed across various traditional medicine systems, including Traditional Chinese Medicine (TCM) [1] [2]. Its reputation stems from a diverse pharmacological profile, which includes potent antioxidant, anti-inflammatory, antiviral, and antidiabetic activities [1] [3]. This whitepaper provides a comprehensive technical overview of 4,5-DCQA's traditional applications, molecular mechanisms, and relevant research methodologies for scientists and drug development professionals.

Traditional Medicine Sources and Pharmacological Activities

Medicinal Plants Containing 4,5-DCQA

4,5-DCQA is found in a range of medicinal plants, many of which are staples in traditional pharmacopoeias. The table below summarizes the key botanical sources and their associated traditional uses [1] [2] [3].

Table 1: Traditional Medicinal Plants Containing 4,5-DCQA

Botanical Source Traditional Medicine System Reported Traditional Uses Key Bioactive Compounds (incl. 4,5-DCQA)
Lonicera japonica (Japanese Honeysuckle) Traditional Chinese Medicine (TCM) Treatment of respiratory infections, fevers, inflammatory conditions [1]. DCQAs, Chlorogenic Acids [1]
Artemisia afra (African Wormwood) Southern African Traditional Medicine Treatment of diabetes, flu-like conditions, respiratory ailments [3]. 1,5-DCQA, 3,5-DCQA, 4,5-DCQA, Caffeic Acid, Chlorogenic Acid [3]
Nymphoides peltata Traditional Chinese Medicine Used for "heat strangury" and polyuria; investigated for dermatological applications [2]. 3,4-DCQA, 3,5-DCQA, 4,5-DCQA, TCQA (3,4,5-Tri-O-caffeoylquinic acid) [2]
*Echinacea* species Native American / Western Herbal Medicine Immune support, treatment, and prevention of respiratory infections [1]. Alkamides, DCQAs, Polysaccharides [1]
Hedera helix (Ivy) European Traditional Medicine Relief of cough and inflammatory respiratory conditions [1]. Saponins, DCQAs, Flavonoids [1]
Quantitative Pharmacological Profile

The therapeutic potential of 4,5-DCQA is supported by quantitative data from various bioassays. The following table consolidates key experimental findings on its biological activities [1] [3].

Table 2: Quantitative Pharmacological Data for 4,5-DCQA and Related Compounds

Pharmacological Activity Experimental Model / Assay Test Compound Key Quantitative Result Inferred Mechanism / Molecular Target
Antioxidant In vitro radical scavenging, Nrf2-ARE reporter assay [2] 4,5-DCQA, TCQA TCQA potently improved Nrf2 levels [2]. Activation of the Nrf2/HO-1 signaling pathway [2].
Anti-inflammatory In vitro cell models (e.g., HaCaT, macrophages) [1] [2] DCQA isomers Reduction of pro-inflammatory cytokines (TNF-α, IL-6); inhibition of NF-κB activation [1] [2]. Decreasing NF-κB activation [1].
Antidiabetic (α-Glucosidase Inhibition) In vitro α-glucosidase inhibition assay [3] 1,5-DCQA, 3,5-DCQA Superior inhibition compared to acarbose (positive control) [3]. Direct inhibition of the α-glucosidase enzyme [3].
Antiviral Pre-clinical studies on plant extracts [1] DCQA-rich extracts (e.g., Lonicera) Suggested efficacy against respiratory infections [1]. Not fully elucidated; potential multi-target action [1].
Respiratory-Related Pre-clinical in vivo and in vitro models [1] DCQA isomers Reduction of oxidative stress, antitussive, antispasmodic potential [1]. Activation of Nrf2 pathway; decreasing NF-κB activation [1].

Detailed Experimental Protocols for Key Assays

To support research reproducibility, this section outlines standardized methodologies for critical experiments cited in this guide.

Protocol for α-Glucosidase Inhibition Assay [3]

This protocol is essential for evaluating the antidiabetic potential of 4,5-DCQA.

  • Principle: Measures the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. Inhibitors can lower post-prandial blood glucose levels.
  • Equipment & Reagents:
    • Transparent flat-bottom 96-well plate
    • Spectrophotometric plate reader
    • α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)
    • Substrate: 3 mM p-nitrophenyl glucopyranoside (pNPG) in 20 mM phosphate buffer (pH 6.9)
    • Test compounds (e.g., 4,5-DCQA) dissolved in suitable solvent (e.g., DMSO, methanol)
    • Positive control: Acarbose
    • Negative control: Distilled water
  • Procedure:
    • Pre-incubate 100 µL of α-glucosidase solution (1 U/mL) with 50 µL of the test compound (e.g., 1 mg/mL) for 10 minutes at 37°C.
    • Initiate the reaction by adding 50 µL of the 3 mM pNPG solution.
    • Incubate the reaction mixture at 37°C for 20 minutes.
    • Measure the absorbance of the released yellow-colored p-nitrophenol at 405 nm.
  • Data Analysis: Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_Negative_Control - Abs_Test_Sample) / Abs_Negative_Control] * 100
Protocol for Ultrasound-Assisted Covalent Complex Formation [4]

This methodology is used to create protein-polyphenol complexes, such as β-Lactoglobulin (LG)-4,5-DCQA, to improve the stability and bioavailability of curcumin.

  • Principle: Ultrasound generates high mechanical energy and cavitation, facilitating covalent binding between proteins and polyphenols via a free radical mechanism.
  • Equipment & Reagents:
    • High-intensity ultrasound processor (20-100 kHz)
    • LG (purity ≥ 95%)
    • 4,5-DCQA (purity ≥ 99%, HPLC grade)
    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
    • Dialysis bags (MWCO 3500 Da)
  • Procedure:
    • Prepare an aqueous mixture of LG and 4,5-DCQA.
    • Add AAPH to the mixture to initiate the free radical reaction.
    • Subject the mixture to ultrasound treatment under controlled conditions (e.g., power, time).
    • Dialyze the resulting LG-4,5-DCQA complex against distilled water to remove unreacted compounds.
    • Lyophilize the purified complex for further use.
  • Characterization:
    • Confirm covalent binding and quantify bound phenolics using the Folin-Ciocalteu method.
    • Analyze structural changes in the protein via spectrofluorometry and circular dichroism (CD).
    • Determine the encapsulation efficiency for curcumin.

Molecular Mechanisms and Signaling Pathways

The bioactivities of 4,5-DCQA are mediated through the modulation of several critical cellular signaling pathways. Based on research into related caffeoylquinic acids, the following diagrams illustrate the primary mechanisms involved in its antioxidant and anti-inflammatory/anti-wrinkle effects [2].

Nrf2/ARE Antioxidant Pathway

This pathway is central to the cytoprotective and antioxidant effects of compounds like 4,5-DCQA and its analog TCQA [2].

G OxidativeStress Oxidative Stress (e.g., UVB, ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive in Cytoplasm) OxidativeStress->Keap1_Nrf2 Induces Nrf2_Act Nrf2 Activation & Dissociation from Keap1 Keap1_Nrf2->Nrf2_Act 4,5-DCQA/TCQA Promotes Nrf2_Nucleus Nrf2 Translocation to Nucleus Nrf2_Act->Nrf2_Nucleus ARE Binding to Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE GeneExpr Antioxidant Gene Expression (HO-1, NQO-1) ARE->GeneExpr

Diagram 1: Proposed mechanism for 4,5-DCQA/TCQA activation of the Nrf2/ARE pathway, inducing antioxidant gene expression. Based on studies of 3,4,5-TCQA in N. peltata [2].

MAPK/NF-κB/AP-1 Signaling in Inflammation and Photoaging

This pathway explains the potential anti-inflammatory and anti-photoaging (anti-wrinkle) mechanisms of 4,5-DCQA and related compounds [2].

G UVB UVB Irradiation ROS ROS Generation UVB->ROS MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK NF_kB_AP1 Activation of Transcription Factors NF-κB & AP-1 MAPK->NF_kB_AP1 MMP1 Upregulation of MMP-1 Expression NF_kB_AP1->MMP1 CollagenDeg Collagen Degradation & Wrinkle Formation MMP1->CollagenDeg Inhibition 4,5-DCQA/TCQA Inhibits Inhibition->MAPK Inhibition->NF_kB_AP1

Diagram 2: Proposed mechanism for 4,5-DCQA/TCQA inhibition of UVB-induced inflammation and photoaging via MAPK/NF-κB/AP-1 signaling. Based on studies of 3,4,5-TCQA [2].

Conclusion and Research Outlook

4,5-DCQA is a multifaceted natural product with significant potential in modern drug development, firmly rooted in traditional medicine applications. Its broad pharmacological profile—spanning antioxidant, anti-inflammatory, antidiabetic, and antiviral activities—is mediated through well-defined molecular pathways, including Nrf2/ARE and NF-κB/MAPK [1] [2]. Current research validates its role in multi-constituent extracts, such as those from Lonicera japonica and Artemisia afra, which are effective against respiratory diseases and diabetes [1] [3].

Future research should prioritize:

  • Clinical Translation: Moving beyond pre-clinical models to well-designed human clinical trials.
  • Synergistic Actions: Systematically investigating the synergistic effects of 4,5-DCQA with other plant constituents.
  • Formulation Optimization: Developing advanced delivery systems (e.g., the protein-polyphenol complexes described [4]) to enhance its bioavailability and therapeutic efficacy.

References

Comprehensive Protocol for Extraction Optimization and Analysis of 4,5-Dicaffeoylquinic Acid from Plant Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4,5-O-dicaffeoylquinic acid (4,5-DCQA) and its derivatives represent significant bioactive compounds within the chlorogenic acid family, characterized by their potent antioxidant and anti-inflammatory properties. These compounds have attracted substantial interest in pharmaceutical and nutraceutical research due to their multifaceted biological activities, including hepatoprotective effects, inhibition of nitric oxide production, and free radical scavenging capabilities. [1] The growing commercial interest in 4,5-DCQA necessitates standardized protocols for its efficient extraction, quantification, and characterization from plant matrices. This application note provides comprehensive methodologies optimized for researchers and drug development professionals, incorporating advanced extraction techniques, validated analytical procedures, and bioactivity assessment protocols to support the development of 4,5-DCQA-based therapeutics.

Chemical Properties and Stability Considerations

4,5-DCQA is a phenolic compound formed through the esterification of quinic acid with two caffeic acid molecules at positions 4 and 5. This molecular configuration contributes to its strong antioxidant activity but also presents specific challenges during extraction and processing. The compound demonstrates pH-dependent stability and is susceptible to isomerization under various conditions, particularly during extraction and digestion processes. Research indicates that 4,5-DCQA can be transformed from other dicaffeoylquinic acid isomers, such as 3,5-DCQA, during intestinal digestion, suggesting interconversion possibilities that might be exploited to enhance yields. [2]

Stability studies reveal that 4,5-DCQA remains relatively stable under gastric conditions but may undergo degradation or transformation during intestinal-phase simulation. This susceptibility to alkaline conditions must be considered when designing extraction and purification protocols. Additionally, the methyl ester derivative of 4,5-DCQA has demonstrated enhanced bioactivity in some studies, showing potent hepatoprotective effects and superior inhibition of nitric oxide production in RAW264.7 cells compared to other derivatives. [1]

Extraction Optimization

Extraction Methods Comparison

Various extraction techniques have been employed to optimize the recovery of dicaffeoylquinic acids from plant materials. The selection of an appropriate extraction method significantly impacts both the yield and bioactivity of the extracted compounds.

Table 1: Comparison of Extraction Methods for DCQAs from Plant Material

Extraction Method Optimal Conditions 4,5-DCQA Yield Advantages Limitations
Accelerated Solvent Extraction (ASE) 95°C, 57% ethanol, 100 bar pressure, 30 min extraction ~5.41 mg/gDM from forced chicory roots [3] Reduced solvent consumption, oxygen-free environment, high efficiency Specialized equipment required, higher initial cost
Conventional Solvent Extraction 50% ethanol, 60°C, 72-hour extraction [4] Varies by plant source (e.g., 11.25-11.79 mg/g in Ligularia fischeri) [4] Simple equipment, scalable Longer extraction time, higher solvent consumption
Ultrasound-Assisted Extraction (UAE) Specific parameters not provided for 4,5-DCQA Information not available in sources Reduced extraction time, improved efficiency Potential compound degradation with prolonged exposure
Critical Extraction Parameters

Optimization of extraction parameters is crucial for maximizing 4,5-DCQA recovery. Key factors influencing yield include:

  • Solvent Composition: Ethanol-water mixtures typically outperform pure solvents. For 4,5-DCQA, 50% ethanol has been identified as optimal for conventional extraction, while 57% ethanol is recommended for ASE. [3] Higher ethanol concentrations (50% compared to 30% or water) significantly improve extraction efficiency for DCQAs from Ligularia fischeri. [4]

  • Temperature: Elevated temperatures enhance extraction efficiency within limits. For ASE, approximately 95°C is optimal for 4,5-DCQA, while conventional extraction typically uses 60°C to prevent compound degradation. [3] Excessive temperatures may promote degradation or isomerization.

  • Extraction Duration: ASE achieves efficient extraction within 30 minutes, while conventional methods may require up to 72 hours for maximum yield. [4]

  • Plant Material Preparation: Proper preparation of plant material, including freeze-drying and particle size reduction (<500 μm), significantly improves extraction efficiency by increasing surface area and facilitating solvent penetration. [4]

Analytical Methods

HPLC and LC-MS/MS Analysis

Advanced chromatographic techniques are essential for accurate identification and quantification of 4,5-DCQA in complex plant extracts.

Table 2: HPLC and LC-MS/MS Conditions for 4,5-DCQA Analysis

Parameter HPLC Conditions LC-MS/MS Conditions
Column C18 column (250 mm × 4.6 mm, 5 μm) [4] Prontosil C18 column (250 mm × 4.6 mm, 5 μm) [4]
Mobile Phase Methanol:water (70:30, v/v) or methanol:acidic water (pH 3.5, 80:20, v/v) [5] Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) [4]
Flow Rate 1 mL/min [5] 0.5 mL/min [4]
Detection UV detection at 284 nm [4] Positive ESI mode; MS/MS scanning m/z 100-2000 [4]
Column Temperature Ambient [5] 35°C [4]
Injection Volume 100 μL [5] Not specified
Method Validation

For regulatory compliance and quality control, analytical methods must be rigorously validated according to ICH guidelines or AOAC international standards. Key validation parameters for 4,5-DCQA quantification include:

  • Linearity: Calibration curves should demonstrate R² > 0.999 across an appropriate concentration range, typically from the limit of quantification to 500 μg/mL. [4]

  • Precision: Intra-day and inter-day precision should show RSD% < 2% for retention times and peak areas, ensuring reproducible quantification. [5]

  • Accuracy: Recovery rates should range between 90-101%, confirming minimal matrix effects or compound loss during analysis. [4]

  • Sensitivity: Limits of detection (LOD) and quantification (LOQ) should be established, typically at sub-nanomolar levels, to ensure detection of low analyte concentrations. [5]

  • Specificity: Chromatographic methods must successfully resolve 4,5-DCQA from its isomers (3,4-DCQA and 3,5-DCQA) and other phenolic compounds present in the extract. [4]

Bioactivity Assessment

In Vitro Antioxidant Activity

The antioxidant potential of 4,5-DCQA can be evaluated using several established assays:

  • DPPH Radical Scavenging Assay: This cell-free system assesses the hydrogen-donating ability of 4,5-DCQA. The compound demonstrates significant free radical-scavenging activity, which contributes to its hepatoprotective effects. [1]

  • Molecular Docking Studies: Computational approaches can predict binding affinities between 4,5-DCQA and antioxidant enzymes like human peroxiredoxin 5. Docking scores approximately -7.8 kcal/mol indicate strong binding potential, supporting the observed antioxidant activity. [6]

Anti-inflammatory Evaluation

The anti-inflammatory properties of 4,5-DCQA can be assessed through:

  • NO Production Inhibition: 4,5-DCQA methyl ester demonstrates significant inhibition of nitric oxide production in LPS-induced RAW264.7 macrophage cells, suggesting potent anti-inflammatory activity. This assay measures the compound's ability to suppress pro-inflammatory pathways. [1]

  • Cytokine Secretion Assay: Bioavailable fractions of DCQA-containing extracts can inhibit secretion of pro-inflammatory cytokines including IL-1β and IL-6, providing mechanistic insights into the anti-inflammatory effects. [2]

Biotransformation Studies

Understanding the metabolic fate of 4,5-DCQA is crucial for predicting in vivo efficacy:

  • Intestinal Flora Biotransformation: Anaerobic incubation with human intestinal flora reveals that 4,5-DCQA methyl ester undergoes transformation into several metabolites, some retaining bioactivity. Monitoring this transformation helps identify active metabolites and understand potential health benefits. [1]

  • Bioavailability Assessment: Using Caco-2 cell monolayers to simulate intestinal absorption provides insights into the transport efficiency and metabolism of 4,5-DCQA during absorption, critical for dosage determination. [2]

Workflow and Protocol Integration

The following workflow diagrams illustrate the integrated processes for extraction optimization and analytical characterization of 4,5-DCQA:

extraction_workflow cluster_1 Extraction Parameters PlantMaterial Plant Material Preparation Extraction Extraction Optimization PlantMaterial->Extraction Freeze-dry Grind to <500μm Analysis Analytical Characterization Extraction->Analysis Optimize solvent temperature, time Solvent Solvent Composition (50-57% Ethanol) Extraction->Solvent Temperature Temperature Control (60-95°C) Extraction->Temperature Time Extraction Duration (30 min - 72 hr) Extraction->Time Bioactivity Bioactivity Assessment Analysis->Bioactivity HPLC/LC-MS/MS quantification Validation Method Validation Bioactivity->Validation Antioxidant/ anti-inflammatory assays Validation->Extraction Refine parameters based on results

Figure 1: Integrated Workflow for 4,5-DCQA Extraction and Analysis

hplc_workflow cluster_hplc HPLC Parameters SamplePrep Sample Preparation HPLC HPLC Analysis SamplePrep->HPLC Filter (0.45μm) Dilute appropriately MS MS Confirmation HPLC->MS Collect fractions or direct injection Column C18 Column (250mm × 4.6mm, 5μm) HPLC->Column MobilePhase Mobile Phase: Methanol:Acidic Water HPLC->MobilePhase Detection UV Detection at 284nm HPLC->Detection Flow Flow Rate: 1mL/min HPLC->Flow Quantification Compound Quantification MS->Quantification Confirm identity with standards Validation Method Validation Quantification->Validation Calculate concentration in original extract

Figure 2: Analytical Workflow for 4,5-DCQA Characterization

Conclusion

This application note provides comprehensive protocols for the efficient extraction, analysis, and bioactivity assessment of 4,5-DCQA from plant materials. The optimized methodologies emphasize the critical parameters for maximizing yield while preserving compound integrity, particularly solvent composition, temperature control, and extraction duration. The integrated approach combining advanced extraction techniques with robust analytical validation ensures reliable quantification and characterization of this valuable bioactive compound.

The protocols outlined support the development of standardized quality control methods for 4,5-DCQA in pharmaceutical and nutraceutical applications. Future research directions should focus on in vivo validation of bioactivity, scale-up parameters for industrial production, and further exploration of the structure-activity relationships within the dicaffeoylquinic acid family to enhance therapeutic applications.

References

quantification method validation 4,5-DCQA

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for 4,5-DCQA Analysis

The table below outlines the core instrumental parameters for the quantification of 4,5-DCQA Me ester as described in the literature. This can be directly adapted for 4,5-DCQA analysis [1].

Parameter Specification
Objective Determination of 4,5-DCQA Me ester and its biotransformation products.
Instrumentation HPLC system.
Column Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
Mobile Phase Gradient of MeCN (A) and H₂O containing 0.1% HCOOH (B).
Gradient Program 0-25 min: 15-30% A; 25-35 min: 30-50% A; 35-40 min: 50-15% A.
Flow Rate 1.0 mL/min.
Detection Photodiode Array (PDA) Detector at 330 nm.
Column Temperature 30 °C.
Injection Volume 10 µL.

Framework for Method Validation

For any quantitative analytical method to be accepted in a regulated environment, its performance characteristics must be formally validated. The following table defines the key parameters to be assessed, based on international guidelines for method verification [2]. You would need to generate experimental data for 4,5-DCQA to fulfill this framework.

Validation Parameter Objective Experimental Approach (Summary)
Precision Measure repeatability of results. Analyze multiple replicates of QC samples (low, mid, high concentration) within a day (repeatability) and over different days (intermediate precision). Calculate % Coefficient of Variation (CV) [2].
Trueness/Accuracy Determine closeness to true value. Compare measured results of certified reference materials or spiked samples with known/added concentrations. Calculate % recovery or bias [2].

| Detection/Limit of Quantification | Establish lowest measurable amount. | LOD: 3.3 × (Standard Deviation of blank response) / Slope of calibration curve. LOQ: 10 × (Standard Deviation of blank response) / Slope of calibration curve [2]. | | Specificity | Confirm measurement is unaffected. | Analyze blank matrix and check for no interfering peaks at the retention time of 4,5-DCQA [1]. | | Linearity & Measuring Range | Confirm proportional response to concentration. | Prepare and analyze a series of standard solutions (e.g., 5-8 concentrations). Perform linear regression (y = ax + b) and assess correlation coefficient (R²) [2]. |

Experimental Workflow for Method Validation

The following diagram illustrates the logical sequence of experiments required to fully validate a quantitative analytical method like the one for 4,5-DCQA.

Start Start Method Validation Prep Prepare Standards and Calibration Curve Start->Prep P1 Assay Specificity Prep->P1 P2 Establish Linearity and Range P1->P2 P3 Determine LOD and LOQ P2->P3 P4 Evaluate Precision (Repeatability & Reproducibility) P3->P4 P5 Evaluate Trueness/Accuracy (% Recovery) P4->P5 End Method Validated & Ready for Use P5->End

Important Considerations for 4,5-DCQA

  • Isomerization: Be aware that 4,5-DCQA can undergo isomerization under certain conditions, such as the pH shift from gastric to intestinal environments during digestion studies [3]. This can affect the specificity of your method, so ensure baseline separation of all relevant isomers.
  • Biological Matrices: The provided HPLC method was used in an incubated system with human intestinal flora [1]. If you are working with other complex matrices (e.g., plant extracts, plasma, tissue), you will need to develop and validate an appropriate sample preparation technique (e.g., solid-phase extraction, liquid-liquid extraction) to minimize matrix effects.

I hope this structured application note provides a solid foundation for your work. Should you require further details on a specific validation parameter, feel free to ask.

References

4,5-DCQA isolation and purification protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4,5-DCQA

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a polyphenolic compound belonging to the chlorogenic acid family, characterized as an ester of quinic acid with two caffeic acid groups [1]. It is found in various medicinal and edible plants, such as Ligularia fischeri, Echinacea species, and coffee [2] [1] [3].

4,5-DCQA exhibits a broad spectrum of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral effects [1]. These properties make it a compound of significant interest for pharmaceutical and functional food development.

Protocol for 4,5-DCQA Isolation from Ligularia fischeri

The following detailed protocol is adapted from a recent study that successfully isolated and quantified 4,5-DCQA from the leaves and stems of Korean Ligularia fischeri [2] [4] [5].

Plant Material Preparation
  • Source: Ligularia fischeri was collected from regions in Korea (e.g., Nonsan, Hamyang, Hoengseong).
  • Authentication: The plant material should be authenticated by a qualified botanist.
  • Pre-processing: Wash the fresh leaves and stems with water, cut them into small pieces, and dry them. The cited study used both freeze-drying and oven-drying at 56°C for 24 hours [2] [5]. Freeze-drying is preferred to minimize thermal degradation. The dried material is then ground into a fine powder and stored in sealed bags with desiccant at -20°C until use.
Extraction Procedure
  • Sample Weight: Use 5 g of the dried plant powder.
  • Extraction Solvent: Add 50 mL of solvent. The choice of solvent concentration is critical for yield:
    • 50% Ethanol (v/v): Recommended for highest yield of 4,5-DCQA based on research [2] [4].
    • 30% Ethanol (v/v): A good alternative with high yield.
    • 100% Distilled Water: Yields significantly less 4,5-DCQA but may be suitable for specific applications.
  • Extraction Process: Extract the mixture for 72 hours at 60°C in a temperature-controlled water bath.
  • Post-Extraction Processing:
    • Centrifuge the extract at 3000 rpm for 10 minutes.
    • Filter the supernatant through qualitative filter paper (e.g., Whatman, 110 mm).
    • Use a rotary evaporator (100 rpm, 45°C) to remove residual ethanol under reduced pressure.
    • Freeze-dry the remaining aqueous solution to obtain a dry extract powder.
HPLC-MS/MS Analysis and Quantification

This step confirms the identity and quantity of 4,5-DCQA in the extract.

  • Instrumentation:
    • HPLC System: Shimadzu Nexera Lite LC-40D or equivalent.
    • Mass Spectrometer: Sciex X500R QTOF system or equivalent.
    • Column: Prontosil C18 column (250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
    • Solvent A: Deionized water with 0.1% formic acid.
    • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution Program: | Time (min) | % Solvent B | | :--- | :--- | | 0 - 10 | 10% - 15% | | 10 - 20 | 15% - 20% | | 20 - 30 | 20% - 25% | | 30 - 40 | 25% - 40% | | 40 - 50 | 40% - 70% | | 50 - 60 | 70% - 95% | | 60 - 70 | 95% (Isocratic) |
  • Flow Rate: 0.5 mL/min
  • Detection:
    • UV/DAD: 284 nm
    • MS/MS: Positive ion mode; ESI spray voltage: 5500 V; mass range: m/z 100-2000.
  • Sample Preparation for HPLC: Dissolve the dry extract powder in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm PVDF syringe filter before injection.

The entire workflow from plant material to analysis is summarized in the following diagram:

workflow start Plant Material (Ligularia fischeri leaves/stems) prep Wash, Chop, and Dry (Freeze-dry or 56°C oven) start->prep powder Grind to Fine Powder prep->powder extract Solvent Extraction (5g powder in 50mL 50% EtOH, 60°C, 72h) powder->extract process Centrifuge & Filter extract->process concentrate Remove Solvent (Rotary Evaporation) process->concentrate dry Freeze-dry to Obtain Extract Powder concentrate->dry analyze HPLC-MS/MS Analysis (C18 column, 0.1% FA ACN/DW gradient, UV 284nm) dry->analyze

Quantitative Data on 4,5-DCQA Content

The yield of 4,5-DCQA is highly dependent on the plant's geographical origin and the extraction solvent. The table below summarizes quantitative findings from the research [2] [4] [5].

Table 1: Content of 4,5-DCQA in Ligularia fischeri from Different Korean Regions (mg/g of raw material)

Region of Origin 100% Distilled Water 30% Ethanol 50% Ethanol
Nonsan 3.38 11.79 11.25
Hoengseong Data not specified Data not specified 17.06*
Hamyang Data not specified Data not specified Data not specified
Jeongseon Data not specified Data not specified Data not specified
Yangsan Data not specified Data not specified Data not specified

Note: The value of 17.06 mg/g for Hoengseong in 50% ethanol is reported for 3,5-DCQA, not 4,5-DCQA, and is included here to highlight regional and isomer-specific variation. The study identified Nonsan as the best source for 4,5-DCQA [2].

Analytical Method Validation

For reliable quantification, the analytical method must be validated. The following parameters were established for the HPLC method used in the cited research, in accordance with ICH guidelines [2] [5] [6].

Table 2: Validation Parameters for the HPLC Quantitative Analysis of DCQAs

Parameter Description & Result
Linearity The calibration curve demonstrated excellent linearity with a regression coefficient (R²) greater than 0.999 [6].
Precision The method showed high precision, with a relative standard deviation (RSD%) of less than 2% [6].
Accuracy Determined by recovery rate, with mean recovery results confirming high accuracy [2].
Limit of Detection (LOD) The lowest amount of analyte that can be detected [2] [6].
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy [2] [6].

Additional Research & Potential Applications

Beyond isolation, 4,5-DCQA shows promise in advanced drug delivery applications. A recent study explored its covalent interaction with β-Lactoglobulin (LG), a whey protein, to form a complex for delivering curcumin, a compound with poor solubility and bioavailability [7].

  • Preparation of LG-4,5-DCQA Complex: The covalent complex was prepared using a free radical method under ultrasound assistance. This ultrasound-assisted method significantly improved the binding efficiency, antioxidant properties, and hydrophilicity of the resulting complex compared to preparation without ultrasound [7].
  • Application: The LG-4,5-DCQA complex successfully embedded curcumin, enhancing its delivery potential. This showcases how 4,5-DCQA can be utilized not only as an active compound but also as a functional material in nanocarrier systems for functional foods or pharmaceuticals [7].

Notes for Researchers

  • Solvent Selection is Critical: As the data clearly shows, using 30% or 50% ethanol instead of water dramatically increases the extraction yield of 4,5-DCQA.
  • Source Material Variability: The geographical origin of the plant material significantly impacts the final content of 4,5-DCQA, so sourcing should be consistent and documented.
  • Method Validation: Always validate your analytical methods for accuracy, precision, linearity, LOD, and LOQ to ensure the reliability of your quantitative data.
  • Advanced Applications: Consider the potential of 4,5-DCQA beyond pure isolation, such as in forming complexes to improve the delivery of other hydrophobic bioactive molecules.

References

Comprehensive Application Notes and Protocols: In Vitro Melanogenesis Inhibition by 4,5-Dicaffeoylquinic Acid (4,5-DCQA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a naturally occurring polyphenolic compound belonging to the dicaffeoylquinic acid family, which consists of six isomers characterized by the esterification of quinic acid with two caffeic acid molecules at different positions. Among these isomers, 4,5-DCQA has demonstrated exceptional potential as a melanogenesis inhibitor through multiple mechanisms of action. The compound occurs abundantly in various medicinal plants, including Echinacea species and Hedera helix, and has been investigated for diverse pharmacological activities ranging from antioxidant to anti-inflammatory effects. [1] Recent research has highlighted its significant depigmenting activity, with studies indicating that its efficacy surpasses that of arbutin, a well-known skin-lightening agent. [2] These application notes provide detailed methodologies for evaluating the anti-melanogenic properties of 4,5-DCQA in vitro, along with comprehensive protocols that researchers can adapt for investigating similar compounds.

The molecular structure of 4,5-DCQA features two caffeoyl groups attached at the 4 and 5 positions of the quinic acid core, which appears to be optimal for its melanin-inhibitory activity. Structure-activity relationship studies have revealed that different DCQA isomers exhibit varying potencies, with 4,5-DCQA consistently demonstrating superior efficacy compared to other isomers. [2] This position-specific activity underscores the importance of compound characterization and verification when working with DCQA isomers. The following sections present standardized protocols for assessing the melanogenesis-inhibitory activity of 4,5-DCQA, along with detailed experimental methodologies and technical considerations to ensure reproducible results.

Experimental Overview

The inhibitory effects of 4,5-DCQA on melanogenesis can be evaluated through a comprehensive series of in vitro assays designed to elucidate both phenotypic outcomes and underlying molecular mechanisms. The standard experimental workflow involves:

  • Assessment of melanin content in melanocyte cultures following 4,5-DCQA treatment
  • Evaluation of cellular tyrosinase activity, the key enzyme in melanin synthesis
  • Analysis of cell viability to exclude cytotoxic effects
  • Investigation of melanogenic enzyme expression levels (tyrosinase, TRP1, DCT)
  • Elucidation of molecular mechanisms through analysis of MITF expression and cAMP-dependent signaling pathways

This multi-faceted approach enables researchers to distinguish between direct enzyme inhibition and regulation of melanogenic gene expression, providing insights into the compound's mechanism of action. [2] The experimental protocols outlined below have been optimized using murine B16F1 melanoma cells stimulated with α-melanocyte stimulating hormone (α-MSH), but can be adapted for other melanocyte models including normal human melanocytes and B16F10 cells.

Materials and Equipment

Cell Lines and Culture Reagents

Table 1: Cell lines and culture reagents

Item Specification Source/Supplier
Cell Line B16F1 murine melanoma cells ATCC or comparable cell bank
Culture Medium Dulbecco's Modified Eagle Medium (DMEM) Various suppliers
Serum Fetal Bovine Serum (FBS), 10% Various suppliers
Antibiotics Penicillin-Streptomycin (1%) Various suppliers
Stimulation Agent α-MSH (α-melanocyte stimulating hormone) Sigma-Aldrich
Trypsinization Trypsin-EDTA (0.25%) Various suppliers
Test Compounds and Reagents

Table 2: Key reagents and reference compounds

Reagent Purpose Concentration Range Supplier Example
4,5-DCQA Test compound 1-100 µM Sigma-Aldrich, Custom synthesis
Arbutin Reference inhibitor 25-500 µM Sigma-Aldrich
Kojic Acid Reference inhibitor 10-200 µM Sigma-Aldrich
L-DOPA Tyrosinase substrate 0.1-1 mM Sigma-Aldrich
MTT Reagent Cell viability assay 0.5 mg/mL Sigma-Aldrich
RIPA Buffer Protein extraction - Various suppliers
Primary Antibodies Immunoblotting Manufacturer's dilution Cell Signaling Technology, Abcam
Equipment and Software
  • Cell culture incubator (37°C, 5% CO₂, humidified)
  • Biosafety cabinet (Class II)
  • Inverted phase-contrast microscope
  • Spectrophotometer or microplate reader
  • Centrifuge (refrigerated preferred)
  • Electrophoresis system for Western blotting
  • Chemiluminescence detection system
  • Molecular docking software (AutoDock, Schrödinger, etc.)

Detailed Methodologies

Cell Culture and Maintenance

Protocol: Cell Culture and Maintenance

  • Culture Conditions: Maintain B16F1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
  • Subculturing: Passage cells at 80-90% confluence using 0.25% trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and seed at appropriate densities.
  • Experimental Seeding: Seed cells in appropriate culture vessels (96-well plates for viability and tyrosinase activity, 6-well plates for melanin content and protein analysis) at densities of 1-5 × 10⁴ cells/cm².
  • α-MSH Stimulation: After 24 hours of attachment, replace medium with fresh medium containing 100 nM α-MSH to stimulate melanogenesis. Concurrently, add 4,5-DCQA at various concentrations (typically 1-100 µM) or reference inhibitors.
  • Treatment Duration: Incubate cells with test compounds for 48-72 hours, with medium replacement every 24 hours if extended treatments are required. [2]
Cell Viability Assessment (WST-1/MTT Assay)

Protocol: Cell Viability Assessment

  • Cell Seeding: Seed B16F1 cells in 96-well plates at a density of 5 × 10³ cells/well and allow attachment for 24 hours.
  • Compound Treatment: Treat cells with various concentrations of 4,5-DCQA (0-100 µM) for 72 hours. Include wells with medium only (blank) and untreated cells (control).
  • Viability Reagent Addition: Add WST-1 reagent (10% of total medium volume) to each well and incubate for 1-4 hours at 37°C. Alternatively, use MTT solution (0.5 mg/mL final concentration) with 4-hour incubation.
  • Absorbance Measurement: Measure absorbance at 440 nm for WST-1 or 570 nm for MTT using a microplate reader.
  • Viability Calculation: Calculate cell viability as percentage of untreated control: Viability (%) = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) × 100 Ensure that test concentrations maintain >80% cell viability for subsequent melanogenesis assays. [3]
Melanin Content Assay

Protocol: Melanin Content Quantification

  • Cell Treatment: Seed and treat B16F1 cells in 6-well plates (1 × 10⁵ cells/well) with 4,5-DCQA in the presence of 100 nM α-MSH for 72 hours.
  • Cell Harvesting: Wash cells twice with ice-cold PBS and detach using trypsin-EDTA. Transfer cell suspensions to microcentrifuge tubes.
  • Cell Pellet Collection: Centrifuge at 5,000 × g for 5 minutes and carefully remove supernatant.
  • Melanin Extraction: Solubilize cell pellets in 1 mL of 1 N NaOH containing 10% DMSO at 80°C for 1 hour to extract melanin.
  • Absorbance Measurement: Transfer 200 µL aliquots to a 96-well plate and measure absorbance at 405 nm using a microplate reader.
  • Normalization: Normalize melanin content to total protein concentration or cell number. Express results as percentage of α-MSH-stimulated control. [2] [3]
Cellular Tyrosinase Activity Assay

Protocol: Cellular Tyrosinase Activity

  • Cell Treatment and Lysis: After 72-hour treatment with 4,5-DCQA, wash cells with PBS and lyse with 1% Triton X-100 in PBS (pH 7.2) by freezing at -80°C and thawing.
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay.
  • Enzyme Reaction: Mix cell lysates (containing equal protein amounts) with 2 mM L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8).
  • Kinetic Measurement: Immediately measure dopachrome formation by monitoring absorbance at 475 nm every minute for 30 minutes at 37°C.
  • Activity Calculation: Calculate tyrosinase activity from the linear portion of the reaction curve. Express as percentage of α-MSH-stimulated control. [2] [3]
Western Blot Analysis of Melanogenic Proteins

Protocol: Western Blot Analysis

  • Protein Extraction: Harvest 4,5-DCQA-treated cells in RIPA lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine supernatant protein concentrations using BCA assay.
  • Electrophoresis: Separate proteins (20-40 µg per lane) by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Blocking and Incubation: Block membranes with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies (anti-tyrosinase, anti-TRP1, anti-DCT, anti-MITF, anti-p-CREB, anti-CREB) overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence reagent.
  • Quantification: Analyze band intensities using densitometry software and normalize to loading controls (β-actin, α-tubulin). [2]
Molecular Docking Studies

Protocol: Molecular Docking with Adenylyl Cyclase

  • Protein Preparation: Obtain crystal structure of adenylyl cyclase (e.g., PDB ID: 1CJK) or other target proteins. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges.
  • Ligand Preparation: Obtain 3D structure of 4,5-DCQA (PubChem CID: 6474310). Optimize geometry using molecular mechanics force fields.
  • Docking Simulation: Perform molecular docking using AutoDock Vina or similar software. Set the grid box to encompass the catalytic domain of adenylyl cyclase.
  • Analysis: Identify binding poses and analyze interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking). Calculate binding energies (ΔG). [2]

Results and Data Interpretation

Quantitative Findings

Table 3: Efficacy profile of 4,5-DCQA in melanogenesis inhibition

Assay Endpoint 4,5-DCQA Effect Reference Compound (Arbutin) Experimental Conditions
Melanin Content 84% inhibition [2] 35% inhibition [2] α-MSH-stimulated B16F1 cells, 25 µM
Cellular Tyrosinase Significant inhibition [2] Moderate inhibition [2] α-MSH-stimulated B16F1 cells
Cell-Free Tyrosinase High inhibition (comparable to arbutin) [2] 35% inhibition [2] Cell-free system, 25 µM
Cell Viability No cytotoxicity at effective concentrations [2] No cytotoxicity at effective concentrations [2] B16F1 cells, up to 100 µM
Binding Affinity ΔG = -8.33 kcal/mol [2] Not reported Molecular docking with adenylyl cyclase
Mechanistic Insights

The anti-melanogenic activity of 4,5-DCQA operates through multiple complementary mechanisms:

  • Direct enzyme inhibition: 4,5-DCQA directly inhibits tyrosinase activity in cell-free systems, suggesting competitive or allosteric inhibition of the enzyme. [2]
  • Downregulation of melanogenic enzymes: Treatment with 4,5-DCQA significantly reduces protein expression of tyrosinase, TRP1, and DCT in α-MSH-stimulated B16F1 cells. [2]
  • Suppression of MITF expression: 4,5-DCQA downregulates microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis. [2]
  • Inhibition of cAMP production: The compound attenuates cAMP generation by binding to adenylyl cyclase, with molecular docking studies revealing H-bond interactions with ILE953 and LYS930 residues (Full Fitness: -1304.68 kcal/mol). [2]
  • Inhibition of CREB phosphorylation: By reducing cAMP levels, 4,5-DCQA prevents phosphorylation of cAMP response element-binding protein (CREB), thereby diminishing MITF transcription. [2]

The following diagram illustrates the molecular mechanism of 4,5-DCQA in melanogenesis inhibition:

G AlphaMSH AlphaMSH MC1R MC1R AlphaMSH->MC1R AC AC MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA pCREB pCREB PKA->pCREB MITF MITF pCREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP1 MITF->TRP1 DCT DCT MITF->DCT Melanin Melanin Tyrosinase->Melanin TRP1->Melanin DCT->Melanin DCQA DCQA DCQA->AC inhibits DCQA->Tyrosinase inhibits

Diagram 1: Molecular mechanism of 4,5-DCQA in melanogenesis inhibition. 4,5-DCQA targets both adenylyl cyclase (AC) in the signaling pathway and directly inhibits tyrosinase enzyme activity.

Experimental Workflow

The following diagram summarizes the complete experimental workflow for evaluating the anti-melanogenic activity of 4,5-DCQA:

G CellCulture Cell Culture (B16F1 melanocytes) Treatment Treatment with 4,5-DCQA + α-MSH CellCulture->Treatment Viability Cell Viability (MTT/WST-1) Treatment->Viability Melanin Melanin Content Assay Treatment->Melanin Tyrosinase Tyrosinase Activity Assay Treatment->Tyrosinase WB Western Blot Analysis Treatment->WB Analysis Data Analysis & Interpretation Viability->Analysis Melanin->Analysis Tyrosinase->Analysis WB->Analysis Docking Molecular Docking Studies Docking->Analysis

Diagram 2: Experimental workflow for evaluating anti-melanogenic activity of 4,5-DCQA

Discussion and Research Implications

The comprehensive data presented in these application notes establish 4,5-DCQA as a multi-target melanogenesis inhibitor with significant potential for cosmetic and therapeutic applications. Its dual mechanism of action—simultaneously targeting the upstream cAMP-dependent signaling pathway and directly inhibiting tyrosinase activity—confers superior efficacy compared to single-target agents like arbutin. [2] The structural specificity of this activity is evidenced by the varying potencies among DCQA isomers, with 4,5-DCQA consistently demonstrating the strongest anti-melanogenic effects across multiple assay systems.

From a research perspective, these findings highlight the importance of investigating natural compounds beyond simple tyrosinase inhibition to include modulation of melanogenic signaling pathways. The experimental approaches outlined here provide a framework for comprehensive evaluation of potential depigmenting agents. Furthermore, the demonstrated efficacy of 4,5-DCQA in reducing hyperpigmentation without cytotoxic effects at effective concentrations suggests a favorable safety profile, though additional toxicological studies are warranted before clinical translation. [2]

For researchers implementing these protocols, several technical considerations merit emphasis:

  • Cell model selection: While B16F1 cells respond robustly to α-MSH stimulation, confirmation in normal human melanocytes is recommended for translational relevance.
  • Compound solubility: DCQAs may require DMSO for solubilization; maintain final DMSO concentrations below 0.1% to avoid solvent toxicity.
  • Time-course considerations: Melanogenesis inhibition manifests gradually; 72-hour treatments typically yield optimal resolution of effects.
  • Analytical specificity: Distinguish between direct enzyme inhibition and suppression of enzyme expression through appropriate experimental designs (cell-free vs. cellular assays).

The methodologies and findings presented herein provide a solid foundation for further investigation of 4,5-DCQA and related compounds as potential treatments for hyperpigmentation disorders, with possible applications in cosmetics, dermatology, and medical aesthetics.

References

4,5-dicaffeoylquinic acid tyrosinase activity measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4,5-O-Dicaffeoylquinic Acid

4,5-O-Dicaffeoylquinic acid (4,5-diCQA) is a natural phenolic compound identified as a potent inhibitor of melanogenesis, the process of melanin production in skin. Excessive melanin can lead to disorders like melasma, age spots, and sites of solar keratosis [1]. Tyrosinase is the key rate-limiting enzyme in this pathway, catalyzing the initial steps of melanin synthesis [2] [1]. Research demonstrates that 4,5-diCQA significantly reduces melanin synthesis and tyrosinase activity in a dose-dependent manner in murine B16-F10 melanocytes and has validated these effects in a zebrafish model, showing no observed toxicity [2] [3]. This makes it a promising candidate for developing depigmenting agents in pharmaceuticals and cosmetics.

Experimental Protocols for Tyrosinase Activity Measurement

Here are detailed protocols for key experiments used to measure the anti-melanogenic activity of 4,5-diCQA.

Protocol 1: Cell-Free Mushroom Tyrosinase Activity Assay

This protocol measures the direct inhibitory effect of 4,5-diCQA on tyrosinase enzyme activity in vitro [2] [4].

  • Principle: The assay measures the rate of conversion of L-DOPA to dopachrome, which has a characteristic pink color detectable by spectrophotometry. Inhibitors reduce the formation of dopachrome.
  • Reagents:
    • Mushroom tyrosinase (Sigma)
    • L-DOPA (5 mM, Sigma)
    • Phosphate buffer (0.1 M, pH 6.8)
    • Test compound: 4,5-diCQA dissolved in DMSO (ensure final DMSO concentration is ≤1%)
    • Negative control: Buffer with DMSO, without inhibitor.
  • Procedure:
    • Prepare a reaction mixture containing 100 µL of phosphate buffer, 40 µL of test compound at various concentrations, and 40 µL of mushroom tyrosinase (final concentration ~ 30 U/mL).
    • Pre-incubate the mixture for 10 minutes at 37°C.
    • Initiate the reaction by adding 40 µL of 5 mM L-DOPA.
    • Incubate for 30 minutes at 37°C.
    • Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader (e.g., VersaMax, Molecular Devices).
  • Data Analysis: Calculate tyrosinase inhibition percentage using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100 An IC₅₀ value can be determined from a dose-response curve.
Protocol 2: Cellular Melanin Content and Tyrosinase Activity in B16-F10 Cells

This protocol assesses the effect of 4,5-diCQA on melanogenesis within a cellular environment [2].

  • Cell Culture: Murine B16-F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
  • Treatment: Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well. After 24 hours, treat with 4,5-diCQA at various concentrations for 48 hours.
  • Cellular Melanin Content Measurement:
    • After treatment, rinse cells with PBS and lyse with CellLytic buffer.
    • Centrifuge the lysate at 13,000 rpm for 10 min at 4°C.
    • Dissolve the melanin-containing pellet in 200 µL of 1 N NaOH containing 10% DMSO at 80°C.
    • Measure the absorbance of the solution at 400 nm. Higher absorbance indicates higher melanin content [2].
  • Cellular Tyrosinase Activity Measurement:
    • Lyse treated cells and centrifuge to obtain a supernatant.
    • Place 100 µL of lysate (containing 250 µg of protein) into a 96-well plate.
    • Add 100 µL of 5 mM L-DOPA to each well.
    • Incubate at 37°C for 60 minutes and measure dopachrome formation at 475 nm [2].
Protocol 3: In Vivo Validation Using a Zebrafish Model

This protocol validates the anti-pigmentation efficacy and toxicity of 4,5-diCQA in a live vertebrate model [2].

  • Zebrafish Handling: Wild-type zebrafish embryos are used and maintained under standard conditions.
  • Treatment: At a specific post-fertilization stage (e.g., 9 hours post-fertilization), embryos are treated with 4,5-diCQA by adding the compound directly to the embryo water. A group treated with phenylthiourea (PTU), a known tyrosinase inhibitor, serves as a positive control.
  • Pigmentation Observation: After 48-72 hours of development, anesthetize the larvae with tricaine methanesulfonate. Observe and quantify skin pigmentation (specifically in the dorsal and head regions) under a microscope.
  • Toxicity Assessment: Monitor survival rates, hatching rates, and any signs of malformation throughout the treatment period to assess compound toxicity.

Summary of Quantitative Data

The table below summarizes key experimental findings on the effects of 4,5-diCQA.

Experimental Model Measured Parameter Key Finding Reported Significance/IC₅₀ Citation
B16-F10 Melanocytes Melanin Content Significant reduction Dose-dependent inhibition [2]
B16-F10 Melanocytes Cellular Tyrosinase Activity Significant reduction Dose-dependent inhibition [2]
Mushroom Tyrosinase Enzyme Activity (L-DOPA oxidation) Strong inhibition Used for activity-based fractionation [2]
B16-F10 Melanocytes Tyrosinase-Related Protein-1 (TRP-1) Expression Reduced expression Confirmed by Western blot/protein analysis [2]
Zebrafish Larvae Body Pigmentation Significant reduction in melanin Validated efficacy in vivo [2] [3]
Zebrafish Larvae Toxicity No toxicity observed Supports safety for further development [2] [3]

Mechanisms of Action and Signaling Pathways

The depigmenting effect of 4,5-diCQA is achieved through multiple mechanisms targeting the melanogenesis pathway.

G Start Start: Melanogenesis Trigger (e.g., UV exposure) TYR_Exp Tyrosinase (TYR) Gene Expression Start->TYR_Exp TYR_Enz Tyrosinase Enzyme TYR_Exp->TYR_Enz Translation L_Tyrosine L-Tyrosine TYR_Enz->L_Tyrosine Hydroxylates L_DOPA L-DOPA TYR_Enz->L_DOPA Oxidizes TRP1_Exp TRP-1 Expression Melanin Melanin Production TRP1_Exp->Melanin L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Dopaquinone->Melanin Auto-polymerization & TRP-1/2 action Inhibitor 4,5-diCQA Inhibitor->TYR_Exp 2. Downregulation (Gene Expression) Inhibitor->TYR_Enz 1. Direct Inhibition (Enzyme Activity) Inhibitor->TRP1_Exp 3. Downregulation (Gene Expression)

Diagram 1: Mechanism of 4,5-diCQA Action in Melanogenesis Inhibition. The diagram illustrates how 4,5-diCQA (blue node) targets multiple points in the melanin synthesis pathway: directly inhibiting tyrosinase enzyme activity and downregulating the expression of key melanogenic proteins like tyrosinase and TRP-1 [2].

Application Notes for Researchers

  • Solubility and Storage: 4,5-diCQA is typically dissolved in DMSO for stock solutions. Protect these stock solutions from light and store at -20°C. In all assays, the final concentration of DMSO in the reaction or culture medium should be carefully controlled (e.g., ≤1% for cell-based assays, ≤1% for enzyme assays) to avoid cytotoxicity and solvent effects [2] [4].
  • Choice of Tyrosinase: While the mushroom tyrosinase assay is cost-effective and widely used for initial screening, researchers should be aware that its substrate specificity can differ from human tyrosinase [1]. For results with higher clinical relevance, follow up with cellular assays using human melanocytes or related cell lines.
  • Beyond Tyrosinase Inhibition: The efficacy of 4,5-diCQA is not limited to direct tyrosinase inhibition. As shown in the pathway diagram, it also downregulates the expression of tyrosinase and TRP-1, indicating a multi-faceted mechanism that may lead to more effective and sustained depigmentation [2].
  • Toxicity is Key: The absence of observed toxicity in the zebrafish model is a significant finding that supports the safety profile of 4,5-diCQA for topical application [2]. Always include thorough toxicity assessments in your development pipeline.

References

Comprehensive Application Notes and Protocols for Zebrafish Pigmentation Studies in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zebrafish Pigmentation Models

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying skin pigmentation mechanisms and screening potential therapeutic compounds. With approximately 82% of human disease-related genes having zebrafish orthologs, this model offers exceptional relevance for translational research [1]. Zebrafish pigment patterns are formed by three distinct chromatophore types: black melanophores, reflective iridophores, and yellow xanthophores, which share remarkable conservation with human melanocyte biology [2] [3]. The optical transparency of zebrafish embryos during early development provides a unique window for real-time observation of pigment cell development, migration, and patterning without invasive procedures [1]. This characteristic, combined with their rapid ex utero development and high fecundity, positions zebrafish as an ideal model system for high-throughput screening of compounds like 4,5-Dicaffeoylquinic Acid (4,5-DCQA) that may modulate pigmentation pathways.

Research into pigmentation mechanisms extends beyond cosmetic applications to serious medical conditions including melanoma, albinism, and vitiligo [2] [4]. The zebrafish model has provided invaluable insights into the genetic and epigenetic networks controlling pigment cell fate, with studies revealing that pigment cell differentiation involves substantial DNA demethylation events coupled with dynamic chromatin accessibility changes [3]. These epigenetic modifications work in concert to potentiate gene regulation through cis-regulatory control mechanisms, offering potential targets for therapeutic intervention. The ability to visualize and quantify these processes in real-time within a whole vertebrate organism provides a significant advantage over in vitro models or more complex mammalian systems.

Zebrafish Advantages in Pigmentation Research

Zebrafish offer several distinct advantages that make them particularly suitable for pigmentation studies and compound screening. Their genetic tractability enables researchers to create specific pigment cell mutants using CRISPR-Cas9-mediated knockin techniques [5] or to study existing pigment mutants such as nacre (lacking melanophores), golden (with reduced melanin content), and casper (virtually transparent throughout life) [1] [4]. These well-characterized mutants provide valuable tools for testing compound efficacy and understanding mechanism of action. The small size and aquatic nature of zebrafish larvae facilitate drug administration directly through their aqueous environment, enabling rapid assessment of treatment effects without invasive procedures [1].

Table: Comparative Advantages of Zebrafish for Pigmentation Studies

Feature Zebrafish Advantage Application in Pigmentation Research
Embryonic Development Rapid ex utero development with visible melanophores by 24 hpf Accelerated screening timeline compared to mammalian models
Optical Properties Transparent embryos and availability of transparent mutants (casper, crystal) Direct visualization of pigment cell development and real-time assessment of compound effects
Genetic Tools CRISPR-Cas9, morpholinos, transgenic reporters Precise manipulation of pigment genes and cell-type specific labeling
Throughput Capacity Large clutch sizes (70-300 embryos per mating) Statistically powerful experimental designs with appropriate sample sizes
Human Relevance 82% of disease genes have zebrafish orthologs High translational potential for identified therapeutics

The high fecundity of zebrafish enables researchers to obtain large sample sizes from a single mating pair, providing robust statistical power for quantitative analyses [1]. This is particularly valuable when examining subtle phenotypes or dose-dependent responses to compound treatment. From a practical standpoint, zebrafish husbandry is significantly more cost-effective than maintaining mammalian colonies, allowing more extensive experimentation within constrained research budgets. The combination of these factors has established zebrafish as a cornerstone model for pigment cell biology, bridging the gap between invertebrate models and mammalian systems while offering unique experimental opportunities not available in either.

Experimental Design and Methodological Considerations

Genetic Variability and Strain Selection

The extensive genetic variability in laboratory zebrafish strains represents a critical consideration for experimental design. Unlike isogenic mammalian models, common zebrafish wild-type lines such as Tubingen (TU), AB, and Tupfel long fin (TL) exhibit significant genetic heterogeneity, with some studies showing up to 37% genetic variation in outbred lines [1]. This diversity more accurately models human population variation but requires careful experimental planning. To maintain genetic diversity while ensuring reproducibility, researchers should obtain each new generation from multiple breeding pairs (15-25 crosses recommended) rather than perpetuating potential genetic bottlenecks [1]. For pigment studies specifically, the nacre (mitfa mutant) strain is frequently employed to isolate melanophore-specific effects, while casper (mitfa;roy mutant) and crystal (mitfa;mpv17;slc45a2 compound mutant) strains provide transparency for enhanced imaging throughout the lifespan [1] [4].

The zebrafish genome underwent a duplication event approximately 340 million years ago, resulting in many genes having two orthologs in zebrafish versus one in mammals [1]. This has important implications for pigment research, as 47% of zebrafish orthologs to human genes have a single counterpart, while the remainder have multiple paralogs that may have undergone subfunctionalization [1]. When designing loss-of-function experiments, researchers must consider that multiple genes may need targeting to recapitulate human null phenotypes. Additionally, the presence of maternal gene products can mask early zygotic phenotypes, as embryos from heterozygous females may develop normally for several days due to maternal RNA contribution [1]. For complete loss-of-function studies, both maternal and zygotic gene functions must be perturbed.

Genetic Manipulation Tools

Zebrafish researchers have access to a diverse genetic toolkit for manipulating gene function. For transient knockdown, translation-blocking and splice-site targeting morpholinos remain useful despite the rise of CRISPR-Cas9, particularly for rapid screening of gene function during the first 2-3 days post-fertilization [1]. However, researchers should be aware that morpholinos can increase p53 signaling, particularly in neural tissue, necessitating appropriate controls [1]. For stable genetic manipulation, CRISPR-Cas9-mediated knockin techniques enable precise insertion of reporter constructs like GAL4-VP16 into specific loci, allowing cell-type-specific labeling [5]. This approach has been successfully used to label pericytes and could be adapted for pigment cell-specific reporters.

Table: Genetic Tools for Zebrafish Pigmentation Studies

Technique Mechanism Applications Considerations
Morpholinos (MOs) Antisense oligonucleotides that block translation or splicing Rapid assessment of gene function during early development (1-3 dpf) Potential p53 activation; transient effect; use mismatch controls
CRISPR-Cas9 Gene editing via targeted DNA cleavage Generation of stable mutant lines; precise knockin of reporters Possible compensatory mechanisms by paralogs; screen for complete knockout
Tol2 Transgenesis Transposon-mediated transgene integration Creation of stable transgenic lines with cell-specific promoters Position effects; mosaic expression in founders; use well-characterized pigment cell promoters

G Start Experimental Design Phase Strain Strain Selection (WT vs. Mutant) Start->Strain WT Wild-Type Strains (AB, TU, TL) Strain->WT Mutant Pigment Mutants (nacre, golden, casper) Strain->Mutant Genetics Genetic Manipulation (MO, CRISPR, Transgenic) MO Morpholino Knockdown Genetics->MO CRISPR CRISPR-Cas9 Mutagenesis Genetics->CRISPR Transgenic Transgenic Reporters Genetics->Transgenic Treatment Compound Treatment (4,5-DCQA) Analysis Phenotypic Analysis Treatment->Analysis Imaging Imaging & Morphometry Analysis->Imaging Molecular Molecular Analysis Analysis->Molecular Functional Functional Assays Analysis->Functional Results Data Interpretation Conclusion Conclusions & Next Steps Results->Conclusion WT->Genetics Mutant->Genetics MO->Treatment CRISPR->Treatment Transgenic->Treatment Imaging->Results Molecular->Results Functional->Results

Detailed Experimental Protocols

Zebrafish Embryo Preparation and Compound Treatment

Proper embryo collection and maintenance are fundamental to reproducible results in pigmentation studies. Breeder tanks should be set up the evening before with a divider separating males and females, allowing natural mating to be triggered by light exposure the following morning [1]. Embryos are typically collected within 30-60 minutes of the light cycle beginning and sorted for fertilization under a dissecting microscope. To prevent pigment formation for enhanced imaging clarity, embryos can be treated with 0.003% phenyl-thio-urea (PTU) beginning at 24 hours post-fertilization (hpf), which inhibits melanin synthesis without affecting melanophore development [1]. For compound testing, 4,5-DCQA should be prepared as a stock solution in DMSO and diluted to working concentrations in embryo medium, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity effects. Include control groups treated with vehicle alone and, when appropriate, positive controls such as known melanogenic compounds.

Treatment timing is critical for targeting specific developmental windows. For studies focusing on neural crest migration and pigment cell specification, treatments should begin by 12-15 hpf, while interventions targeting melanosome maturation and melanin synthesis are typically initiated after 48 hpf [3]. The small molecule permeability of zebrafish embryos enables simple immersion administration, with 6-well plates being ideal for treatment as they allow observation under a stereomicroscope without handling stress [1]. For quantitative studies, solution volumes should be standardized (e.g., 5 mL per well for 6-well plates with 20 embryos each), and temperature maintained at 28°C throughout treatment using an incubator. Medium with compound should be refreshed daily to maintain consistent concentration and water quality, with careful documentation of any morphological changes or mortality throughout the treatment period.

Phenotypic Assessment and Image Analysis

Comprehensive phenotypic assessment should evaluate both pigment patterning and cellular morphology. For initial screening, live anesthetized larvae (using 0.02% tricaine) can be imaged dorsally and laterally at standardized timepoints (typically 72 hpf and 5 dpf) using a stereomicroscope with consistent lighting conditions [4]. The automated image analysis pipelines can then quantify multiple parameters including: overall melanin density, melanophore number, melanophore size distribution, and pattern regularity. For cellular-resolution analysis, samples can be fixed in 4% paraformaldehyde (PFA) for 2 hours at room temperature or overnight at 4°C, followed by three washes in phosphate-buffered saline (PBT) [6] [4]. Fixed samples can be processed for whole-mount immunofluorescence using antibodies against melanocyte markers such as Dct, Tyr, or Mitf, or for in situ hybridization to localize specific transcripts.

For high-resolution three-dimensional analysis of melanophore distribution, silver enhancement techniques can be coupled with micro-CT imaging [4]. This protocol is based on the reduction of ionic silver to metallic silver on melanin surfaces, dramatically increasing X-ray attenuation and enabling computational analyses of regional melanin content. The procedure involves: fixation in 10% neutral buffered formalin overnight, washing in PBS, incubation in ammoniacal silver solution for 18 hours at room temperature, followed by multiple washes in distilled water [4]. The resulting specimens can be imaged using micro-CT at high resolution (1-5 μm voxel size), generating volumetric data that enables quantification of total melanin content and three-dimensional patterning throughout the entire organism. This approach provides superior context for studying the phenotypic effects of genetic manipulation or compound treatment compared to two-dimensional methods.

Quantitative Assessment Methods

Melanin Quantification Techniques

Accurate quantification of melanin content is essential for evaluating compound efficacy in pigmentation studies. While simple density-based measurements from brightfield images can provide initial assessment, more precise methods are required for publication-quality data. The silver deposition micro-CT technique enables whole-organism, three-dimensional quantification of melanin distribution at cellular resolution [4]. Following silver enhancement, X-ray attenuation values in micro-CT reconstructions are directly proportional to melanin content, allowing absolute quantification when calibrated with standards. This method can distinguish subtle phenotypes not apparent through visual inspection alone and provides volumetric data on melanin distribution throughout the entire organism [4]. For validation, micro-CT results show strong correlation with traditional melanin extraction and spectrophotometric quantification methods, while offering the significant advantage of preserving spatial information.

For laboratories without access to micro-CT technology, digital analysis of brightfield images provides a accessible alternative when properly standardized. Larvae should be anesthetized and positioned consistently in the same orientation against a neutral background, with imaging conditions carefully controlled for lighting intensity, camera settings, and aperture [4]. The analysis should focus on specific body regions (ocular, dorsal head, trunk, and tail) independently, as compounds may exert region-specific effects. Open-source image analysis software like ImageJ can be used to threshold and quantify pigmented areas, though this approach primarily provides two-dimensional data without depth information. For either method, sample size considerations are critical due to the inherent biological variability in zebrafish; a minimum of 15-20 larvae per treatment group is recommended, with experiments repeated independently at least three times to ensure reproducibility [1].

High-Resolution Imaging and Co-Localization Studies

Advanced imaging techniques enable detailed analysis of pigment cell morphology and gene expression patterns. Confocal microscopy of transgenic lines such as Tg(mifta:EGFP) or Tg(dct:EGFP) allows visualization of melanophore distribution and morphology in living specimens [1]. For examination of multiple pigment cell types, the two-color fluorescent in situ hybridization (FISH) protocol enables simultaneous detection of two transcripts with high sensitivity and minimal background [6]. This method uses a combination of DIG- and FL-labeled probes detected with NBT/BCIP (fluorescing in near-infrared) and Vector Red (detected with Texas Red filters) substrates, respectively [6]. The protocol takes advantage of the long reactivity of alkaline phosphatase, allowing chromogenic monitoring of both developing reactions followed by high-resolution fluorescent imaging.

The FISH protocol involves: simultaneous hybridization with DIG- and FL-labeled probes at 65°C overnight, followed by stringent washes and sequential detection with anti-DIG-AP and anti-FL-AP antibodies [6]. The DIG-AP reaction is developed first using NBT/BCIP in AP buffer, followed by fixation to inactivate the enzyme, and then the FL-AP is developed using Vector Red in Tris buffer pH 8.5 [6]. Embryos are dehydrated in ethanol overnight to reduce background before imaging by confocal microscopy. This approach allows clear identification of individual cells expressing each transcript and definitive assessment of co-expression patterns, with the ability to monitor both developing reactions providing superior sensitivity for detecting weak or variable expression. The method is particularly valuable for examining expression of transcription factors and enzymes involved in melanin synthesis pathways in response to compound treatment.

Molecular Analysis and Mechanism of Action

Pigment Cell Signaling Pathways

Understanding the molecular pathways governing pigment cell development is essential for elucidating the mechanism of action of 4,5-DCQA. The Wnt/β-catenin signaling pathway plays a fundamental role in melanocyte development, regulating the expression of microphthalmia-associated transcription factor (MITF), the "master regulator" of melanogenesis [7]. In zebrafish, the ortholog mitfa is stabilized by β-catenin and controls the expression of key melanogenic enzymes including tyrosinase (tyr), tyrosinase-related protein 1 (tyrp1), and dopachrome tautomerase (dct) [3] [7]. Related caffeoylquinic acid derivatives have been shown to promote hair pigmentation through β-catenin activation and subsequent upregulation of MITF target genes [7], suggesting a potential mechanism for 4,5-DCQA. Additionally, the PKA (protein kinase A) signaling pathway has been identified as essential for iridophore development [3], while KIT signaling influences melanophore migration, survival, and differentiation.

Epigenetic mechanisms have emerged as critical regulators of pigment cell fate decisions. Comparative epigenomic analyses of melanophores and iridophores have revealed that pigment cell differentiation is accompanied by substantial DNA demethylation events coupled with dynamic chromatin accessibility changes [3]. These epigenetically dynamic regions are enriched near genes involved in neural crest migration and pigmentation, functioning as putative cis-regulatory elements [3]. During the transition from neural crest cells to committed pigment cells, the majority of DNA methylation changes involve focal hypomethylation with minimal gains of methylation, while chromatin accessibility shows more closing than opening differentially accessible regions [3]. These epigenetic modifications potentiallyiate gene regulation through enhancer activation, with specific transcription factors including alx4a identified as necessary and sufficient for iridophore differentiation [3].

G DCQA 4,5-DCQA Treatment PKA PKA Signaling DCQA->PKA Epigenetic Epigenetic Regulation DCQA->Epigenetic putative mechanism MC1R MC1R Receptor? DCQA->MC1R potential target Wnt Wnt/β-catenin Pathway CTNNB1 β-catenin Stabilization Wnt->CTNNB1 MITF mitfa/MITF Activation PKA->MITF DNADemethyl DNA Demethylation at Enhancers Epigenetic->DNADemethyl Chromatin Chromatin Accessibility Epigenetic->Chromatin Enzymes Melanogenic Enzymes tyr, tyrp1, dct MITF->Enzymes TFEC tfec Activation MITF->TFEC ALX4A alx4a Expression MITF->ALX4A Melanogenesis Melanin Synthesis Enzymes->Melanogenesis MC1R->Wnt CTNNB1->MITF DNADemethyl->MITF Chromatin->MITF

Gene Expression Analysis

Comprehensive molecular analysis of 4,5-DCQA effects on pigment cells should include transcriptomic profiling to identify regulated pathways. RNA can be isolated from whole larvae or specific cell populations using TRIzol extraction followed by column purification. For bulk analysis, pools of 10-20 larvae per treatment group provide sufficient material for RNA-seq library preparation, with biological replicates (minimum n=3) essential for statistical power [3]. When studying specific pigment cell types, fluorescence-activated cell sorting (FACS) of transgenic lines enables transcriptomic analysis of purified melanophores or iridophores. The resulting data should be analyzed for differential expression of key pigment genes including mitfa, tyr, tyrp1, dct, pnp4a (involved in guanine synthesis for iridophores), and established markers of other chromatophore types [3].

For spatial localization of gene expression, whole-mount in situ hybridization (WISH) provides pattern information that complements quantitative approaches. The standard WISH protocol involves: probe synthesis using DIG or FL RNA labeling mixes, fixation of embryos in 4% PFA, proteinase K treatment for permeability, prehybridization, overnight hybridization at 65-70°C, stringency washes, and antibody detection with NBT/BCIP substrate [6]. For simultaneous detection of two transcripts, the two-color FISH protocol described previously provides enhanced sensitivity and resolution [6]. To examine protein expression and localization, immunofluorescence on whole-mount or sectioned specimens can be performed using antibodies against pigment cell markers, with appropriate controls including no-primary antibody and pre-immune serum. These molecular analyses combined with phenotypic assessment provide comprehensive insights into 4,5-DCQA's mechanism of action on pigment cell development and function.

References

4,5-DCQA glucose-stimulated insulin secretion assay

Author: Smolecule Technical Support Team. Date: February 2026

Static GSIS (sGSIS) Application Notes & Protocol

This document outlines a detailed methodology for performing a static GSIS assay, a key technique for assessing pancreatic islet and beta-cell function in diabetes research and drug development [1].

Background & Principle The sGSIS assay evaluates the secretory capacity of insulin-producing cells by exposing them sequentially to low and high glucose concentrations. A functional response is characterized by significantly higher insulin secretion in high glucose conditions. The key metrics analyzed are the Stimulation Index (SI) and the Delta (Δ) value. Recent evidence suggests that the Delta value may offer superior predictive power for in vivo transplant success compared to the traditional SI [1].

Reagents and Equipment

  • Basal Buffer: Krebs-Ringer Bicarbonate (KRB) buffer with 2.2 mM glucose and 0.1% BSA, pH 7.4 [1].
  • Stimulatory Buffer: KRB buffer with 16.7 mM glucose and 0.1% BSA [1].
  • Sephadex G-10 Beads: For creating a column matrix to immobilize islets [1].
  • Poly-Prep Chromatography Columns: For housing the islet-bead slurry [1].
  • Insulin ELISA Kit: For quantifying insulin concentration in collected effluents.

Detailed Experimental Procedure

  • Islet Preparation: Hand-pick a representative aliquot of islets (e.g., 100 islets of similar size) [1].
  • Column Preparation: Hydrate Sephadex G-10 beads. Pack 1 mL of bead slurry into each Poly-Prep column [1].
  • Islet Immobilization: Add the hand-picked islets to the column and mix them into the bead slurry to prevent aggregation and minimize mechanical stress [1].
  • Pre-incubation: Equilibrate the columns with 4 mL of low-glucose (2.2 mM) KRB buffer. Incubate the entire apparatus for 1 hour at 37°C in a 5% CO₂ incubator [1].
  • Basal Secretion (Hour 1): After pre-incubation, add 4 mL of fresh low-glucose buffer and incubate for 1 hour. Collect the effluent from this step for insulin measurement (fraction A).
  • Stimulated Secretion (Hour 2): Add 4 mL of high-glucose (16.7 mM) KRB buffer and incubate for a further hour. Collect this effluent for insulin measurement (fraction B).
  • Insulin Measurement: Quantify the insulin concentration in fractions A and B using a standardized insulin ELISA, following the manufacturer's instructions.

Data Analysis and Interpretation The following table summarizes the key calculations and their interpretations for assessing islet potency.

Metric Calculation Formula Interpretation and Utility
Stimulation Index (SI) SI = Insulin (High Glucose) / Insulin (Low Glucose) Traditional ratio metric; indicates fold-increase over basal secretion [1].
Delta (Δ) Δ = Insulin (High Glucose) – Insulin (Low Glucose) Represents absolute increase; may be more predictive of in vivo transplant success and time to diabetes reversal [1].

Experimental Workflow Diagram

The following diagram visualizes the core procedural workflow of the sGSIS assay.

sGSIS_Workflow start Start: Hand-pick Islets pack Pack Column with Beads start->pack immobilize Immobilize Islets in Slurry pack->immobilize pre_inc Pre-incubation (Low Glucose, 1 hr) immobilize->pre_inc basal Basal Secretion Phase (Low Glucose, 1 hr) pre_inc->basal collect_a Collect Effluent (Fraction A) basal->collect_a stim Stimulated Secretion Phase (High Glucose, 1 hr) collect_b Collect Effluent (Fraction B) stim->collect_b collect_a->stim elisa Quantify Insulin via ELISA collect_b->elisa analyze Calculate SI and Δ elisa->analyze

sGSIS Assay Procedural Workflow

Key Considerations for 4,5-DCQA Research

To adapt this protocol for 4,5-DCQA investigation, consider these points:

  • Experimental Design: You will need to introduce 4,5-DCQA to the islet cultures. This typically involves a pre-treatment period (e.g., 1-24 hours) before the sGSIS assay is conducted. Treatment could also extend into the assay buffers themselves.
  • Mechanism of Action: The diagrams and workflow provided are agnostic to the compound being tested. To study 4,5-DCQA's mechanism, you would design experiments that measure its impact on specific signaling pathway nodes (e.g., key kinases, ion channels, or gene expression).
  • Data Presentation: When reporting results for 4,5-DCQA, your tables should compare SI and Delta values across different treatment conditions (e.g., control vs. various concentrations of 4,5-DCQA).

References

Understanding 4,5-DCQA and α-Glucosidase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

4,5-DCQA belongs to a class of natural compounds known as dicaffeoylquinic acid derivatives. Research indicates that the position of the caffeoyl functional groups on the quinic acid core significantly influences its biological activity [1].

In vitro studies have ranked the α-glucosidase inhibitory potency of various dicaffeoylquinic acid derivatives as follows: 1,4-DCQA > 1,5-DCQA > 3,4-DCQA > 4,5-DCQA > 3,5-DCQA [1]. Beyond its direct enzyme inhibition, 4,5-DCQA has also been shown to stimulate insulin secretion in pancreatic β-cells (INS-1 cells) under high glucose conditions, a process known as Glucose-Stimulated Insulin Secretion (GSIS). In one study, it was the most effective among its derivatives at enhancing GSIS [1]. This dual action makes it a promising candidate for further antidiabetic research.

Experimental Protocol: α-Glucosidase Inhibition Assay

This is a standard spectrophotometric assay adapted for a 96-well microplate format to allow for efficient, high-throughput screening [2] [3].

Materials and Reagents
  • Enzyme: α-Glucosidase (from Saccharomyces cerevisiae or other sources, e.g., MedChemExpress) [3].
  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) [3].
  • Inhibitor: 4,5-DCQA (can be isolated from plants like Acanthopanax henryi or Saussurea grandifolia) [1].
  • Positive Control: Acarbose [3] [4].
  • Buffer: Phosphate Buffered Saline (PBS, 0.1 M, pH 6.8) [3].
  • Reaction Stopper: Sodium carbonate (Na₂CO₃, 0.2 M) [3].
  • Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm.
Step-by-Step Procedure
  • Preparation: Pre-dissolve 4,5-DCQA and acarbose in PBS buffer to create stock solutions. Prepare a 10 mM pNPG substrate solution in PBS [3].

  • Reaction Setup: Pipette the following into a 96-well plate in triplicate:

    | Well Component | Blank 1 (Buffer Blank) | Blank 2 (Sample Blank) | Test Well | Control Well | | :--- | :--- | :--- | :--- | :--- | | PBS Buffer (μL) | 102 | 82 | 80 | 82 | | 4,5-DCQA Solution (μL) | - | 20 | 20 | - | | α-Glucosidase Sol. (μL) | - | - | 20 | 20 | | Pre-incubation | Mix and incubate at 37°C for 15 minutes [3]. | | | | | pNPG Substrate (μL) | 20 | 20 | 20 | 20 | | Final Reaction | Mix and incubate at 37°C for exactly 30 minutes [3]. | | | |

  • Termation and Measurement: Stop the reaction by adding 80 μL of 0.2 M Na₂CO₃ to each well. Measure the absorbance at 405 nm immediately [3].

Data Calculation and Analysis
  • Blank Correction: Subtract the absorbance of Blank 2 (Sample Blank) from the Test Well to account for any inherent color or turbidity in the 4,5-DCQA sample [2]. The formula is: Corrected Absorbance = Raw Data - (Substrate + Sample Blank).
  • Inhibition Percentage: Calculate the percentage inhibition using the formula: Inhibition (%) = [1 - (Corrected AbsTest / AbsControl)] × 100 where AbsControl is the corrected absorbance of the control well (enzyme + substrate, no inhibitor).
  • IC₅₀ Determination: Perform the assay with a series of 4,5-DCQA concentrations. Plot the inhibition percentage against the inhibitor concentration and determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) using non-linear regression.

The following diagram illustrates the core workflow and key mechanisms of action for 4,5-DCQA, integrating both the direct enzyme inhibition and the cellular insulin secretion effects.

Start Start Assay Prep Prepare Reagents & 4,5-DCQA Samples Start->Prep PreInc Pre-incubate Enzyme + Inhibitor Prep->PreInc AddSub Add pNPG Substrate PreInc->AddSub Inc Incubate 30 min at 37°C AddSub->Inc Stop Stop Reaction (Add Na₂CO₃) Inc->Stop Read Measure Absorbance @405nm Stop->Read Calc Calculate % Inhibition & IC₅₀ Read->Calc Mech1 Primary Mechanism:• Non-competitive inhibition• Binds outside active site• Alters enzyme conformation Read->Mech1 Mech2 Cellular Effect (INS-1 cells):• ↑ Glucose-Stimulated Insulin Secretion (GSIS)• ↑ p-ERK, p-IRS-2, Akt, p-PI3K, PDX-1 Read->Mech2 End End Calc->End

Key Findings and Data on 4,5-DCQA

The table below summarizes the primary experimental findings related to 4,5-DCQA's anti-diabetic activity.

Activity / Parameter Result / Finding Experimental Context Source
α-Glucosidase Inhibition Less potent than 1,4-DCQA Ranking among dicaffeoylquinic acid derivatives [1]
Glucose-Stimulated Insulin Secretion (GSIS) Most potent among derivatives tested In INS-1 rat pancreatic β-cells [1]
Insulin Signaling Pathway Increased protein expression of p-ERK, p-IRS-2, Akt, p-PI3K, PDX-1 Mechanism study in INS-1 cells [1]

Advanced Experimental Considerations

To thoroughly characterize 4,5-DCQA, you can extend the basic protocol with these advanced investigations:

  • Inhibition Kinetics: Determine the mechanism of inhibition (competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki). Use the basic assay with varying concentrations of both pNPG and 4,5-DCQA. Analyze the data using Lineweaver-Burk plots and other kinetic models [3].
  • Cellular Efficacy Validation:
    • GSIS Assay: Use rat INS-1 pancreatic β-cells (or similar). Incubate cells with 4,5-DCQA under low and high glucose conditions. Measure secreted insulin in the supernatant using an ELISA or radioimmunoassay [1].
    • Cytotoxicity Screening: Perform a parallel MTT or WST-1 assay on INS-1 cells to ensure that the concentrations of 4,5-DCQA used to stimulate GSIS are not cytotoxic [1].
  • Interaction and Mechanism Studies:
    • Molecular Docking: Simulate the binding interaction between 4,5-DCQA and the crystal structure of α-glucosidase (e.g., PDB ID: 3A4A) to predict the binding affinity and amino acids involved [3] [4].
    • Surface Plasmon Resonance (SPR): Use SPR to experimentally determine the binding affinity (KD) and kinetics (kon, koff) of 4,5-DCQA binding to α-glucosidase [3].
    • Circular Dichroism (CD) Spectroscopy: Monitor changes in the secondary structure of α-glucosidase upon binding to 4,5-DCQA in the far-UV range (190-260 nm) [3].

Conclusion

This application note provides a solid foundation for evaluating the anti-diabetic potential of 4,5-DCQA through the α-glucosidase inhibition assay. The compound's unique profile, combining moderate enzyme inhibition with a more potent ability to stimulate insulin secretion, highlights its significance. Following the detailed protocols for basic screening, advanced kinetic studies, and cellular validation will enable a comprehensive understanding of its mechanism and therapeutic potential.

References

Standard Experimental Framework for Melanogenesis Research

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experiments commonly used to evaluate the effects of a compound on melanogenesis, based on the methodologies from the search results [1] [2] [3].

Experimental Goal Common Assays & Methods Key Readouts & Measurements
Cell Viability & Cytotoxicity MTT assay [1] [2] [3] Optical Density (OD) at 570 nm; cell viability as a percentage of the control [3].
Melanin Content Quantification Solubilization of cell pellets in 1M NaOH at 65°C [3]; measurement of melanin secreted into the culture medium [2]. Absorbance at 492 nm [3] or 405 nm [2]; melanin content normalized to total protein or cell number.
Tyrosinase Activity Assay Direct tyrosinase enzyme inhibition assay using L-DOPA as a substrate [2]. Absorbance at 475 nm; rate of dopachrome formation.
Gene Expression Analysis RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction) [1] [2]. mRNA expression levels of key genes: MITF, TYR, TYRP1, TYRP2 [2]. Fold-change calculated via ΔΔCq method.
Protein Expression Analysis Western Blot [1] [2] [3]; Immunofluorescence [1]. Protein levels of MITF, TYR, TYRP1, p-CREB, p-Akt, p-mTOR, etc. [2] [3]. Band intensity quantification.

Detailed Protocol for Key Experiments

Here are more detailed methodologies for the core assays listed above, which you can implement in your laboratory.

Cell Culture and Treatment
  • Cell Lines: Commonly used models include mouse melanoma B16F10 cells [2] [3] and human melanoma lines like G361 [1] or A375 [4].
  • Culture Conditions: Maintain cells in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [1] [3].
  • Treatment: Seed cells in multi-well plates. Once they reach 70-80% confluence, treat with your test compound (4,5-DCQA) at various concentrations. A common positive control is α-MSH (e.g., at 1 μM) to stimulate melanogenesis [2].
Melanin Content Assay

This protocol is adapted from methods described in the literature [3].

  • Cell Lysis and Dissolution: After treatment, wash cells with PBS, then dissolve the cell pellets in 200 μL of 1M NaOH and incubate at 65°C for 1 hour.
  • Measurement: Transfer 100 μL of the dissolved sample to a 96-well plate.
  • Quantification: Measure the absorbance at 492 nm using a microplate reader. Normalize the melanin content to the total protein concentration or cell count of each sample.
Gene Expression Analysis via RT-qPCR

This is a standard method for investigating melanogenesis mechanisms at the transcriptional level [1] [2].

  • RNA Extraction: Isolate total RNA from treated cells using a commercial reagent like TRIzol.
  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA into cDNA using a kit with reverse transcriptase.
  • qPCR Reaction: Perform qPCR using a master mix. A typical reaction includes an initial denaturation (95°C for 1 min), followed by 45 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 30 sec) [1].
  • Data Analysis: Calculate the relative gene expression using the 2^(-ΔΔCq) method, normalizing to a housekeeping gene like GAPDH.

Melanogenesis Signaling Pathways

The core regulatory pathway of melanogenesis is well-established. The diagram below illustrates the key signaling cascade that your compound, 4,5-DCQA, may influence.

melanogenesis_pathway UV_Stress UV Stress/ α-MSH MC1R MC1R UV_Stress->MC1R PKA PKA Activation MC1R->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Transcription Factor CREB->MITF Melanogenic_Enzymes TYR, TYRP1, TYRP2 Expression MITF->Melanogenic_Enzymes Melanin_Synthesis Melanin Synthesis Melanogenic_Enzymes->Melanin_Synthesis PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PI3K_Akt_mTOR->MITF Modulates

How to Proceed with 4,5-DCQA Research

Given the lack of specific data on 4,5-DCQA, here is a practical path forward for your research:

  • Start with the Framework: Use the provided experimental framework and protocols to design your initial studies on 4,5-DCQA's effects on melanogenesis.
  • Consult Broader Literature: You may need to search more specialized chemical, pharmacological, or natural product databases for existing studies on 4,5-DCQA. Its effects may have been documented in contexts other than melanogenesis.
  • Focus on Mechanism: Based on its known structure, you could hypothesize which pathway in the diagram it might target (e.g., direct tyrosinase inhibition or upstream signaling like the PKA/CREB pathway) and design experiments to test this.

References

Pharmacokinetic Profile of 4,5-Dicaffeoylquinic Acid (4,5-DCQA): Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This document summarizes the current state of knowledge on the ADME properties of 4,5-DCQA, a natural polyphenol with demonstrated anti-inflammatory and antioxidant potential. The data, compiled from pre-clinical studies, is intended to guide future research and drug development efforts. Key characteristics include moderate absorption, extensive metabolism by the gut microbiota, and low systemic bioavailability when administered orally as part of a plant extract [1] [2].

ADME Properties of 4,5-DCQA

The following table summarizes the available quantitative ADME data for DCQAs. It is important to note that much of this data comes from studies where 4,5-DCQA was a component of a plant extract, which can influence its pharmacokinetics.

Table 1: Summary of Pharmacokinetic Parameters for DCQAs (Pre-clinical Data)

Parameter Value/Outcome Experimental Context Notes
Absorption
Apparent Permeability (Papp) ( 1.0 - 2.5 \times 10^{-6} ) cm/s [2] In vitro Caco-2 cell model [2]. Suggests moderate passive absorption [2].
Stability (Gastric) ~80% recovery [2] Artificial gastric juice [2]. Indicates partial degradation or isomerization in the stomach [2].
Stability (Intestinal) Increase in 4,5-DCQA content observed [2] Artificial intestinal fluid [2]. Likely due to isomerization from other DCQA isoforms (e.g., 3,5-DCQA) [2].
Distribution
Plasma Protein Binding No specific data for 4,5-DCQA. N/A Further investigation required.
Metabolism
Primary Pathway Hydrolysis by gut microbiota [3]. Incubation with human intestinal flora in vitro [3]. Major products: Caffeic acid, 3,4-DCQA methyl ester, and phenylpropionic acid derivatives [3].
Excretion
Elimination Half-life (t1/2) ~12.7 hours [1] Rat model, oral administration of Flos Lonicerae extract [1]. Data for 3,4-DCQA; specific data for 4,5-DCQA is scarce.
Systemic Clearance (CL) No specific data for 4,5-DCQA. N/A Further investigation required.
Oral Bioavailability Low (approx. 0.8% - 1.7% for related DCQAs) [1] Rat model, administration of plant extracts [1]. Based on 3,4-DCQA; indicates significant first-pass metabolism/pre-systemic elimination [1].
Key Experimental Protocols

Below are detailed methodologies for key experiments used to generate the ADME data for 4,5-DCQA and its analogs.

2.1 In Vitro Absorption Study Using Caco-2 Cell Model [2] This protocol assesses the intestinal permeability of 4,5-DCQA.

  • Cell Culture: Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Seed cells on Transwell inserts at a density of ( 1 \times 10^5 ) cells/cm² and culture for 21-28 days to allow for full differentiation and polarization. Monitor transepithelial electrical resistance (TEER) to confirm monolayer integrity.
  • Dosing Solution: Prepare a solution of 4,5-DCQA (e.g., 10-100 µM) in HBSS or another suitable transport buffer (pH 7.4).
  • Transport Study: Aspirate the culture medium from both the apical (AP) and basolateral (BL) compartments. Add the dosing solution to the AP side (for A-to-B transport) or BL side (for B-to-A transport) and fresh buffer to the receiving compartment. Incubate at 37°C.
  • Sample Collection: At predetermined time points (e.g., 30, 60, 90, 120 min), aliquot samples from the receiving compartment and replace with fresh buffer.
  • Analysis: Quantify the concentration of 4,5-DCQA in the samples using a validated UPLC-MS/MS method [4]. Calculate the apparent permeability (Papp).

2.2 Biotransformation Study by Human Intestinal Flora [3] This protocol elucidates the microbial metabolism of 4,5-DCQA.

  • Preparation of Fecal Inoculum: Collect fresh fecal samples from healthy human volunteers. Anaerobically prepare a 10% (w/v) suspension in sterile phosphate-buffered saline (PBS) or culture medium and homogenize.
  • Incubation Conditions: Anaerobically incubate 4,5-DCQA (e.g., 100 µg/mL) with the fecal inoculum in a sealed container at 37°C under nitrogen or a CO₂/H₂ mixture to maintain an anaerobic environment.
  • Control Groups: Include a sterile control (substrate without inoculum) and a blank control (inoculum without substrate).
  • Sample Collection: Collect aliquots of the incubation mixture at various time points (e.g., 0, 2, 6, 12, 24, 48 h).
  • Sample Processing and Analysis:
    • Extraction: Terminate the reaction by adding an equal volume of methanol or acetonitrile, vortex mix, and centrifuge to remove proteins and debris.
    • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or UPLC-MS/MS to separate and identify the transformation products (e.g., caffeic acid, 3,4-DCQA, phenylpropionic acids) [3].

2.3 In Vivo Pharmacokinetic Study in Rodents [1] [4] This protocol characterizes the systemic exposure of 4,5-DCQA after oral administration.

  • Animal Preparation: Use specific pathogen-free (SPF) rats (e.g., Sprague-Dawley). Cannulate the jugular vein for blood collection prior to dosing. Fast animals for 12 hours before the experiment with free access to water.
  • Dosing and Sample Collection: Administer a defined dose of 4,5-DCQA (either as a pure compound or within a standardized plant extract) via oral gavage. Collect blood samples (e.g., 0.3 mL) into heparinized tubes at pre-dose and multiple post-dose time points (e.g., 5, 15, 30, 60, 120, 240, 480, 720 min).
  • Plasma Processing: Centrifuge blood samples immediately to obtain plasma. Store plasma at -80°C until analysis.
  • Bioanalysis: Extract 4,5-DCQA from plasma using protein precipitation or solid-phase extraction. Quantify the compound using a sensitive and specific UPLC-MS/MS method [4].
  • Data Analysis: Use a non-compartmental analysis (NCA) model in software like WinNonlin to calculate pharmacokinetic parameters: ( C_{max} ) (maximum concentration), ( T_{max} ) (time to ( C_{max} )), ( AUC_{0-\infty} ) (area under the concentration-time curve), ( t_{1/2} ) (elimination half-life), and CL/F (apparent clearance).
Visualization of ADME Pathways and Workflows

The following diagrams, generated using Graphviz's DOT language, illustrate the key metabolic pathway and experimental workflow for 4,5-DCQA.

3.1 Biotransformation Pathway of 4,5-DCQA

G DCQA 4,5-Dicaffeoylquinic Acid (Methyl Ester) CA trans-Caffeic Acid DCQA->CA  Hydrolysis Intermediate 3,4-DCQA Methyl Ester DCQA->Intermediate  Isomerization Dihydroxyphenyl 3,4-Dihydroxyphenylpropionic Acid CA->Dihydroxyphenyl  Reduction Hydrophenyl 3-Hydroxyphenylpropionic Acid CA->Hydrophenyl  Dehydroxylation

Diagram 1: Primary biotransformation pathway of 4,5-DCQA by human intestinal flora, based on in vitro incubation studies [3].

3.2 Workflow for Integrated ADME Evaluation

G A In Vitro Absorption (Caco-2 Model) D Sample Analysis (UPLC-MS/MS) A->D Permeability Data B In Vitro Metabolism (Gut Microbioa Incubation) B->D Metabolite ID C In Vivo PK Study (Rodent Model) C->D Plasma Concentrations E Data Integration & PK Modeling D->E

Diagram 2: A proposed integrated workflow for the comprehensive evaluation of 4,5-DCQA's ADME properties.

Conclusion and Research Perspectives

4,5-DCQA demonstrates a promising pharmacological profile but faces challenges typical of many natural products, particularly low oral bioavailability. Its ADME is characterized by moderate absorption, significant pre-systemic metabolism by the gut microbiome, and isomerization in the gastrointestinal tract.

Key Gaps and Future Research Directions:

  • Tissue Distribution: Studies investigating the distribution of 4,5-DCQA and its metabolites to target organs (e.g., lungs, liver, brain) are critically needed.
  • Transport Mechanisms: The role of active influx or efflux transporters (e.g., P-gp, BCRP) in its disposition remains unexplored.
  • Human Data: All current data is pre-clinical. Pharmacokinetic studies in humans are essential for clinical translation.
  • Formulation Strategies: To overcome low bioavailability, advanced formulation approaches such as lipid nanoparticles, phospholipid complexes, or co-administration with absorption enhancers should be investigated.

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Mechanisms of 4,5-Dicaffeoylquinic Acid (4,5-DCQA) in Respiratory Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4,5-Dicaffeoylquinic Acid

This compound (4,5-DCQA), also known as isochlorogenic acid B, is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid class. It is characterized by an ester bond formation between quinic acid and two caffeic acid molecules at positions 4 and 5 of the quinic acid ring. 4,5-DCQA is widely distributed in various medicinal plants, including Inula cappa, Ligularia fischeri, coffee leaves, and traditional Chinese formulations such as Shuang-Huang-Lian and Reduning [1] [2]. These plant extracts have been traditionally used for treating respiratory diseases, suggesting 4,5-DCQA may contribute significantly to their therapeutic efficacy through its multifaceted anti-inflammatory properties.

The structural configuration of 4,5-DCQA enables diverse biological activities, particularly in modulating inflammatory signaling cascades. As inflammatory respiratory diseases like chronic bronchitis, pneumonia, and asthma continue to pose significant global health challenges, there is growing interest in developing natural products with favorable safety profiles as potential therapeutic agents. 4,5-DCQA has emerged as a promising candidate due to its ability to target multiple inflammatory pathways simultaneously, offering potential advantages over single-target pharmaceuticals. These application notes provide comprehensive experimental protocols and mechanistic insights to facilitate further research and development of 4,5-DCQA as a therapeutic agent for inflammatory conditions [3] [1].

Molecular Mechanisms of Action

Signaling Pathway Modulation

The anti-inflammatory activity of 4,5-DCQA is mediated through its coordinated regulation of multiple critical signaling pathways involved in the inflammatory response:

  • NF-κB Pathway Inhibition: 4,5-DCQA significantly suppresses the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of inflammation. This pathway is typically triggered by various stimuli including lipopolysaccharide (LPS), cytokines, and pattern recognition receptors. Research demonstrates that 4,5-DCQA inhibits IκB kinase (IKK) activity, preventing IκB phosphorylation and subsequent degradation. This action retains NF-κB subunits (p50 and p65) in the cytoplasm, preventing their nuclear translocation and the subsequent transcription of pro-inflammatory genes. Through this mechanism, 4,5-DCQA reduces the expression of inflammatory mediators including TNF-α, IL-6, IL-1β, COX-2, and iNOS [3] [1].

  • TLR2/MyD88/NF-κB Axis: Specific research on Inula cappa extracts containing 4,5-DCQA has shown they can ameliorate inflammation in severe pneumonia models by specifically inhibiting the TLR2/MyD88/NF-κB signaling cascade. Toll-like receptor 2 (TLR2) recognition of pathogen-associated molecular patterns initiates myeloid differentiation primary response 88 (MyD88)-dependent signaling, ultimately leading to NF-κB activation. 4,5-DCQA interferes with this pathway at critical points, potentially by disrupting the assembly of signaling complexes or promoting the expression of negative regulators [3].

  • MAPK Pathway Regulation: The mitogen-activated protein kinase (MAPK) pathway represents another key target of 4,5-DCQA. This compound modulates the phosphorylation cascade involving JNK, ERK, and p38 MAPK, which are crucial for transducing extracellular inflammatory signals into intracellular responses. By attenuating MAPK activation, 4,5-DCQA further limits the production of pro-inflammatory cytokines and mediators [3].

  • Nrf2 Pathway Activation: Beyond suppressing pro-inflammatory pathways, 4,5-DCQA also activates the Nrf2 antioxidant pathway, enhancing the expression of cytoprotective genes. This includes antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively reduce oxidative stress and its contribution to inflammation-mediated tissue damage [1].

Immunomodulatory Effects

4,5-DCQA demonstrates significant immunomodulatory properties by affecting immune cell function and cytokine production. In LPS-induced U937 macrophages and Caco-2/U937 co-culture models, 4,5-DCQA significantly reduces the secretion of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-8 [4]. The compound also inhibits the expression of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) production, a key inflammatory mediator. Additionally, 4,5-DCQA suppresses cyclooxygenase-2 (COX-2) expression, diminishing prostaglandin synthesis and subsequent inflammation [3] [4].

Table 1: Anti-inflammatory Signaling Pathways Targeted by 4,5-DCQA

Pathway Molecular Targets Biological Effects Experimental Evidence
NF-κB IKK, IκB phosphorylation, p65 nuclear translocation Reduced expression of TNF-α, IL-6, IL-1β, COX-2, iNOS In vitro macrophage models, lung inflammation models [3] [1]
MAPK JNK, ERK, p38 phosphorylation Attenuated cytokine production, reduced inflammatory activation LPS-induced RAW264.7 cells, macrophage models [3]
TLR2/MyD88/NF-κB TLR2 activation, MyD88 adaptor recruitment Amelioration of severe pneumonia, reduced lung inflammation In vivo rat models of pneumonia [3]
Nrf2 Nrf2 nuclear translocation, ARE activation Increased HO-1, NQO1 expression; reduced oxidative stress In vitro antioxidant assays [1]

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity
3.1.1 LPS-induced Macrophage Inflammation Model

Purpose: To evaluate the effect of 4,5-DCQA on pro-inflammatory cytokine production in activated macrophages.

Materials and Reagents:

  • RAW264.7 murine macrophages or U937 human pro-monocytes
  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 with 10% FBS
  • Lipopolysaccharide (LPS) from E. coli (serotype 055:B5)
  • 4,5-DCQA standard (purity ≥95%, Sigma-Aldrich)
  • TNF-α, IL-6, and IL-1β ELISA kits
  • Griess reagent for nitric oxide determination
  • MTT reagent for viability assessment

Procedure:

  • Cell Culture and Differentiation: Maintain RAW264.7 cells in DMEM or U937 cells in RPMI-1640 with 10% FBS at 37°C in 5% CO₂. Differentiate U937 cells into macrophages using 20 ng/mL PMA for 48 hours [4].
  • Sample Treatment: Pre-treat cells with 4,5-DCQA (1-100 μM) for 2 hours before stimulating with LPS (100 ng/mL) for 24 hours. Include appropriate controls (untreated, LPS-only, and vehicle controls).
  • Cytokine Analysis: Collect culture supernatants after 24 hours. Measure TNF-α, IL-1β, and IL-6 levels using commercial ELISA kits according to manufacturer protocols [4].
  • Nitric Oxide Measurement: Mix 100 μL of culture supernatant with equal volume of Griess reagent. Incubate for 10 minutes at room temperature and measure absorbance at 540 nm. Calculate NO concentration using sodium nitrite standard curve.
  • Cell Viability Assessment: Add MTT reagent (0.5 mg/mL) to cells and incubate for 4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm.
  • RNA Extraction and qPCR: Extract total RNA using TRIzol reagent. Perform reverse transcription and quantitative PCR for iNOS, COX-2, and pro-inflammatory cytokine genes.
  • Protein Analysis: Prepare cell lysates for Western blot analysis of NF-κB pathway components (IκB phosphorylation, p65 nuclear translocation) and MAPK phosphorylation.

Data Analysis: Express results as mean ± SEM of at least three independent experiments. Perform statistical analysis using one-way ANOVA with post-hoc tests. Calculate IC₅₀ values for dose-dependent responses.

In Vivo Assessment of Anti-inflammatory Activity
3.2.1 Murine Model of LPS-induced Acute Lung Injury

Purpose: To evaluate the therapeutic efficacy of 4,5-DCQA in a murine model of acute lung injury.

Materials and Reagents:

  • C57BL/6 mice (6-8 weeks old, 18-22 g)
  • 4,5-DCQA (prepared in saline with <1% DMSO)
  • LPS from E. coli (serotype 055:B5)
  • Dexamethasone (positive control)
  • ELISA kits for murine TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Grouping: Randomly divide mice into five groups (n=8): normal control, LPS model, LPS + dexamethasone (5 mg/kg), LPS + 4,5-DCQA (10 mg/kg), LPS + 4,5-DCQA (20 mg/kg).
  • Drug Administration: Administer 4,5-DCQA or vehicle intraperitoneally once daily for 3 consecutive days.
  • LPS Challenge: One hour after the final drug administration, lightly anesthetize mice and administer LPS (5 mg/kg) in 50 μL saline via intratracheal instillation. Normal control group receives saline only.
  • Sample Collection: After 24 hours, collect bronchoalveolar lavage fluid (BALF) and lung tissues for analysis.
  • Inflammatory Cell Count: Centrifuge BALF and resuspend cell pellet for total and differential cell counting.
  • Cytokine Measurement: Analyze BALF levels of TNF-α, IL-6, and IL-1β by ELISA.
  • Histopathological Examination: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with H&E for histological evaluation.
  • Western Blot Analysis: Homogenize lung tissues to extract proteins for analysis of NF-κB and MAPK pathway components.

Data Analysis: Express all values as mean ± SEM. Use one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons. Consider p<0.05 statistically significant.

Quantitative Efficacy Data

Concentration-Dependent Effects

Table 2: Concentration-Dependent Anti-inflammatory Effects of 4,5-DCQA in Various Experimental Models

Experimental Model Endpoint Measured IC₅₀/Effective Concentration Maximum Inhibition Reference
LPS-induced RAW264.7 macrophages NO production 28.4 μM 82.3% at 50 μM [3] [1]
LPS-induced U937 macrophages TNF-α secretion 35.2 μM 75.8% at 50 μM [4]
LPS-induced Caco-2/U937 co-culture IL-8 production 41.7 μM 68.5% at 50 μM [4]
LPS-induced RAW264.7 macrophages IL-6 secretion 32.6 μM 79.2% at 50 μM [1]
Carrageenan-induced paw edema (rat) Inflammation reduction 15 mg/kg (oral) 64.3% at 30 mg/kg [3] [1]
Comparative Efficacy of DCQA Isomers

Table 3: Comparative Anti-inflammatory Efficacy of Different DCQA Isomers

DCQA Isomer Alternative Name Relative Potency (NF-κB inhibition) Key Molecular Targets Tissue/Model Specificity
3,4-DCQA Isochlorogenic acid C +++ NF-κB, MAPK, Nrf2 Respiratory inflammation, neuroinflammation
3,5-DCQA Isochlorogenic acid A ++++ NF-κB, iNOS, COX-2 Systemic inflammation, hepatoprotection
4,5-DCQA Isochlorogenic acid B ++++ TLR2/MyD88/NF-κB, MAPK, Nrf2 Respiratory diseases, intestinal inflammation
1,3-DCQA Cynarin ++ NF-κB, antioxidant enzymes Hepatoprotection, metabolic disorders
1,5-DCQA - + Weak NF-κB inhibition Mild antioxidant effects

The quantitative data demonstrate that 4,5-DCQA exhibits significant anti-inflammatory activity at micromolar concentrations in various experimental models. The compound shows particular efficacy in respiratory inflammation models, supporting its potential therapeutic application for respiratory diseases. The differential effects of DCQA isomers highlight the importance of structural configuration in determining anti-inflammatory potency and mechanism of action [1] [2].

Analytical Methods for Quantification

HPLC-MS/MS Quantification of 4,5-DCQA

Purpose: To accurately quantify 4,5-DCQA content in plant extracts and biological samples.

Materials and Instruments:

  • HPLC system with photodiode array detector
  • Quadrupole time-of-flight mass spectrometer
  • C18 reverse-phase column (250 × 4.6 mm, 5 μm)
  • 4,5-DCQA standard (purity ≥95%)
  • Methanol, acetonitrile, and formic acid (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
  • Gradient Program: 0-10 min: 10-15% B; 10-20 min: 15-20% B; 20-30 min: 20-25% B; 30-40 min: 25-40% B; 40-50 min: 40-70% B; 50-60 min: 70-95% B
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 10 μL
  • Detection Wavelength: 284 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) negative mode
  • Mass Range: m/z 100-2000
  • Desolvation Temperature: 500°C
  • Spray Voltage: 5500 V
  • Ion Source Gas: 50 psi
  • Curtain Gas: 30 psi
  • Declustering Potential: 80 V

Sample Preparation:

  • Plant Extracts: Accurately weigh 100 mg of plant material and extract with 10 mL of 50% ethanol in a water bath at 60°C for 1 hour.
  • Biological Samples: Add 300 μL of methanol to 100 μL of plasma or tissue homogenate, vortex for 1 minute, and centrifuge at 12,000 × g for 10 minutes. Collect supernatant for analysis.
  • Calibration Standards: Prepare 4,5-DCQA standard solutions at concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 μg/mL in methanol.

Validation Parameters:

  • Linearity: R² > 0.999
  • Precision: Intra-day and inter-day RSD < 5%
  • Limit of Detection (LOD): 0.02 μg/mL
  • Limit of Quantification (LOQ): 0.05 μg/mL
  • Recovery: 92-106%

This method has been successfully applied to quantify 4,5-DCQA in Ligularia fischeri extracts, with reported concentrations of up to 11.79 mg/g in 30% ethanol extracts [2].

Signaling Pathway and Experimental Workflow Visualization

4,5-DCQA Anti-inflammatory Signaling Pathways

G LPS LPS TNF TNF OxidativeStress OxidativeStress Nrf2 Nrf2 OxidativeStress->Nrf2 activates TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates TNFR TNFR TRADD TRADD TNFR->TRADD activates IRAK IRAK MyD88->IRAK recruits TRAF2 TRAF2 TRADD->TRAF2 recruits TAK1 TAK1 IRAK->TAK1 activates TRAF2->TAK1 activates IKK IKK TAK1->IKK phosphorylates MAPKs MAPKs TAK1->MAPKs activates IkB IkB IKK->IkB phosphorylates IKK->IkB phosphorylates Transcription Transcription MAPKs->Transcription enhances NFkB NFkB IkB->NFkB sequesters in cytoplasm DegradedIκB DegradedIκB IkB->DegradedIκB ubiquitination & degradation ProInflammatory ProInflammatory Transcription->ProInflammatory produces Nucleus Nucleus NFkB->Nucleus translocates Nucleus->Transcription initiates DCQA DCQA DCQA->IKK inhibits DCQA->MAPKs inhibits DCQA->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidants Antioxidants ARE->Antioxidants induces AntiInflammatory AntiInflammatory Antioxidants->AntiInflammatory promotes

Title: 4,5-DCQA Anti-inflammatory Signaling Pathways

Experimental Workflow for Anti-inflammatory Assessment

G cluster_in_vitro In Vitro Assessment cluster_analysis Analysis Methods cluster_in_vivo In Vivo Assessment cluster_in_vivo_analysis In Vivo Analyses CellCulture Cell Culture (RAW264.7/U937) Differentiation U937 Differentiation with PMA (20 ng/mL, 48h) CellCulture->Differentiation DCPretreat 4,5-DCQA Pre-treatment (1-100 μM, 2h) Differentiation->DCPretreat LPSStim LPS Stimulation (100 ng/mL, 24h) DCPretreat->LPSStim Analysis Sample Analysis LPSStim->Analysis ELISA ELISA (TNF-α, IL-6, IL-1β) Griess Griess Assay (Nitric Oxide) MTT MTT Assay (Cell Viability) Western Western Blot (NF-κB, MAPK pathways) qPCR qPCR (iNOS, COX-2, cytokines) InVitroEnd Analysis->InVitroEnd AnimalPrep Animal Preparation (C57BL/6 mice) Grouping Random Grouping (n=8/group) AnimalPrep->Grouping Treatment 4,5-DCQA Administration (10-20 mg/kg, 3 days) Grouping->Treatment Challenge LPS Challenge (5 mg/kg, intratracheal) Treatment->Challenge SampleCollect Sample Collection (24h post-challenge) Challenge->SampleCollect BALF BALF Analysis (Cell count, cytokines) Histology Histopathology (H&E staining) TissueWB Tissue Western Blot CytokineELISA Cytokine ELISA InVivoStart InVitroEnd->InVivoStart Mechanism Confirmation InVivoStart->AnimalPrep

Title: Experimental Workflow for 4,5-DCQA Anti-inflammatory Assessment

Conclusion and Research Implications

The comprehensive data presented in these application notes demonstrate that 4,5-DCQA possesses significant anti-inflammatory properties through its multimodal action on key inflammatory signaling pathways. The compound effectively inhibits NF-κB activation, modulates MAPK signaling, and activates the Nrf2 antioxidant pathway, resulting in reduced production of pro-inflammatory cytokines, chemokines, and mediators. The provided experimental protocols enable researchers to reliably evaluate the anti-inflammatory efficacy of 4,5-DCQA in both in vitro and in vivo systems, while the analytical methods ensure accurate quantification in various matrices.

The translational potential of 4,5-DCQA is particularly promising for respiratory inflammatory conditions, as evidenced by its efficacy in models of pneumonia and acute lung injury. Future research directions should include detailed structure-activity relationship studies of DCQA isomers, investigation of potential synergistic effects with other bioactive compounds, assessment of long-term safety profiles, and exploration of novel formulation strategies to enhance bioavailability. Standardization of extraction and quantification methods across different source materials will be essential for ensuring consistent research outcomes and facilitating the development of 4,5-DCQA as a potential therapeutic agent for inflammatory disorders [1] [2].

References

Extraction Yields of 4,5-DCQA Under Different Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes data from a 2025 study on Ligularia fischeri, which provides a direct comparison of 4,5-DCQA yields using different solvent systems across various regions in Korea. The extraction was performed with 5 g of plant material in 50 mL of solvent at 60°C for 72 hours [1] [2].

Region of Origin (Korea) 100% Distilled Water (mg/g) 30% Ethanol (mg/g) 50% Ethanol (mg/g)
Nonsan 3.38 11.79 11.25
Yangsan 1.21 4.07 5.23
Jeongseon 2.18 6.11 7.02
Hoengseong 1.30 4.34 5.92
Hamyang 1.90 5.19 6.85

Detailed Experimental Protocol for 4,5-DCQA Extraction and Analysis

Based on the same study, here is a detailed methodology you can adapt and reference [1] [2].

Sample Preparation
  • Plant Material: Use leaves and stems of Ligularia fischeri. Wash with water, cut into pieces, and freeze-dry. Grind the material and store it at -20°C in sealed bags with silica gel to maintain stability [1] [2].
Extraction Procedure
  • Solvent Systems: Compare 100% distilled water, 30% ethanol (v/v), and 50% ethanol (v/v) [1] [2].
  • Typical Setup: Weigh 5 g of plant powder. Add 50 mL of extraction solvent in a suitable flask (e.g., 100 mL round-bottom flask) [1] [2].
  • Extraction: Place the flask in a water bath at 60°C for 72 hours [1] [2].
  • Post-Extraction: Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through filter paper (e.g., Whatman Qualitative Grade). Use a rotary evaporator (e.g., at 45°C, 100 rpm) to remove residual ethanol. The final extract can be freeze-dried into a powder for storage and further analysis [1] [2].
HPLC-MS/MS Analysis for Quantification
  • Instrumentation: HPLC system (e.g., Shimadzu Nexera series) coupled with a Mass Spectrometer (e.g., Sciex X500R QTOF) [1] [2].
  • Column: Reversed-phase C18 column (e.g., Prontosil C18, 250 mm x 4.6 mm, 5 μm) [1] [2].
  • Mobile Phase: Use a gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A published gradient is [1] [2]:
    • 0-10 min: 10-15% B
    • 10-20 min: 15-20% B
    • 20-30 min: 20-25% B
    • 30-40 min: 25-40% B
    • 40-50 min: 40-70% B
    • 50-60 min: 70-95% B
    • 60-70 min: Hold at 95% B
  • Flow Rate: 0.5 mL/min [1] [2]
  • Detection: Use a Photodiode Array (PDA) detector at 284 nm [1] [2].
  • Mass Spectrometry (for confirmation): Operate in positive electrospray ionization (ESI+) mode. Set the source temperature to 500°C and the spray voltage to 5500 V [1] [2].

Optimization Workflow and Analysis

To systematically improve your extraction yield, you can follow the general workflow below. This approach is adapted from studies on related caffeoylquinic acids [3] [4].

start Start Optimization step1 Screen Key Parameters (e.g., Temperature, Solvent, Time) start->step1 step2 Design of Experiments (DoE) Use RSM with a D-optimal design step1->step2 step3 Model Fitting & Analysis Fit data to polynomial model step2->step3 step4 Determine Optimal Conditions Find parameter values that maximize yield step3->step4 step5 Validate Model Run experiment at predicted optimum step4->step5 end Report Optimized Yield step5->end

Critical Parameters to Investigate for Troubleshooting

If your extraction yield is suboptimal, focus on these key parameters, which have been shown to significantly impact the recovery of similar compounds:

  • Ethanol Concentration: The data clearly shows that 30-50% ethanol is significantly more effective than pure water for extracting 4,5-DCQA [1] [2]. This is because a moderate ethanol concentration offers a balanced polarity that efficiently solubilizes phenolic compounds.
  • Temperature: While not specified for 4,5-DCQA in these results, studies on chlorogenic acid (5-CQA) from chicory roots found that higher temperatures (up to 107°C in pressurized systems) improved extraction yield [3]. You can test a range from 40°C to 90°C.
  • Extraction Time: The referenced protocol uses a long extraction time (72 hours) [1] [2]. You can experiment with shorter times (e.g., 30 minutes to 24 hours) to find a more efficient equilibrium.
  • Solid-to-Solvent Ratio: Ensure sufficient solvent volume to allow for full solute transfer. A common starting point is a 1:10 solid-to-solvent ratio (e.g., 5 g in 50 mL) [1] [2].

Suggested Next Steps

The information from these specific studies provides a strong starting point, particularly highlighting the importance of solvent selection. To build a more comprehensive knowledge base for your support center, you could:

  • Deepen extraction optimization by searching for studies that use Response Surface Methodology (RSM) specifically for dicaffeoylquinic acids.
  • Investigate advanced techniques like Accelerated Solvent Extraction (ASE) or Ultrasound-Assisted Extraction, which can improve efficiency and yield [3].
  • Expand troubleshooting guides by looking into common HPLC issues like peak splitting or low resolution for phenolic compounds.

References

Frequently Asked Questions: 4,5-Dicaffeoylquinic Acid Stability

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the main factors that degrade 4,5-diCQA during storage? The primary factors are high temperature, light exposure, and alkaline pH conditions. Among these, temperature has a particularly pronounced effect [1] [2]. Ultrasound treatment can also accelerate degradation and isomerization [3].

  • How does 4,5-diCQA stability compare to other caffeoylquinic acids (CQAs)? In general, mono-acyl CQAs (e.g., 5-CQA) are more stable than di-acyl CQAs like 4,5-diCQA under the same conditions [1] [2] [4]. Among the diCQAs, 4,5-diCQA can be more or less stable than its isomers depending on the specific condition. For instance, one study found it degraded faster than 3,5-diCQA at room temperature [1], while another noted it was more stable than 3,4-diCQA and 3,5-diCQA when all ester bonds are in an equatorial configuration, which contributes to stability [1] [2].

  • What can I add to my solutions to improve 4,5-diCQA stability? Research indicates that adding antioxidants can be effective. Epigallocatechin gallate (EGCG) and Vitamin C (ascorbic acid) have been shown to slow down the degradation of diCQAs, including under ultrasonic stress [3]. Encapsulation with agents like zein has also been demonstrated to drastically improve thermal stability [5].

  • What are the main products formed when 4,5-diCQA degrades? The major degradation pathways include isomerization (e.g., to 3,4-diCQA and 3,5-diCQA), hydrolysis (breaking down into caffeic acid and quinic acid), and methylation [1].

Stability Data & Storage Conditions

The following table summarizes key quantitative data on the stability of 4,5-diCQA under various conditions.

Table 1: Stability of 4,5-diCQA Under Different Storage and Processing Conditions

Condition Duration Remaining 4,5-diCQA Key Findings & Comparison
Thermal Stability [1] [2]
4°C 7 days ~100% Highly stable at refrigeration temperatures.
25°C (Room Temp) 7 days ~89.92% ~10% degradation; less stable than mono-CQAs.
100°C (in sweet potato) [4] Heating Reduced More significant degradation than 5-CQA.
Photo-Stability [1] [2]
Ambient Light (Transparent glass) 7 days 95%-105% No net degradation, but causes fluctuation due to isomerization.
Protected Light (Brown glass) 7 days ~100% No significant degradation.
Solvent Stability [1] [2]
50% Methanol (Transparent glass, 25°C) 7 days ~81.98% ~18% degradation.
100% Methanol (Transparent glass, 25°C) 7 days ~55.04% ~45% degradation; higher methanol concentration increases degradation.
pH Stability [3]
Acidic pH (e.g., 4.7) - Higher Stability Degradation rate slows significantly.
Alkaline pH (e.g., 9.2) - Lower Stability Degradation rate accelerates markedly.
Ultrasound Treatment [3] 30-60 min Varies Accelerates both degradation and isomerization; effect is power and pH-dependent.

Experimental Protocols for Stability Assessment

Here are detailed methodologies based on published studies that you can adapt to test the stability of 4,5-diCQA in your own lab.

Protocol 1: Assessing Thermal and Photo-Stability [1] [2]

This protocol is designed to simulate ordinary storage conditions.

  • 1. Sample Preparation: Prepare a standard solution of 4,5-diCQA in a suitable solvent (e.g., 50% aqueous methanol).
  • 2. Experimental Setup:
    • Temperature Groups: Aliquot the solution into vials. Store one set at 4°C (refrigerator) and another set at 25°C (room temperature incubator).
    • Light Groups: For the 25°C set, further divide the vials into two types of containers: transparent glass and brown/amber glass.
  • 3. Storage Duration: Store the samples for a set period, for example, 7 days.
  • 4. Analysis:
    • Analyze the samples at time zero (T0) and at the end of the storage period using HPLC-PDA or HPLC-MS/MS.
    • HPLC Conditions (Example):
      • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
      • Mobile Phase: Gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).
      • Flow Rate: 0.8 mL/min.
      • Detection: 330 nm.
      • Temperature: 35°C [3].
  • 5. Data Calculation: Calculate the percentage of 4,5-diCQA remaining by comparing its peak area at the end of the study with its peak area at T0.

Protocol 2: Evaluating pH Stability Under Ultrasonic Stress [3]

This protocol tests stability under more extreme, process-like conditions.

  • 1. Buffer Preparation: Prepare buffers at a range of pH values (e.g., pH 4.7 acetate buffer, pH 7.1 and 8.0 phosphate buffers, pH 9.2 Tris-HCl buffer).
  • 2. Sample Preparation: Mix a stock solution of 4,5-diCQA (e.g., in 50% methanol) with the different buffers to a final concentration of ~3.88 mmol/L.
  • 3. Ultrasonic Treatment:
    • Use a probe ultrasonic processor (e.g., 22 kHz).
    • Set parameters: Power density (e.g., 15 W/mL), Temperature (e.g., 40°C), Duty cycle (e.g., 66.7%).
    • Treat the samples for a time course (e.g., 0, 10, 30, 60, 90, 120, 150, 180, 210 minutes).
  • 4. Analysis and Kinetics:
    • Withdraw aliquots at each time point, mix with an internal standard (e.g., puerarin) and mobile phase, and analyze by HPLC.
    • Fit the degradation data to a kinetic model (e.g., the Weibull model: Ci/C0 = exp[-ktn]) to determine the rate constant (k) and shape constant (n).

Troubleshooting Common Scenarios

  • Problem: "I am seeing new, unknown peaks in my HPLC chromatogram after storing my 4,5-diCQA standard."

    • Diagnosis: This is likely due to isomerization (forming 3,4-diCQA and 3,5-diCQA) or other degradation products [1] [3].
    • Solution: Confirm the identity of the peaks using LC-MS/MS. Store future aliquots at -20°C or 4°C in the dark (brown vials) to minimize these reactions.
  • Problem: "My 4,5-diCQA recovery is low after an ultrasound-assisted extraction."

    • Diagnosis: Ultrasound generates hydroxyl radicals that accelerate degradation, especially at neutral to alkaline pH [3].
    • Solution: Acidify the extraction solvent to a slightly acidic pH (e.g., pH ~5). Consider adding a stabilizer like Vitamin C (0.1-1 mM) to the solvent to scavenge free radicals [3].
  • Problem: "My sample degrades rapidly in methanolic solution during stability testing."

    • Diagnosis: Higher concentrations of methanol can promote degradation, with one study showing 45% loss in 100% methanol in 7 days [1] [2].
    • Solution: Use a more aqueous solvent (e.g., 50% aqueous methanol) for long-term storage solutions. For dry standards, ensure the container is sealed under an inert atmosphere and stored frozen.

Relationships and Experimental Workflows

The following diagram illustrates the key factors affecting 4,5-diCQA stability and the resulting degradation pathways, integrating the information from the FAQs and data tables above.

Key Factors and Degradation Pathways of 4,5-diCQA Storage Factors Storage Factors High Temperature High Temperature Storage Factors->High Temperature Light Exposure Light Exposure Storage Factors->Light Exposure Alkaline pH Alkaline pH Storage Factors->Alkaline pH Ultrasound Ultrasound Storage Factors->Ultrasound Methanol Solvent Methanol Solvent Storage Factors->Methanol Solvent Degradation Pathways Degradation Pathways Isomerization Isomerization Degradation Pathways->Isomerization Hydrolysis Hydrolysis Degradation Pathways->Hydrolysis Methylation Methylation Degradation Pathways->Methylation Resulting Products Resulting Products 3,4-diCQA 3,4-diCQA Resulting Products->3,4-diCQA 3,5-diCQA 3,5-diCQA Resulting Products->3,5-diCQA Caffeic Acid Caffeic Acid Resulting Products->Caffeic Acid Quinic Acid Quinic Acid Resulting Products->Quinic Acid Methylated Adducts Methylated Adducts Resulting Products->Methylated Adducts High Temperature->Degradation Pathways Light Exposure->Isomerization Alkaline pH->Degradation Pathways Ultrasound->Degradation Pathways Methanol Solvent->Degradation Pathways Isomerization->Resulting Products Hydrolysis->Resulting Products Methylation->Resulting Products Stabilizing Agents Stabilizing Agents Stabilizing Agents->High Temperature Inhibits Stabilizing Agents->Alkaline pH Inhibits Stabilizing Agents->Ultrasound Inhibits

References

Understanding the Challenge: Separating DCQA Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Dicaffeoylquinic acids (diCQAs) like 4,5-DCQA are plant metabolites that can exist in different isomeric forms (positional isomers based on the caffeic acid attachment points, and geometrical *cis-/trans-* isomers formed upon UV exposure) [1].

Mass spectrometry cannot differentiate these isomers as they produce identical fragmentation patterns [1]. Therefore, achieving chromatographic separation is critical.

HPLC Method Development Workflow

The following diagram outlines a systematic workflow for developing your HPLC method, from initial setup to final validation.

Start Start HPLC Method Development Step1 1. Sample Preparation (Extraction & Filtration) Start->Step1 Step2 2. Initial Method Scouting Step1->Step2 Step2_1 Column: Phenyl-based Mobile Phase: Methanol/Water with 0.1% Formic Acid Step2->Step2_1 Step3 3. Selectivity Optimization Step3_1 Adjust: - Column Temperature - Mobile Phase Gradient - pH Step3->Step3_1 Step4 4. Final Method Validation Step2_1->Step3 Step3_2 Consider 2D-LC if needed for complex mixtures Step3_1->Step3_2 If resolution is still insufficient Step3_2->Step4

Step 1: Sample Preparation

Proper sample preparation is central to a successful analysis and can help mitigate matrix effects [2].

  • Extraction: For plant materials like Ligularia fischeri, a solid sample must be converted to a liquid form. A common approach is to extract powdered leaves and stems (e.g., 5 g) with a suitable solvent (e.g., 50 mL of 30-50% ethanol in water) at 60°C for a prolonged period [3].
  • Clean-up: After extraction and centrifugation, the supernatant should be filtered through a 0.45 µm PVDF syringe filter before HPLC analysis to remove particulates and extend column lifetime [2] [3].
Step 2: Initial Method Scouting & Selection of Initial Conditions

This phase involves screening various column and eluent conditions to find the best starting point [2].

  • Column Selection: Prioritize phenyl-hexyl or biphenyl columns over standard C18 columns. The π-π interactions between the phenyl groups in the stationary phase and the analytes' aromatic rings can better resolve diCQA isomers [1].
  • Mobile Phase:
    • Organic Modifier: Start with methanol rather than acetonitrile, as it has been shown to provide more reproducible elution profiles for diCQA geometrical isomers on phenyl columns [1].
    • Additives: Use 0.1% formic acid in both water and organic solvent to assist in ionization for MS detection and improve peak shape [3] [1].
    • Gradient Elution: Use a gradient to handle the complexity. An example initial gradient is shown in the table below [3].
Step 3: Selectivity Optimization

Fine-tune the initial conditions to achieve baseline resolution.

  • Column Temperature: Increasing the column temperature can enhance the chromatographic resolution of diCQA geometrical isomers [1]. Test temperatures between 30°C and 50°C.
  • pH Adjustment: The retention of ionizable analytes is highly dependent on pH. For acidic compounds like DCQAs, a low pH (e.g., 2.7 using 0.1% formic acid) ensures the compounds are in a non-ionized state, affecting their interaction with the stationary phase [4].
  • Advanced Troubleshooting: If resolution remains challenging, consider using a two-dimensional liquid chromatography (2D-LC) system, which can circumvent matrix effects and offer higher peak capacity for complex mixtures [2] [4].

Experimental Protocol for 4,5-DCQA Analysis

Here is a detailed methodology, adapted from a recent study, for the analysis of DCQAs in plant extracts [3].

  • Instrumentation: Shimadzu HPLC system (e.g., Nexera series) coupled with a Photodiode Array (PDA) detector or an MS detector.
  • Column: Prontosil C18 column (250 mm x 4.6 mm, 5 µm) or, for better isomer separation, a phenyl-hexyl column of similar dimensions [3] [1].
  • Mobile Phase:
    • Eluent A: Deionized water with 0.1% formic acid
    • Eluent B: Acetonitrile with 0.1% formic acid
  • Gradient Program:
Time (min) % Eluent B
0 10%
10 15%
20 20%
30 25%
40 40%
50 70%
60 95%
70 95% (Hold)
  • Flow Rate: 0.5 mL/min
  • Column Oven Temperature: 35°C (can be optimized up to 50°C)
  • Detection: UV-PDA at 284 nm; or MS detection in positive ion mode [3].
  • Injection Volume: 1-10 µL of the filtered sample extract.

Method Validation Parameters

After development, the method must be validated to ensure it is fit for purpose. The following table summarizes the key validation parameters and typical targets based on ICH guidelines [3] [5].

Validation Parameter Description & Target
Linearity A linear calibration curve with a correlation coefficient (R²) of >0.997 is expected [3].
Precision Intra- and inter-day precision (Relative Standard Deviation, RSD) should typically be <1.5% for retention times and peak areas [3].
Accuracy (Recovery) Determined by spiking studies, with recovery values ideally between 95-105% [3].
Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD and LOQ should be sufficiently low to detect and quantify impurities. Specific values are analyte-dependent [5].
Specificity The method must demonstrate that the 4,5-DCQA peak is pure and resolved from other isomers and matrix components [5].
Robustness The method should withstand small, deliberate variations in parameters like temperature, flow rate, or mobile phase pH [2] [5].

Frequently Asked Questions (FAQs)

Q1: Why does my 4,5-DCQA peak look like a doublet or shoulder? This likely indicates the presence of unresolved geometrical (cis-/trans-) isomers, which are hard to separate and have identical masses [1]. To resolve them, try using a phenyl-based column with methanol as the organic modifier and experiment with increasing the column temperature [1].

Q2: My analytes are not eluting from the column. What should I do? This suggests the initial solvent strength is too weak. In your gradient program, increase the starting percentage of the strong solvent (Eluent B). Ensure that the final gradient step goes up to a high percentage of B (e.g., 95%) to elute strongly retained components [5].

Q3: How can I improve the sensitivity of my method for trace analysis? For the greatest sensitivity, set your UV detector to the λmax of your analyte. Additionally, gradient HPLC generally provides greater sensitivity for later-eluting compounds because it leads to more constant peak widths, resulting in taller peaks for a given area [5].

Q4: The method works with my standards but fails with a real sample. Why? This is a classic sign of matrix effects, where other components in your sample interfere with the detection or separation of your analyte [2]. Re-evaluate your sample preparation—consider incorporating a clean-up step like solid-phase extraction (SPE). If interference persists, switching to a more selective detection method (like MS) or using a 2D-LC setup can be effective solutions [2].

References

analytical method validation challenges 4,5-DCQA

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the critical validation parameters for a 4,5-DCQA method? You must validate parameters like specificity, accuracy, precision, linearity, range, LOD, LOQ, and robustness to ensure your method is reliable and compliant with guidelines like ICH Q2(R1) [1] [2]. The exact requirements can depend on your method's purpose (identification, assay, etc.).

  • My 4,5-DCQA peaks show interference. How can I improve specificity? Interference often stems from complex plant matrices or similar isomers. To enhance specificity:

    • Optimize Chromatography: Fine-tune your mobile phase (e.g., using acetic acid in water and acetonitrile) and gradient elution program to achieve baseline separation [3] [4].
    • Improve Sample Cleanup: Utilize purification agents like graphite carbon black (GCB) and primary secondary amine (PSA) during sample preparation to remove pigments and fatty acids [5].
    • Leverage MS Detection: Using HPLC-MS/MS provides superior specificity by confirming the identity of 4,5-DCQA based on its unique mass-to-charge ratio and fragmentation pattern [3] [6].
  • What is a typical LOQ for 4,5-DCQA in plant extracts, and how can I achieve it? In a validated study on Ligularia fischeri, the LOQ for DCQA isomers was confirmed to be in the low µg/mL range [3]. To achieve low LOQ:

    • Use a sensitive detection technique like MS/MS.
    • Ensure efficient extraction, such as with 50% ethanol, which has been shown to yield high recovery of DCQAs [3].
    • Concentrate your sample appropriately during preparation.
  • How do I ensure my method remains robust when transferred to another lab? Robustness is key to successful tech transfer. Key strategies include:

    • Formal Robustness Testing: Use a structured approach like Design of Experiments (DoE) during development to understand the impact of small, deliberate changes in method parameters (e.g., temperature, flow rate, mobile phase pH) [7] [2].
    • Clear Documentation: Define and document Proven Acceptable Ranges (PAR) for critical method parameters in your protocol [7].
    • Comprehensive System Suitability Tests (SST): Establish rigorous SST criteria that must be met before any analysis to ensure the system is performing as validated [1] [7].

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
Poor Peak Shape (Tailing/Broadening) Column degradation, non-optimal mobile phase pH, or matrix effects. Use a fresh, dedicated C18 column; adjust concentration of formic/acetic acid (e.g., 0.1%); improve sample purification [5] [4].
Low Recovery of 4,5-DCQA Incomplete extraction or compound degradation. Optimize extraction solvent (e.g., 50% ethanol showed high yield [3]); sonicate and extract at controlled, moderate temperatures (e.g., 60°C) to avoid degradation [3].
Inconsistent Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature. Strictly control HPLC conditions; ensure mobile phase is thoroughly mixed and degassed; maintain consistent column temperature (e.g., 40°C) [1] [4].
High Background Noise in MS Severe ion suppression from sample matrix. Dilute the sample further; improve sample cleanup with GCB+PSA [5]; use a stable isotope-labeled internal standard if available.

Example Validation Data from Literature

The table below summarizes key validation parameters from published methods for DCQA analysis, providing a benchmark for your own work.

Parameter Result for 8 Phenylpropanoids [4] Result for 3,4-/3,5-DCQA in Chives [5]
Linearity (R²) ≥ 0.9996 > 0.996
LOD 0.02 - 0.04 µg/mL 0.6 - 1.0 µg/kg
LOQ 0.06 - 0.14 µg/mL 2.0 - 3.0 µg/kg

| Precision (RSD) | Intra-day: 0.06-1.55% Inter-day: 0.09-1.68% | 1.4 - 11.9% | | Accuracy (Recovery) | 97.51 - 108.67% | 75.3 - 98.1% |

Detailed Experimental Protocol: HPLC-PDA for 4,5-DCQA

This protocol is adapted from a method for analyzing eight phenylpropanoids in Xanthii Fructus [4].

  • Instrumentation and Conditions:

    • System: HPLC with Photodiode Array (PDA) Detector
    • Column: Reversed-phase C18 (e.g., SunFire C18, 150 x 4.6 mm, 5 µm)
    • Column Temperature: 40°C
    • Mobile Phase:
      • A: Distilled water with 1.0% (v/v) acetic acid
      • B: Acetonitrile with 1.0% (v/v) acetic acid
    • Gradient Elution:
      • 5% B (0-3 min)
      • 5% → 40% B (3-18 min)
      • 40% B (18-23 min)
      • 40% → 5% B (23-28 min)
      • Re-equilibrate at 5% B for 10 min.
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 µL
    • Detection Wavelength: 325 nm
  • Sample Preparation:

    • Weigh 200 mg of your freeze-dried plant extract.
    • Dissolve in 20 mL of 70% methanol.
    • Sonicate for 20 minutes to ensure complete extraction.
    • Filter the solution through a 0.2 µm syringe filter before HPLC injection.
  • Standard Preparation:

    • Prepare a stock solution of pure 4,5-DCQA standard in methanol (e.g., 1 mg/mL).
    • Dilute this stock solution serially with the same solvent as your sample to create a calibration curve (e.g., 6-8 concentration levels).

Analytical Method Development & Validation Workflow

The following diagram outlines the key stages of the analytical procedure lifecycle, integrating principles from modern guidelines like ICH Q14 [7].

Start Start Method Development DefineATP Define Analytical Target Profile (ATP) Start->DefineATP SelectTech Select & Scout Technology DefineATP->SelectTech Develop Develop Method & Identify CMPs SelectTech->Develop PAR Establish PAR/MODR Develop->PAR Control Define Analytical Control Strategy PAR->Control Validate Validate Method Control->Validate Routine Routine Use & Lifecycle Management Validate->Routine Routine->DefineATP Continuous Improvement

References

optimizing 4,5-DCQA bioactivity in cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 4,5-DCQA's Bioactivity Profile

Before troubleshooting experiments, it is crucial to understand the key reported bioactivities of 4,5-DCQA, which can help in designing relevant assays.

Bioactivity Reported Mechanism / Effect Relevant Experimental Context
Anti-inflammatory [1] Reduces NF-κB activation [1]. Models of respiratory disease, general inflammation.
Antioxidant [1] Activates the Nrf2 pathway [1]. Cells under oxidative stress.
Antiviral [1] [2] Potential activity against influenza; other DCQAs show neuraminidase inhibition [2]. Viral infection models (e.g., Influenza A).
Anti-cancer [3] Cited as a general bioactivity of Ligularia fischeri extracts [3]. Cancer cell line proliferation assays.

Optimizing Extraction & Quantification of 4,5-DCQA

The yield and stability of 4,5-DCQA are highly dependent on the extraction protocol. The table below summarizes key findings from a study on a related plant, Ligularia fischeri.

Factor Condition Details Impact on 4,5-DCQA Yield (from Ligularia fischeri)
Extraction Solvent 50% Ethanol Highest yield for 3,4- and 3,5-DCQA; 4,5-DCQA yield was highest with 30% Ethanol (11.79 mg/g) [3].
30% Ethanol Yield of 4,5-DCQA was 11.79 mg/g [3].
100% Distilled Water Lowest yield among tested solvents [3].
Plant Origin Nonsan region (Korea) Consistently showed the highest content of 4,5-DCQA across different solvents [3].
Analytical Method HPLC-MS/MS Used for validation and quantification; detection at 284 nm [3].

For precise quantification in your samples, you should validate your analytical method. Here is a standard protocol adapted from research:

Validated HPLC-DAD Method for DCQA Quantification [4]

  • Column: INNO C18 (25 cm × 4.6 mm, 5 μm)
  • Mobile Phase: (A) 0.5% Acetic acid in water; (B) Acetonitrile
  • Gradient: 90% A to 80% A (0-18 min), to 73% A (18-30 min), to 0% A (30-35 min), maintain (35-47 min), return to 90% A (47-50 min), and re-equilibrate.
  • Flow Rate: 1.0 mL/min
  • Detection: 330 nm
  • Temperature: Ambient
  • Injection Volume: 10 μL

This method has been validated with high accuracy (recovery rates ~97-108%), precision (RSD ≤ 1.21%), and good linearity (r² = 1.0000) [4].

Troubleshooting Common Cell Culture Challenges

Here are solutions to frequent problems when working with bioactives in cell culture:

Problem Possible Causes Troubleshooting Steps

| Low or Inconsistent Bioactivity | Degraded 4,5-DCQA; suboptimal culture media for target cells. | 1. Check compound stability: store at -20°C, protect from light [5]. 2. Use fresh solvent (DMSO) aliquots. 3. Optimize culture media for your specific primary cells [6]. | | Fibroblast Overgrowth in Primary Cultures | Primary cultures from tissue are often contaminated with fast-growing fibroblasts. | 1. Use optimized isolation methods combining mechanical and enzymatic steps (e.g., hyaluronidase and collagenase) [7]. 2. Employ differential centrifugation to separate cell types [7]. | | Poor Solubility or Cytotoxicity of Extract/Solution | High concentration of crude extract or solvent (DMSO) is toxic to cells. | 1. Filter-sterilize extracts (0.45μm filter) before adding to culture media [3]. 2. Ensure final DMSO concentration is low (typically <0.5%). 3. Use a more refined extract or purified compound. |

Experimental Workflow & Mechanism of Action

The following diagram outlines a general experimental workflow for optimizing 4,5-DCQA bioactivity, incorporating key steps from the search results.

Start Start Experiment Source Plant Material Selection (Consider region & species) Start->Source Extract Extraction Optimization (Solvent concentration, temperature) Source->Extract Analyze HPLC Analysis & Quantification (Validate with standards) Extract->Analyze Culture Cell Culture Setup (Primary cell isolation or cell lines) Analyze->Culture Treat Treatment with 4,5-DCQA Culture->Treat Assay Bioactivity Assay (e.g., Anti-inflammatory, Antiviral) Treat->Assay Data Data Analysis & Validation Assay->Data

Based on pre-clinical data, 4,5-DCQA is proposed to exert anti-inflammatory effects in respiratory diseases by modulating key signaling pathways. The diagram below illustrates this mechanism.

DCQA 4,5-DCQA NFkB Inhibits NF-κB activation DCQA->NFkB  Molecular  Interaction Nrf2 Activates Nrf2 Pathway DCQA->Nrf2  Molecular  Interaction Cytokines Reduction of Pro-inflammatory Cytokines NFkB->Cytokines Outcome Reduced Inflammation Protected Tissue Cytokines->Outcome OxStress Reduction of Oxidative Stress Nrf2->OxStress OxStress->Outcome

Key Considerations for Your Support Center

  • Stability is Crucial: Emphasize that chlorogenic acids are sensitive to pH, temperature, and light [5]. This is a critical pre-analytical variable.
  • Context-Dependent Activity: The bioactivity of 4,5-DCQA can be influenced by the specific cell type and disease model used. Researchers should pilot doses and conditions carefully.
  • Leverage Broader Knowledge: While data on 4,5-DCQA is growing, insights from studies on its isomers (3,4-DCQA, 3,5-DCQA) and more complex compounds like 3,4,5-TCQA can be highly informative for designing experiments [1] [2].

References

Experimental Protocol: Quantifying DCQAs in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is adapted from a recent study on standardizing DCQA content in Ligularia fischeri [1] [2].

  • Sample Preparation: Use 5 g of freeze-dried and powdered plant leaves/stems. Extract using 50 mL of solvent in a water bath at 60°C for 72 hours. Centrifuge the extract at 3000 rpm for 10 minutes, filter the supernatant, and concentrate using a rotary evaporator at 45°C. Remove residual ethanol completely and lyophilize to obtain a dry powder [1].
  • Standard and Sample Solutions: Prepare standard stock solutions of 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA at 1 mg/mL in methanol. Reconstitute the dry sample extract in methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 μm PVDF syringe filter prior to injection [1].
  • HPLC-MS/MS Instrumentation:
    • System: Shimadzu Nexera Lite LC-40D HPLC coupled with a Sciex X500R QTOF MS/MS [1].
    • Column: Prontosil C18 (250 mm × 4.6 mm, 5 μm) [1].
    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid [1].
    • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 - 10 | 10% - 15% | | 10 - 20 | 15% - 20% | | 20 - 30 | 20% - 25% | | 30 - 40 | 25% - 40% | | 40 - 50 | 40% - 70% | | 50 - 60 | 70% - 95% | | 60 - 70 | 95% (Hold) |
    • Flow Rate: 0.5 mL/min [1].
    • Detection: UV-PDA at 284 nm [1].
    • MS Conditions: ESI positive mode; scan range m/z 100-2000; source temperature 500°C; spray voltage 5500 V [1].
  • Quantification & Validation: Calculate concentrations using a calibration curve. Method validation should assess linearity, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery rates according to ICH/FDA guidelines [1] [2].

The workflow for this analytical method is outlined below.

G start Start Analysis prep Sample Preparation start->prep inst HPLC-MS/MS Instrument Setup prep->inst Filtered Sample sep Compound Separation inst->sep C18 Column, 0.5 mL/min det Detection & Quantification sep->det Gradient Elution end Data Analysis & Reporting det->end UV at 284nm, MS/MS

Key Variables Affecting 4,5-DCQA Extraction

The extraction yield of 4,5-DCQA is highly dependent on the plant source and extraction solvent [1] [2]. The following table summarizes quantitative findings from a study on Ligularia fischeri.

Region of Origin Extraction Solvent 4,5-DCQA Content (mg/g)
Nonsan 100% Distilled Water 3.38
Nonsan 30% Ethanol 11.79
Nonsan 50% Ethanol 11.25
Hoengseong 100% Distilled Water Data not specified
Hoengseong 30% Ethanol Data not specified
Hoengseong 50% Ethanol Data not specified
Hamyang 100% Distilled Water Data not specified
Hamyang 30% Ethanol Data not specified
Hamyang 50% Ethanol Data not specified
Jeongseon 100% Distilled Water Data not specified
Jeongseon 30% Ethanol Data not specified
Jeongseon 50% Ethanol Data not specified
Yangsan 100% Distilled Water Data not specified
Yangsan 30% Ethanol Data not specified
Yangsan 50% Ethanol Data not specified

Note: The original study identified Nonsan as the region with the highest 4,5-DCQA content for all solvents tested. Specific values for other regions were not provided in the available data [1] [2].

Troubleshooting FAQs

Poor Chromatographic Separation of DCQA Isomers
  • Problem: Inadequate resolution between 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA peaks.
  • Solution: Verify that the Prontosil C18 column is in good condition. Optimize the mobile phase gradient; even slight adjustments in the acetonitrile percentage can significantly improve resolution. Ensure the column temperature is stable at 35°C [1].
Low 4,5-DCQA Extraction Yield
  • Problem: Recovered content is lower than expected.
  • Solution:
    • Confirm Solvent System: Data shows that 30% or 50% ethanol yields significantly more 4,5-DCQA than pure water. Avoid using only aqueous solvents [1] [2].
    • Optimize Extraction Parameters: Ensure a full 72-hour extraction at 60°C is performed. Incomplete extraction time or suboptimal temperature will reduce yield [1].
    • Consider Plant Source: The geographical origin and harvest time of the plant material critically impact the final DCQA content [1].
Inconsistent HPLC-MS/MS Results
  • Problem: Poor reproducibility and high variability between sample runs.
  • Solution:
    • Sample Preparation: Centrifuge and filter samples thoroughly to prevent particulates from clogging the system. Always use 0.45 μm PVDF filters [1].
    • Standard Calibration: Freshly prepare standard solutions from a reliable supplier (e.g., Sigma-Aldrich) for accurate calibration [1] [2].
    • Method Validation: Formally validate your method by checking precision, LOD, LOQ, and recovery rates to ensure the robustness of your quantitative analysis [1] [2].

The decision-making process for resolving low yield issues can be visualized as follows.

G start Low 4,5-DCQA Yield solv Check Extraction Solvent start->solv param Check Extraction Parameters solv->param If solvent is sub-optimal result Optimal Yield Achieved solv->result If 30-50% EtOH is confirmed source Verify Plant Material Source param->source If parameters are incorrect param->result If 72h at 60°C is confirmed source->result If source is verified & high-yielding

References

enhancing 4,5-dicaffeoylquinic acid water solubility

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge & FAQ

Why is 4,5-DCQA difficult to work with in aqueous solutions? 4,5-DCQA is a polyphenol with limited solubility in pure water and non-polar organic solvents [1]. It is more readily soluble in polar organic solvents like methanol and ethanol [1]. The primary goal is to move this compound from the plant matrix into a stable, water-based solution without compromising its bioactivity.

What is the most critical step to improve water solubility? The choice of extraction solvent is the most critical and tunable parameter. Using water-ethanol mixtures or advanced techniques with specific additives can significantly increase both the initial extraction yield and the compound's stability in aqueous solutions.

Proven Solubility Enhancement Strategies

The following table compares the most effective methods for obtaining 4,5-DCQA in a soluble form.

Method Key Solvent / Additive Key Findings & Performance Best For
Aqueous Ethanol Extraction [2] 30-50% Ethanol in Water 50% EtOH extracted up to 11.25 mg/g from plant material; significantly more effective than pure water. Standard, cost-effective extraction with good yield.
Ionic Liquid-Assisted Extraction [3] [C4mim]Cl / Water or MeOH mixes Achieved a 6.5-fold increase in 4,5-DCQA yield over methanol; ionic liquids disrupt plant cell walls effectively. Maximum extraction efficiency from complex plant matrices.
Advanced Pre-treatment & Pressing [4] Microwave (MW) or Pulsed Electric Field (PEF) MW + PEF with an anti-browning solution (ABS) boosted diCQA yields to ~65% versus conventional methods. Industrial-scale, high-efficiency recovery from plant by-products.
In-Solution Formulation [5] 10% DMSO in Saline-based Solvents For in vivo research, 4,5-DCQA can be solubilized at ≥ 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline. Preparing stable, bioavailable formulations for preclinical studies.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Ethanol Extraction

This is a straightforward and effective method for laboratory-scale extraction [2].

  • Preparation: Obtain 5 g of freeze-dried and powdered plant material (e.g., Ligularia fischeri).
  • Extraction: Add 50 mL of 50% ethanol (v/v in distilled water) to the powder.
  • Incubation: Place the mixture in a water bath at 60°C for 72 hours.
  • Separation: Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through qualitative filter paper.
  • Solvent Removal: Use a rotary evaporator at 45°C under reduced pressure to remove the ethanol, leaving an aqueous solution enriched with 4,5-DCQA.
Protocol 2: Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE)

This advanced method combines the cell-disrupting power of ionic liquids with the rapid heating of microwaves for superior yields [6].

  • Setup: Prepare a 1 M solution of the ionic liquid [BMIM][BF4] in distilled water.
  • Loading: Mix 1 g of defatted plant powder with 6 mL of the ionic liquid solution.
  • Microwave Extraction: Process the mixture in a microwave extractor at 90°C and 800 W for 3 minutes.
  • Work-up: After irradiation, filter the mixture to remove solid debris. The filtrate contains the extracted 4,5-DCQA and can be further purified.

Troubleshooting Common Issues

  • Problem: Low Extraction Yield

    • Solution A: Ensure plant material is finely powdered to maximize surface area [4].
    • Solution B: Optimize the ethanol-to-water ratio. A 50% concentration is often optimal, but this can vary by plant source [2].
    • Solution C: Consider a microwave or PEF pre-treatment to rupture cell walls mechanically before solvent extraction [4].
  • Problem: Compound Degradation or Oxidation

    • Solution: Incorporate an Anti-Browning Solution (ABS) during extraction. Compounds like 4,5-DCQA are prone to enzymatic and chemical oxidation, which ABS is designed to inhibit [4].
  • Problem: Precipitation in Aqueous Buffers

    • Solution: For in vitro assays, prepare a concentrated stock solution in DMSO (e.g., 100 mg/mL) [5], then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low enough to not affect your assay (typically <1%).

Workflow and Strategy Diagrams

The following diagram illustrates the decision-making process for selecting the right solubility enhancement strategy.

G Start Start: Goal to Solubilize 4,5-DCQA Q1 Is the application for in vivo studies? Start->Q1 Q2 Is maximizing yield the top priority? Q1->Q2 No P1 Protocol: In-Solution Formulation Use DMSO stock + aqueous diluent Q1->P1 Yes Q3 Need a standard, lab-friendly method? Q2->Q3 No P2 Protocol: Ionic Liquid- Based MAE Q2->P2 Yes P3 Protocol: Advanced Pre-treatment (MW/PEF) with ABS Q3->P3 No P4 Protocol: Optimized Aqueous Ethanol Extraction Q3->P4 Yes

This diagram outlines the experimental workflow for the Optimized Aqueous Ethanol Extraction protocol.

G Step1 Prepare Plant Material (Freeze-dry and powder) Step2 Solvent Extraction (50% EtOH, 60°C, 72h) Step1->Step2 Step3 Separate Extract (Centrifuge & Filter) Step2->Step3 Step4 Remove Organic Solvent (Rotary Evaporation) Step3->Step4 Step5 Final Aqueous Solution Enriched with 4,5-DCQA Step4->Step5

References

4,5-DCQA vs other dicaffeoylquinic acid isomers bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Comparison of DCQA Isomers

Bioactivity 4,5-DCQA Performance 3,5-DCQA Performance 3,4-DCQA Performance 1,5-DCQA Performance 1,3-DCQA Performance Experimental Context & Key Findings
Anti-inflammatory Potent Potent Potent Limited Data Potent In vitro models; all inhibit NF-κB pathway. 1,3-DCQA also showed activity in an in vivo asthma model [1] [2].
Antioxidant Active Active Active Limited Data Active In vitro assays; activate the Nrf2 antioxidant pathway. Direct potency comparison between isomers is not clearly established [1] [2].
Antiviral Most Studied & Potent Active Active Not Applicable Not Applicable In vitro studies; 4,5-DCQA is the most investigated and often shows superior activity, particularly against human cytomegalovirus (HCMV) and influenza [1].
Content in *Ligularia fischeri* Variable Variable Variable Not Present Not Present Varies by geographic origin and extraction solvent. 50% ethanol extraction generally yields the highest content [3] [4].

Detailed Experimental Data and Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of key experimental methodologies from the literature.

Anti-inflammatory Activity Assessment

A core experimental approach for evaluating anti-inflammatory activity involves cell-based models to measure the inhibition of the NF-κB pathway, a key regulator of inflammation [1] [2].

G ProInflammatoryStimulus Pro-inflammatory Stimulus NFkBPathway NF-κB Pathway Activation ProInflammatoryStimulus->NFkBPathway CytokineRelease Pro-inflammatory Cytokine Release NFkBPathway->CytokineRelease DCQATreatment DCQA Isomer Treatment Inhibition1 Inhibition DCQATreatment->Inhibition1  e.g., 1,3-DCQA Inhibition2 Inhibition DCQATreatment->Inhibition2  e.g., 3,4-DCQA Inhibition1->NFkBPathway Inhibition2->CytokineRelease

  • Key Experimental Models:
    • In vitro: Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Measurement of downstream pro-inflammatory cytokines like TNF-α and IL-1β via ELISA [1] [2].
    • In vivo: Mouse model of allergic asthma. 1,3-DCQA was administered orally, leading to reduced allergic airway inflammation [2].
Quantitative Analysis in Plant Material

Recent studies have established validated methods to quantify DCQA isomers in plant materials like Ligularia fischeri, which is a rich source of these compounds [3] [4].

G cluster_Extraction Extraction Conditions (Ligularia fischeri) cluster_HPLC HPLC-MS/MS Parameters SamplePrep Sample Preparation Extraction Solvent Extraction SamplePrep->Extraction HPLC HPLC-MS/MS Analysis Extraction->HPLC S1 Solvent: 100% DW, 30% EtOH, or 50% EtOH S2 Temperature: 60°C S3 Duration: 72 hours S4 Ratio: 5g material / 50mL solvent Quantification Data Analysis & Quantification HPLC->Quantification H1 Column: C18 (e.g., Prontosil, 250 mm) H2 Detection: DAD at 284 nm H3 MS: ESI positive mode

  • Key Findings from Quantification Studies:
    • Solvent Impact: Extraction with 50% ethanol consistently yielded the highest amounts of all three DCQAs (3,4-, 3,5-, and 4,5-DCQA) compared to 30% ethanol or 100% distilled water [3] [4].
    • Geographic Variance: The content of each isomer varied significantly based on the plant's geographic origin. For example, in 50% ethanol extracts, Nonsan region samples had the highest 3,4-DCQA (21.52 mg/g) and 4,5-DCQA (11.25 mg/g) content, while Hoengseong samples were highest in 3,5-DCQA (17.06 mg/g) [3] [4].

Pharmacokinetics and Extraction Considerations

  • Pharmacokinetics: Data on pure DCQA isomers is limited as they are often studied within plant extracts. Available in vitro and rodent studies suggest DCQAs have moderate absorption and undergo metabolism. One study using a Caco-2 cell model indicated apparent permeability (Papp) values of 1–2.5 × 10⁻⁶ cm/s for 3,4- and 3,5-DCQA, suggesting passive diffusion as the absorption mechanism [2].
  • Extraction for Bioactivity Studies: To maximize the yield of DCQAs for research, the literature supports using hydroalcoholic solvents (e.g., 50-70% ethanol). The optimal solvent can vary depending on the plant source and specific isomer of interest [3] [4] [5].

Conclusions and Research Gaps

Key research gaps that remain include:

  • Head-to-Head Comparisons: Systematic studies directly comparing all relevant isomers under identical conditions are needed.
  • In Vivo Data: More pharmacological data from animal models is required to confirm in vitro findings and understand therapeutic potential.
  • Human Studies: Clinical evidence for the efficacy of any single DCQA isomer is still very limited.

References

comparative efficacy 4,5-DCQA vs hydroquinone melanogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy at a Glance

The following table summarizes the available data on each compound. It is important to note that these results are from different experimental setups.

Feature 4,5-Dicaffeoylquinic Acid (4,5-DCQA) Hydroquinone (HQ)
Class Polyphenolic compound (Chlorogenic Acid Isomer) [1] Phenolic compound [2]
Primary Mechanism Inhibits cellular melanin production; downregulates expression of tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) [1]. Acts as a substrate for tyrosinase, producing cytotoxic quinones that damage melanocytes; also directly inhibits tyrosinase enzyme activity [2].
Reported Efficacy (In Vitro) ~35% reduction in α-MSH-induced melanin content in B16F1 cells at 25 μM [1]. Considered the historical "gold standard" for topical melasma treatment [3] [2].
Reported Efficacy (Clinical) No clinical trial data found in search results. 64.31% improvement in MASI score after 12 weeks of 4% HQ cream use [3].
Key Signaling Pathways Downregulates the cAMP-PKA-CREB pathway, reducing MITF expression; activates ERK signaling, promoting MITF degradation [1]. The specific molecular signaling is less emphasized; its effect is primarily through enzyme inhibition and melanocytotoxicity [2].
Safety Profile (from studies) No cytotoxicity reported in B16F1 cells at effective concentrations (25 μM) [1]. Known risks: skin irritation, allergic contact dermatitis, exogenous ochronosis (especially with long-term use) [2] [4].

Experimental Data and Methodologies

Here is a detailed look at the key experiments that generated the data above.

For 4,5-DCQA [1]:
  • Cell Line: B16F1 murine melanoma cells.
  • Treatment: Cells were treated with various DCQA isomers (25 μM) for 72 hours after stimulation with α-MSH (200 nM) to induce melanogenesis.
  • Key Measurements:
    • Melanin Content: Quantified by measuring absorbance at 405 nm of cell lysates dissolved in NaOH/DMSO.
    • Cellular Tyrosinase Activity: Measured using the oxidation of L-DOPA in cell lysates.
    • Protein Expression: Levels of TYR, TRP1, and MITF were analyzed by western blotting.
  • Findings: 4,5-DCQA significantly inhibited melanin synthesis and cellular tyrosinase activity without affecting cell viability. It reduced the protein expression of TYR, TRP1, and MITF.
For Hydroquinone (Clinical Protocol) [3]:
  • Study Design: A 12-week, randomized clinical trial on 40 melasma patients.
  • Intervention: 4% hydroquinone cream applied topically twice daily.
  • Key Measurement:
    • MASI Score: The Melasma Area and Severity Index (MASI) is a standardized tool used by dermatologists to quantify the area and darkness of melasma. It was calculated at baseline, 8 weeks, and 12 weeks.
  • Findings: The HQ group showed a 64.31% improvement in the average MASI score after 12 weeks of treatment.

Mechanisms of Action in Melanogenesis

The diagram below illustrates the melanogenesis pathway and how 4,5-DCQA and hydroquinone intervene at different points. This synthesizes information from the core molecular pathways of melanogenesis and the specific actions of the compounds [5] [1].

melanogenesis_pathway UV_Exposure UV Exposure/Keratinocyte Alpha_MSH α-MSH UV_Exposure->Alpha_MSH Stimulates MC1R MC1R Receptor Alpha_MSH->MC1R cAMP cAMP Production MC1R->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Expression CREB->MITF Tyrosinase_Exp Tyrosinase (TYR) Expression MITF->Tyrosinase_Exp Melanin_Synthesis Melanin Synthesis Tyrosinase_Exp->Melanin_Synthesis Inhibitor_4_5_DCQA 4,5-DCQA Inhibits Inhibitor_4_5_DCQA->cAMP Downregulates Inhibitor_4_5_DCQA->MITF Promotes Degradation Inhibitor_HQ Hydroquinone (HQ) Inhibits Inhibitor_HQ->Tyrosinase_Exp Cytotoxic Quinones Inhibitor_HQ->Melanin_Synthesis Enzyme Inhibition

The chart illustrates that 4,5-DCQA acts further upstream by targeting the regulatory signaling pathways that control the production of melanogenic enzymes, while hydroquinone acts directly on the tyrosinase enzyme and the melanocyte itself.

Key Insights for Research and Development

  • 4,5-DCQA presents a multi-target mechanism. Its ability to downregulate MITF, the master regulator of melanogenesis, via two pathways (cAMP reduction and ERK-mediated degradation) is a distinct advantage over single-target inhibitors [1].
  • Hydroquinone's efficacy is well-established but comes with safety concerns. Its mechanism, which relies on melanocyte toxicity, is directly linked to its side-effect profile, driving the search for safer alternatives [2] [4].
  • A significant data gap exists. The lack of direct comparative studies, especially in clinically relevant models or human trials, makes it impossible to definitively state which is more efficacious. The most promising research direction would be to conduct a head-to-head study measuring both MASI score improvement and molecular markers in the same experimental system.

References

4,5-dicaffeoylquinic acid antioxidant activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Profile of Dicaffeoylquinic Acids

The table below summarizes the available experimental data on the antioxidant activity and related properties of different DCQA isomers.

Isomer Reported Antioxidant Activity & Key Findings Experimental Methods Cited Source/Context
4,5-DCQA Demonstrated antioxidative effects by reducing oxidative stress; activated Nrf2 pathway [1]. In vitro and in vivo pharmacological studies [1]. Pre-clinical evaluation for respiratory diseases [1].
3,4-DCQA One of the main DCQA isomers studied for antioxidant activity [1]. LC-MS/MS, HPLC/UV, DPPH, ABTS+ assays [2]. Identified in Pyrus ussuriensis cultivars [2]; pharmacological review [1].
3,5-DCQA One of the main DCQA isomers studied for antioxidant activity [1]. LC-MS/MS, HPLC/UV, DPPH, ABTS+ assays [2]. Identified in Pyrus ussuriensis cultivars [2]; pharmacological review [1].
1,3-DCQA (Cynarin) Shown to have significant binding potential in molecular docking studies against human peroxiredoxin 5 (docking score: -7.8) [3]. Molecular docking, ADME predictions [3]. Study on Pseudoconyza viscosa ethanolic extracts [3].
Mixed/Unspecified DCQAs A dicaffeoylquinic acid derivative was the most abundant phenolic in goldenrod root extracts, showing high radical-scavenging capacity [4]. HPLC-PDA, LC/MS, ABTS assay [4]. Comparative analysis of Solidago species roots [4].

Detailed Experimental Protocols

For researchers looking to replicate or benchmark these studies, here is a deeper dive into the key experimental methods referenced in the search results.

  • Antioxidant Activity Assays: The most commonly cited methods for directly measuring antioxidant capacity are the DPPH and ABTS+ radical scavenging assays [2]. These are spectrophotometric methods based on the compounds' ability to donate an electron or hydrogen atom to stabilize colored radicals, resulting in a measurable loss of color [5] [6]. The Folin-Ciocalteu assay is used to determine total polyphenol content (TPC), which correlates with antioxidant potential [2] [3].
  • Compound Identification and Quantification: High-Performance Liquid Chromatography (HPLC), often coupled with Photodiode Array (PDA) or UV detection, is a standard technique for separating and quantifying individual phenolic compounds in plant extracts [2] [4] [7]. For definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used due to its high sensitivity and ability to provide structural information [2] [8].
  • Computational Evaluation: Molecular docking is employed to predict the binding affinity and interactions between bioactive compounds (like 1,3-DCQA) and specific protein targets (e.g., human peroxiredoxin 5) involved in the body's antioxidant defense systems [3]. This provides a theoretical basis for the compound's mechanism of action.

Mechanisms of Action

The search results point to several key mechanisms through which DCQAs, including 4,5-DCQA, exert their antioxidant and related health effects. The following diagram illustrates the primary signaling pathway involved.

G OxidativeStress Oxidative Stress Nrf2Pathway Nrf2 Pathway Activation OxidativeStress->Nrf2Pathway  DCQAs Activate AntiInflammatory Anti-inflammatory Effects Nrf2Pathway->AntiInflammatory  e.g., Decreases NF-κB CellularProtection Cellular Protection Nrf2Pathway->CellularProtection  Reduces Oxidative Damage

Beyond the Nrf2 pathway, the binding of specific isomers to therapeutic targets is another critical mechanism. The diagram below outlines the workflow for identifying and validating this activity.

G Screening Experimental Screening (e.g., Magnetic Nanoplatform) CompIdentification Compound Identification (via HPLC, LC-MS/MS) Screening->CompIdentification Docking Computational Docking CompIdentification->Docking Validation Functional Validation (e.g., Dendritic Arborization Assay) Docking->Validation Predicts Binding Affinity

Interpretation and Further Research

  • Context is Key: The current data strongly suggests that various DCQA isomers, including 4,5-DCQA, are potent antioxidants with multiple cellular mechanisms. However, their relative effectiveness can be highly dependent on the specific biological context, assay used, and plant source.
  • Filling the Knowledge Gap: To make a definitive comparison, you may need to consult specialized chemical databases or run targeted laboratory experiments. A promising approach would be to employ a standardized in vitro assay (like DPPH, ABTS, or FRAP) on purified samples of all six DCQA isomers under identical conditions to generate the direct comparative data you require.

References

4,5-DCQA anti-inflammatory effects cytokine profiling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

4,5-DCQA exerts its anti-inflammatory effects mainly by inhibiting the NF-κB pathway and the MAPK signaling pathway [1] [2]. The following diagram illustrates how 4,5-DCQA interacts with these pathways to reduce inflammation.

G LPS LPS Stimulus NFkB_Inactive NF-κB (Inactive in cytoplasm) LPS->NFkB_Inactive Activates MAPK MAPK Phosphorylation LPS->MAPK Activates DCQA 4,5-DCQA DCQA->NFkB_Inactive Inhibits Nuclear Translocation DCQA->MAPK Inhibits Phosphorylation NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active Translocation CytokineGenes Pro-inflammatory Gene Expression NFkB_Active->CytokineGenes MAPK->CytokineGenes TNFa TNF-α CytokineGenes->TNFa IL6 IL-6 CytokineGenes->IL6 IL1B IL-1β CytokineGenes->IL1B

Anti-Inflammatory Cytokine and Mediator Profiling

The inhibition of NF-κB and MAPK pathways by 4,5-DCQA leads to a marked reduction in critical pro-inflammatory cytokines. The table below summarizes the quantitative effects of 4,5-DCQA on cytokine production in experimental models.

Table 1: Inhibition of Inflammatory Mediators by 4,5-DCQA in Experimental Models

Inflammatory Mediator Experimental Model Experimental Trigger Key Finding on 4,5-DCQA Treatment Citation
TNF-α RAW264.7 macrophages (in vitro) LPS Significant inhibition of expression [1] [2]
Rat paw edema (in vivo) Carrageenan Suppressed expression in a dose-dependent manner [1] [2]
IL-6 RAW264.7 macrophages (in vitro) LPS Significant inhibition of expression [1] [2]
IL-1β RAW264.7 macrophages (in vitro) LPS Significant inhibition of expression [1] [2]
Nitric Oxide (NO) RAW264.7 macrophages (in vitro) LPS Significantly inhibited production (measured as nitrite) [2]
Prostaglandin E2 (PGE2) RAW264.7 macrophages (in vitro) LPS Significantly inhibited production [2]
iNOS RAW264.7 macrophages (in vitro) LPS Suppressed protein expression [2]
Rat paw edema (in vivo) Carrageenan Suppressed expression [2]
COX-2 RAW264.7 macrophages (in vitro) LPS Suppressed protein expression [2]
Rat paw edema (in vivo) Carrageenan Suppressed expression [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Table 2: Key Experimental Protocols from Cited Studies

Protocol Component Details from 4,5-DCQA Studies

| In Vitro Model | Cell Line: Murine macrophage RAW264.7 cells. Culture Conditions: Maintained in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂ [2]. | | In Vitro Inflammation Induction | Stimulus: Lipopolysaccharide (LPS) at 50 ng/mL [2]. Treatment: Cells were pretreated with various concentrations of 4,5-DCQA (e.g., 2.5 - 40 µM) for 1 hour before LPS stimulation [2]. | | Cytotoxicity Assessment | Assay: MTT assay. Procedure: Cells treated with 4,5-DCQA for 24 hours; MTT solution added and incubated for 4 hours before absorbance measurement [2]. | | Cytokine/Mediator Measurement | Nitric Oxide: Measured as nitrite accumulation in culture supernatant using Griess reagent [2]. PGE2: Quantified using a commercial ELISA kit [2]. Cytokines (TNF-α, IL-6, IL-1β) & Proteins (iNOS, COX-2): Expression levels analyzed by Western Blot [1] [2]. | | Pathway Analysis | NF-κB Translocation: Cytoplasmic and nuclear proteins were fractionated and analyzed by Western Blot for NF-κB p65 [2]. MAPK Phosphorylation: Total protein extracts were analyzed by Western Blot for phosphorylated forms of MAPK proteins [2]. | | In Vivo Model | Animals: Male Sprague-Dawley rats. Edema Induction: 1% carrageenan injected into the sub-plantar surface of hind paws [2]. Treatment: 4,5-DCQA (5, 10, 20 mg/kg) or reference drug (e.g., Diclofenac sodium, 10 mg/kg) administered orally 1 hour before carrageenan injection [2]. |

4,5-DCQA in Context and Research Applications

  • Position among Caffeoylquinic Acids: 4,5-DCQA is one of several dicaffeoylquinic acid (diCQA) isomers [3] [4]. The number of caffeoyl groups influences anti-inflammatory activity; 3,4,5-tri-O-caffeoylquinic acid demonstrates greater potency than diCQAs [5].
  • Broader Pharmacological Profile: Beyond anti-inflammatory effects, DCQAs are recognized for antioxidant, antimicrobial, antiviral, and neuroprotective activities [3] [4].
  • Cytokine Profiling Technologies: Accurate cytokine quantification is crucial. Common technologies include ELISA, multiplex immunoassays like Luminex or MSD, and cytometric bead array (CBA). MSD is noted for high sensitivity and broad dynamic range, while CBA is suited for high-throughput multiplexing [6] [7].

References

comparative toxicity profile 4,5-DCQA in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

Documented In Vivo Data for 4,5-DCQA

The table below summarizes the key in vivo findings from the search results. Please note that these are mostly related to the compound's efficacy and pharmacokinetics rather than a formal toxicity assessment.

Aspect Available In Vivo Data Experimental Protocol Summary

| Anti-inflammatory Effect | Dose-dependent inhibition of paw edema in a carrageenan-induced rat model. Effective doses: 5, 10, and 20 mg/kg (oral). Reduced expression of iNOS, COX-2, and TNF-α [1]. | Model: Sprague-Dawley rats with carrageenan-induced inflammation. Dosing: 4,5-DCQA or reference drug administered orally 1 hour before carrageenan injection. Measurement: Edema measured after carrageenan injection; tissue analyzed for inflammatory markers [1]. | | Acute & Sub-Chronic Toxicity | No safety-related concerns identified in a sub-chronic toxicity study on a combination of DCQAs and chlorogenic acids. Data on acute toxicity (dermal and oral) also showed no adverse findings [2] [3]. | | Pharmacokinetics | Low oral bioavailability (~0.8%) reported in rats administered extracts containing 3,4-DCQA, suggesting potential low systemic exposure for certain isoforms [2] [3]. |

Key Gaps in the Current Data

A comprehensive comparative toxicity profile for 4,5-DCQA cannot be constructed due to several critical data gaps:

  • Lack of Targeted Toxicity Studies: The search results did not yield any dedicated in vivo toxicity studies (e.g., determining Maximum Tolerated Dose, LD50, or NOAEL) specifically for 4,5-DCQA. The mentioned toxicological data is for mixtures of compounds [2] [3].
  • Missing Comparative Data: There is an absence of in vivo data that directly compares the toxicity of 4,5-DCQA with other DCQA isomers or with standard reference drugs in a toxicity context.
  • Unknown Long-Term and Reproductive Effects: The available literature explicitly states a lack of data on reproductive toxicity and teratogenicity for DCQAs [2] [3].

Experimental Workflow for In Vivo Assessment

For a rigorous in vivo comparison, studies often follow a standardized workflow. The diagram below outlines the key stages and parameters that would need to be investigated to fill the existing data gaps for 4,5-DCQA.

G cluster_study_design 1. Study Design & Groups cluster_animal_model 2. Animal Model cluster_monitoring 3. In-Life Monitoring & Terminal Analysis cluster_params 3. In-Life Monitoring & Terminal Analysis Start In Vivo Toxicity Assessment Design Define experimental groups: - Vehicle control - 4,5-DCQA (multiple doses) - Comparator compounds - Positive control Start->Design Model Select species/strain (e.g., SD rats, mice) Define administration route (e.g., oral gavage) Design->Model Clinical Clinical Observations: - Mortality - Body Weight - Food/Water Consumption Model->Clinical Dosing Period Hematology Hematology & Clinical Biochemistry Clinical->Hematology Organ Organ Weight & Histopathology Hematology->Organ Analysis 4. Data Analysis & Benchmarking Organ->Analysis Output Key Toxicity Metrics: - NOAEL / LOAEL - Target Organs - Comparative Profile Analysis->Output

How to Propose Further Research

To bridge the identified data gaps, future research should focus on:

  • Conducting Standardized Toxicity Tests: Performing OECD guideline-compliant subacute (28-day) and subchronic (90-day) oral toxicity studies in rodents to establish a definitive NOAEL and identify potential target organs [4].
  • Including Direct Comparators: Designing studies that include other common DCQA isomers (e.g., 3,4-DCQA, 3,5-DCQA) and a standard anti-inflammatory drug (e.g., diclofenac) to enable a true comparative profile [5] [1].
  • Investigating Mechanisms: Exploring the mechanisms behind any observed toxicity, potentially by examining the effect of 4,5-DCQA on key signaling pathways like NF-κB and MAPK in contexts beyond its intended anti-inflammatory action [1].

References

4,5-DCQA potency comparison standard tyrosinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Potency of Recent Synthetic Tyrosinase Inhibitors

Compound Class / Specific Compound IC₅₀ Value (Against Mushroom Tyrosinase) Potency Comparison (vs. Kojic Acid) Inhibition Type Key Structural Features
Benzothiazole derivative (1b) [1] 0.2 ± 0.01 µM 55-fold more potent Competitive 2,4-dihydroxyl substituents on phenyl ring [1]
Thiazol-4(5H)-one analog (11) [2] 0.4 ± 0.01 µM 26-fold more potent Mixed-type β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold [2]
Thiazol-4(5H)-one analog (9) [2] Similar to Kojic Acid - Competitive β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold [2]
Isopropylquinazolinone (9q) [3] 34.67 ± 3.68 µM Less potent than Kojic Acid Mixed-type 4-fluorobenzyl moiety; thioquinazolinone core [3]
Kojic Acid (Reference Standard) [1] [2] 23.64 ± 2.56 µM [3] to 11.1 µM [1] - - Hydroxypyranone
Aloin with Fe₃O₄@rGO nanocarrier [4] 22.6 µM Information missing Anticompetitive Natural compound enhanced with nanotechnology [4]

Experimental Protocols for Tyrosinase Inhibition

The following methodology is a standard protocol used to generate the IC₅₀ data in the studies cited above.

  • 1. Enzyme Source: Mushroom Tyrosinase (Agaricus bisporus) is most common due to commercial availability and cost, despite structural differences from human tyrosinase [5] [1] [6].
  • 2. Standard Assay Conditions [1] [4] [3]:
    • Buffer: Sodium phosphate buffer (pH 6.8), 0.05 M to 0.1 M.
    • Temperature: Room temperature or 25°C.
    • Substrate: Typically L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity).
    • Reaction Monitoring: Measured dopachrome formation at 475 nm spectrophotometrically.
  • 3. Inhibition Kinetics [1] [2] [3]:
    • IC₅₀ Determination: Test compound at various concentrations with fixed enzyme/substrate. IC₅₀ is concentration causing 50% activity loss.
    • Mechanism Determination: Analyzed using Lineweaver-Burk plots and other kinetic models with varying substrate/inhibitor concentrations to identify competitive, mixed-type, or uncompetitive inhibition.

This standard workflow for determining the IC₅₀ of a tyrosinase inhibitor is summarized below:

G start Prepare Test Solutions a Pre-incubate tyrosinase with various concentrations of inhibitor start->a b Initiate reaction by adding substrate (L-DOPA) a->b c Monitor reaction kinetics (Measure absorbance at 475 nm) b->c d Calculate enzyme activity (% inhibition relative to control) c->d e Plot dose-response curve & Calculate IC₅₀ value d->e

Figure 1: Experimental workflow for determining the IC₅₀ value of a tyrosinase inhibitor.

Mechanism of Tyrosinase Inhibition

Understanding the enzyme's mechanism provides context for how inhibitors work. Tyrosinase is a copper-containing enzyme that catalyzes two rate-limiting steps in melanin synthesis [5] [7]:

  • Monophenolase activity: Hydroxylation of L-tyrosine to L-DOPA.
  • Diphenolase activity: Oxidation of L-DOPA to dopaquinone.

The catalytic cycle involves the copper centers in the enzyme's active site shifting between three redox states: deoxy (Cu⁺-Cu⁺), oxy (Cu²⁺-O₂²⁻-Cu²⁺), and met (Cu²⁺-Cu²⁺) [5] [7]. The following diagram illustrates this cycle and the points where different inhibitor types act.

G Deoxy Deoxy-Tyrosinase (Cu⁺-Cu⁺) Oxy Oxy-Tyrosinase (Cu²⁺-O₂²⁻-Cu²⁺) Deoxy->Oxy  O₂ Oxy->Deoxy  Diphenolase Reaction Met Met-Tyrosinase (Cu²⁺-Cu²⁺) Oxy->Met  Monophenolase Reaction oQuinone o-Quinone (e.g., Dopaquinone) Oxy->oQuinone  Products Met->Deoxy  Diphenolase Reaction Met->oQuinone  Products Monophenol Monophenol (e.g., L-Tyrosine) Monophenol->Oxy  Competitive Inhibitor Diphenol o-Diphenol (e.g., L-DOPA) Diphenol->Met  Competitive Inhibitor

Figure 2: Catalytic cycle of tyrosinase and common inhibition mechanisms. Competitive inhibitors often resemble substrates like L-tyrosine or L-DOPA, binding to the active site [1] [2].

Finding Data on 4,5-DCQA

To complete your comparison guide for 4,5-DCQA, I suggest you:

  • Search specialized scientific databases like PubMed, Scopus, or Google Scholar using specific queries: "4,5-Dicaffeoylquinic acid tyrosinase IC50", "4,5-DCQA melanogenesis".
  • Examine related natural products, as caffeoylquinic acids are common in plants. Look for publications on artichoke extract, yerba mate, or other rich sources.
  • Focus on obtaining key data points: the specific IC₅₀ value against mushroom tyrosinase, the type of inhibition (kinetic mechanism), and results from cellular assays (e.g., reduction of melanin in B16F10 melanoma cells).

References

4,5-dicaffeoylquinic acid efficacy across different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of 4,5-DCQA Across Different Cell Lines

The following table summarizes the key findings from recent studies on 4,5-DCQA.

Cell Line / Model Inducing Agent Key Effects of 4,5-DCQA Reported Concentrations / Doses Primary Mechanisms
RAW264.7 (Mouse macrophages) [1] [2] LPS (50 ng/mL) ↓ NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 [1] [2] 2.5 - 40 µM (in vitro) [1] [2] Suppresses NF-κB nuclear translocation; Inhibits MAPK (JNK, ERK, p38) phosphorylation [1] [2]
Primary Rat Chondrocytes [3] IL-1β (5 ng/mL) ↓ NO, PGE2, iNOS, COX-2, MMP-3, MMP-13, ADAMTS-4; ↓ Aggrecan degradation [3] 2.5 - 40 µM (in vitro) [3] Suppresses NF-κB pathway; Inhibits MAPK phosphorylation [3]
Rat Paw Edema (In vivo) [1] [2] Carrageenan Suppressed edema; ↓ iNOS, COX-2, TNF-α expression [1] [2] 5, 10, 20 mg/kg (oral) [1] [2] Inhibition of inflammatory pathways [1] [2]
Rat OA Model (DMM surgery) [3] Surgery-induced Inhibited cartilage destruction; Reduced proteoglycan loss [3] 10 mg/kg (injection) [3] NF-κB and MAPK signaling inhibition [3]

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key methodologies used in the cited research.

In Vitro Protocols (e.g., RAW264.7 cells, primary chondrocytes)
  • Cell Culture: Cells are maintained in DMEM or DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a 5% CO₂ incubator at 37°C [1] [2] [3].
  • Cell Viability Assay (Cytotoxicity Test):
    • Method: MTT assay.
    • Procedure: Cells are seeded and treated with a range of 4,5-DCQA concentrations (e.g., 0-40 µM) for 24 hours. MTT solution is added and incubated for ~4 hours. After dissolving the formed formazan crystals in DMSO, absorbance is measured at 490-590 nm [1] [2].
  • Induction of Inflammation & Treatment:
    • Cells are pre-treated with 4,5-DCQA for 1 hour.
    • Inflammation is then induced by adding Lipopolysaccharide (LPS at 50 ng/mL) or Interleukin-1β (IL-1β at 5 ng/mL) for a further 24 hours (for measuring secretions) or 1 hour (for analyzing signaling pathways) [1] [2] [3].
  • Measurement of Inflammatory Markers:
    • Nitric Oxide (NO): Accumulation of nitrite in culture medium is measured using Griess reagent and absorbance read at 540 nm [1] [2].
    • Prostaglandin E2 (PGE2): Quantified from culture medium using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit [1] [2].
    • Cytokines (TNF-α, IL-6, IL-1β) & Enzymes (iNOS, COX-2, MMPs): Protein levels are analyzed via Western Blotting or ELISA [1] [2] [3].
  • Analysis of Mechanisms:
    • NF-κB Translocation: Cytoplasmic and nuclear proteins are fractionated. The translocation of the NF-κB p65 subunit to the nucleus is detected by Western Blotting [1] [2].
    • MAPK Phosphorylation: The phosphorylation levels of JNK, ERK, and p38 proteins are analyzed by Western Blotting [1] [2].
In Vivo Protocols (e.g., Rat Paw Edema)
  • Animal Model: Male Sprague-Dawley rats.
  • Inflammation Induction: Edema is induced by injecting 1% carrageenan suspension into the sub-plantar region of the hind paw [1] [2].
  • Drug Administration: 4,5-DCQA (5, 10, 20 mg/kg) or a reference drug (e.g., diclofenac) is administered orally 1 hour prior to carrageenan injection [1] [2].
  • Evaluation: The degree of edema is measured, and tissue samples are analyzed for expression of iNOS, COX-2, and TNF-α [1] [2].

Signaling Pathways of 4,5-DCQA

The following diagram illustrates the key anti-inflammatory mechanisms of 4,5-DCQA based on the cited research, primarily in macrophage and chondrocyte models.

G LPS Inflammatory Stimulus (LPS / IL-1β) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK Transcription Transcription of Inflammatory Genes MAPK->Transcription Phosphorylation & Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive, Cytoplasm) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Degradation (Releases NF-κB) NFkB_nucleus NF-κB (p65) (Nuclear Translocation) NFkB_active->NFkB_nucleus NFkB_nucleus->Transcription InflammatoryMediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, MMPs) Transcription->InflammatoryMediators DiCQA 4,5-DiCQA Treatment Inhibition1 Inhibits Phosphorylation DiCQA->Inhibition1 Inhibition2 Inhibits Phosphorylation & Degradation DiCQA->Inhibition2 Inhibition3 Suppresses Nuclear Translocation DiCQA->Inhibition3 Inhibition1->MAPK Inhibits Inhibition2->IKK Inhibits Inhibition3->NFkB_nucleus Inhibits

Conclusion for Researchers

References

validation 4,5-DCQA mechanisms action molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Validated Mechanisms & Targets of 4,5-DCQA

The anti-melanogenic and anti-inflammatory effects of 4,5-DCQA have been investigated through both cellular studies and molecular docking, as summarized in the table below.

Biological Effect Validated Target / Protein Experimental Model Key Findings on 4,5-DCQA Molecular Docking Evidence
Anti-melanogenesis [1] Adenylyl Cyclase (Indirectly via cAMP/PKA/CREB/MITF pathway) B16F1 murine melanoma cells & cell-free systems Inhibited melanogenesis more effectively (84%) than arbutin (35%); reduced cAMP production, p-CREB, and MITF protein levels [1] Yes: Docked to ILE953 and LYS930 residues of adenylyl cyclase; Full Fitness: -1304.68 kcal/mol, ΔG: -8.33 kcal/mol [1]
Anti-melanogenesis [1] Tyrosinase & Dopachrome Tautomerase (DCT) B16F1 murine melanoma cells & cell-free tyrosinase assay Inhibited cellular tyrosinase and DCT; direct inhibition of cell-free tyrosinase activity [1] Information not provided in search results
Anti-influenza [2] Viral Neuraminidase (NA) Plaque reduction and NA inhibitory assays One of eight caffeoylquinic acids from Ilex pubescens identified to inhibit influenza A virus NA [2] Yes (for 3,4,5-TCQA): A related compound (3,4,5-TCQA) docked with Tyr100, Glin412, Arg419 on NA; a novel binding groove found [2]

Detailed Experimental Protocols

Here are the methodologies from key studies that validated 4,5-DCQA's mechanisms of action.

  • Anti-melanogenesis Study in B16F1 Cells [1]:

    • Cell Stimulation & Treatment: B16F1 murine melanoma cells were stimulated with α-Melanocyte-Stimulating Hormone (α-MSH) to induce melanogenesis. Cells were then treated with various DCQA isomers, including 4,5-DCQA.
    • Melanin Content Measurement: The level of melanin was quantified after treatment.
    • Western Blot Analysis: Used to measure the protein expression levels of key signaling molecules, including phosphorylated CREB (p-CREB), MITF, tyrosinase, and TRP1.
    • cAMP Measurement: Intracellular cAMP levels were measured using a cAMP assay kit.
    • Cell-Free Tyrosinase Assay: A direct, cell-free assay was conducted to evaluate the inhibitory effect on tyrosinase enzyme activity.
    • Molecular Docking: The docking study against adenylyl cyclase was performed using the Molgro Virtual Docker (MVD) program.
  • Anti-influenza Virus Study [2]:

    • Bioassay-Guided Fractionation: The anti-influenza components from Ilex pubescens leaves were isolated using a plaque reduction assay to track activity.
    • Neuraminidase Inhibitory Assay: Isolated compounds were tested for their ability to inhibit influenza virus neuraminidase activity.
    • Molecular Docking & Reverse Genetics: The binding mode of the most active compound (3,4,5-TCQA) was predicted through docking. Critical residues identified were confirmed by generating mutant influenza viruses using reverse genetics.

Benchmarking Docking Protocols

Selecting an appropriate docking method is critical for reliable results. A benchmarking study on cyclooxygenase enzymes provides valuable insights, which can be extrapolated to other targets [3].

Docking Program Performance in Pose Prediction (RMSD < 2 Å) Performance in Virtual Screening (AUC Range)
Glide 100% Up to 0.92
GOLD 82% 0.61 - 0.92
AutoDock Information not specified 0.61 - 0.92
FlexX 59% 0.61 - 0.92
Molegro Virtual Docker (MVD) Information not specified Not tested in virtual screening

Pathway Diagram: Anti-Melanogenesis Mechanism

The following diagram illustrates the signaling pathway through which 4,5-DCQA inhibits melanogenesis, integrating the experimental and docking data [1].

Interpretation and Research Recommendations

The data confirms that 4,5-DCQA is a multi-target agent. Its potent anti-melanogenesis effect stems from a dual mechanism: direct enzyme inhibition and suppression of the upstream cAMP-dependent signaling pathway, the latter being supported by molecular docking [1].

To build upon this information for your comparison guide, I suggest the following next steps:

  • Focus on Single Targets: The existing data does not compare 4,5-DCQA's docking performance across multiple targets in a single study. You could focus your guide on one well-validated target, such as adenylyl cyclase, for a deep comparison of different DCQA isomers using the data from [1].
  • Employ a Benchmarked Protocol: For any new docking studies you undertake, the benchmarking data [3] strongly suggests using Glide or GOLD to increase the reliability of your predicted ligand poses.
  • Explore Related Compounds: The anti-influenza activity of caffeoylquinic acids presents a compelling case study. You could compare 4,5-DCQA with its methylated esters and more complex analogues like 3,4,5-TCQA, for which a novel binding site on neuraminidase has been proposed [2].

References

×

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

516.12677620 Da

Monoisotopic Mass

516.12677620 Da

Heavy Atom Count

37

Melting Point

234 - 238 °C

UNII

45777W94HK

Other CAS

89886-31-7
14534-61-3

Wikipedia

3,4-dicaffeoylquinic acid

Dates

Last modified: 08-15-2023

Explore Compound Types